Ethyl 2-Morpholinoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-Morpholinoacetate CAS number and properties
An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate (CAS: 3235-82-3): Properties, Synthesis, and Applications in Modern Research
Executive Summary
This compound is a versatile heterocyclic compound widely recognized for its utility as a synthetic intermediate in diverse scientific fields. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, and established synthesis protocols. It further explores its critical applications as a building block in medicinal chemistry for developing novel therapeutic agents, its role as a reagent in complex organic synthesis, and its utility in the agrochemical and material science sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support laboratory and research endeavors.
Core Chemical Identity
This compound, identified by the CAS number 3235-82-3 , is an organic compound featuring a morpholine ring N-substituted with an ethyl acetate group.[1][2][3] Its structure combines the chemical properties of a tertiary amine, an ether, and an ester, making it a valuable and reactive building block. It is also known by several synonyms, including Ethyl 2-morpholin-4-ylacetate, 4-Morpholineacetic acid ethyl ester, and 4-(Ethoxycarbonylmethyl)morpholine.[3][4][5]
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The compound is typically a colorless to light yellow liquid with a pungent odor at room temperature.[1][4] It is soluble in organic solvents like alcohol and ether and is slightly soluble in water.[1][4] Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3235-82-3 | [1][2][3][4][6] |
| Molecular Formula | C₈H₁₅NO₃ | [3][5][7] |
| Molecular Weight | 173.21 g/mol | [1][5][7] |
| Appearance | Colorless to light yellow liquid | [1][4][7] |
| Boiling Point | 234.8°C at 760 mmHg | [1][2] |
| Density | ~1.1 g/cm³ | [4][6] |
| Flash Point | 95.8°C | [1][2][4] |
| Refractive Index | 1.4535 to 1.4555 (at 20°C) | [5] |
| Solubility | Soluble in alcohol, ether; slightly soluble in water | [1][4] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation and purity assessment of this compound are typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][6] While experimental spectra are batch-specific, the following tables provide a predicted profile based on the compound's known structure and established spectroscopic principles.
Table 2.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃) The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split by the methyl group. |
| ~ 3.70 | Triplet (t) | 4H | -O-CH₂ -CH₂-N- | Protons on the morpholine ring adjacent to the oxygen atom. |
| ~ 3.30 | Singlet (s) | 2H | -N-CH₂ -C(=O)- | Methylene protons between the nitrogen and the carbonyl group. |
| ~ 2.50 | Triplet (t) | 4H | -O-CH₂-CH₂ -N- | Protons on the morpholine ring adjacent to the nitrogen atom. |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene group. |
Table 2.2.2: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is used to identify key functional groups.
| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |
| 2980-2800 | C-H | Alkane | Strong |
| 1745-1730 | C=O | Ester | Strong |
| 1250-1200 | C-O | Ester | Strong |
| 1120-1080 | C-O-C | Ether | Strong |
Synthesis Pathway and Experimental Protocol
Reaction Principle: Nucleophilic Substitution
This compound is commonly synthesized via the N-alkylation of morpholine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction proceeds through a classic bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the secondary amine nitrogen of morpholine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate and displacing the chloride leaving group. A base, such as sodium hydroxide or potassium carbonate, is used to neutralize the resulting ammonium salt and regenerate the neutral amine product.
Laboratory-Scale Synthesis Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Materials & Reagents:
-
Morpholine
-
Ethyl Chloroacetate
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
-
Workup - Extraction: Redissolve the resulting oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Industry
This compound's unique structure makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical and Medicinal Chemistry: The compound serves as a crucial scaffold for synthesizing biologically active molecules and pharmaceutical intermediates.[1][6] It is used in the development of drugs targeting the central nervous system and in compounds with potential analgesic and anti-inflammatory properties.[7] Furthermore, derivatives have demonstrated selective cytotoxic effects against various cancer cell lines, indicating its potential utility in developing targeted oncology therapies.[1]
-
Organic Synthesis Reagent: In synthetic chemistry, it is widely employed as a reagent for creating complex organic molecules.[6] A key application is its use as a protecting group for aldehydes and ketones, preventing them from undergoing unwanted side reactions during multi-step syntheses.[1][4][6]
-
Agrochemicals: The morpholine moiety is present in many fungicides and other crop protection agents. This compound is used as an intermediate in the production of some plant growth regulators, pesticides, and herbicides.[1][6][7]
-
Material Science: Its applications extend to material science, where it contributes to the synthesis of specialized polymers and coatings.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and can cause severe skin burns and serious eye damage.[5][8]
| Hazard Category | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [8] |
| Eye Damage/Irritation | Category 1: Causes serious eye damage. | [8] |
| Target Organ Toxicity | Category 3: May cause respiratory irritation. | [8] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[6][8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[6] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8]
Storage: Store in a dry, well-ventilated place.[7][8] Keep the container tightly closed and store locked up.[8] Avoid contact with strong oxidizing agents and strong acids.[6]
Conclusion
This compound (CAS: 3235-82-3) is a cornerstone intermediate with significant value in pharmaceutical development, organic synthesis, and applied chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and versatile tool for chemists and researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. The diverse applications highlighted in this guide underscore its continued importance in advancing scientific innovation.
References
- Ethyl 2-Morpholinoacet
- Ethyl 2-morpholinoacet
- 3235-82-3. ChemBK. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. biosynce.com [biosynce.com]
- 7. This compound [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Structure, Properties, and Applications of Ethyl 2-Morpholinoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-Morpholinoacetate is a heterocyclic organic compound featuring a morpholine ring N-substituted with an ethyl acetate group. This unique structural arrangement imparts a combination of desirable physicochemical properties, including moderate polarity and reactivity, establishing it as a cornerstone building block in modern organic synthesis. Its primary utility lies in its role as a versatile intermediate for the construction of more complex molecules. This guide provides an in-depth analysis of its chemical structure, synthesis, and critical applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, offering a technical resource for professionals in chemical and biomedical research.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to its study and application. This compound is systematically known by its IUPAC name, ethyl 2-(morpholin-4-yl)acetate . The numbering of the morpholine ring assigns position 1 to the oxygen atom and position 4 to the nitrogen atom; hence, the "4-yl" designation indicates that the ethyl acetate moiety is attached to the nitrogen.
It is crucial to distinguish this compound from its isomer, ethyl 2-(morpholin-2-yl)acetate (CAS 503601-25-0), where the substituent is attached to a carbon atom adjacent to the oxygen.[1][2] This guide focuses exclusively on the N-substituted isomer, CAS 3235-82-3, which is more commonly referred to as this compound in commercial and research contexts.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 3235-82-3 | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₃ | [6][7] |
| Molecular Weight | 173.21 g/mol | [3][6] |
| IUPAC Name | ethyl 2-(morpholin-4-yl)acetate | [8] |
| Common Synonyms | Ethyl morpholinoacetate, Ethyl 4-morpholineacetate, Morpholin-4-ylacetic acid ethyl ester | [4][8][9] |
| InChI Key | SITMDWHJQROIPF-UHFFFAOYSA-N |[3][7] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various applications. It is a colorless to light yellow liquid at room temperature.[3][9] Its structure, containing both a polar morpholine ring and a nonpolar ethyl group, results in solubility in common organic solvents like alcohol and ether, with only slight solubility in water.[3][9]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [3][9][10] |
| Boiling Point | 234.8 °C @ 760 mmHg 113 °C @ 12 Torr | [4][5] |
| Density | ~1.1 g/cm³ | [5][9] |
| Flash Point | 95.8 °C | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [3][9] |
| Storage | Store at room temperature in a dry environment |[6][10] |
Synthesis and Mechanistic Insights
Primary Synthetic Route: N-Alkylation of Morpholine
The most common and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate.
Mechanism: The lone pair of electrons on the secondary amine (nitrogen) of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine reactant and driving the reaction to completion.
Laboratory Protocol: Synthesis from Morpholine and Ethyl Chloroacetate
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and a suitable solvent such as acetonitrile or acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The base acts as an acid scavenger and is a critical component for achieving high yield.
-
Reactant Addition: Slowly add ethyl chloroacetate (1.1 eq) to the stirring suspension. The reaction is exothermic, and a controlled addition rate is advised to maintain a safe temperature.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The choice of reflux is to provide sufficient activation energy to overcome the reaction barrier efficiently.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation to yield a colorless to light yellow liquid.[5]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.[5][10] The spectra should conform to the expected structure of this compound.[10]
Core Applications in Scientific Research
The structure of this compound, with its reactive ester group and the versatile morpholine scaffold, makes it a valuable intermediate in several fields.
Role as a Pharmaceutical Intermediate
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. This compound serves as a key starting material for introducing this scaffold into larger, more complex molecules. It is particularly utilized in the synthesis of drugs targeting the central nervous system (CNS).[6][10] The compound is also instrumental in producing molecules with potential analgesic and anti-inflammatory properties.[6][10]
Utility in Agrochemicals and Material Science
Beyond pharmaceuticals, this compound is a precursor for morpholine-containing agrochemicals, including certain pesticides and herbicides.[6][10] In material science, its derivatives are used in the synthesis of specialized polymers and coatings, where the morpholine group can impart desirable properties like thermal stability or altered surface characteristics.[6][10] It is also used in the preparation of some plant growth regulators.[3][5][9]
Handling and Safety Protocols
This compound is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this may lead to vigorous and potentially dangerous reactions.[5]
-
First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Conclusion
The structure of this compound—a morpholine ring functionalized with an ethyl acetate group at the nitrogen atom—is the key to its utility. This arrangement provides a site for further chemical modification while leveraging the favorable properties of the morpholine scaffold. Its straightforward synthesis and commercial availability have solidified its position as a valuable and versatile intermediate for researchers in drug discovery, agrochemical development, and material science, enabling the efficient construction of complex and high-value target molecules.
References
- MySkinRecipes. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- ChemBK. (2024). 3235-82-3.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]
- 5. biosynce.com [biosynce.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. This compound [myskinrecipes.com]
Ethyl 2-Morpholinoacetate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate: Properties, Synthesis, and Applications
Abstract
This compound is a versatile heterocyclic building block crucial in synthetic organic chemistry. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, and established synthesis protocols. As a key intermediate, its application in the development of pharmaceuticals, particularly those targeting the central nervous system, is critically examined.[1] We delve into the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals. This document outlines detailed methodologies for its synthesis, analytical characterization, and safe handling, establishing a self-validating framework for its use in a laboratory setting.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name ethyl 2-morpholin-4-ylacetate, is an organic compound featuring a morpholine ring N-substituted with an ethyl acetate group.[2][3] This structure imparts a unique combination of polarity, basicity, and reactivity, making it a valuable precursor in multi-step syntheses. Its identity is unequivocally established by its CAS number, 3235-82-3.[2][4][5]
The compound typically presents as a colorless to light yellow liquid with a characteristic pungent odor.[4][6] It demonstrates good solubility in common organic solvents like alcohols and ethers, but is only slightly soluble in water.[4][6] These properties are fundamental for selecting appropriate solvent systems for reactions and purification processes.
Table 1: Core Molecular and Physicochemical Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₃ | [1][2][3][7][8] |
| Molecular Weight | 173.21 g/mol | [1][2][3][7][9] |
| CAS Number | 3235-82-3 | [1][2][4][5] |
| IUPAC Name | ethyl 2-morpholin-4-ylacetate | [3] |
| Appearance | Colorless to light yellow liquid | [1][4][6] |
| Boiling Point | 227-234.8 °C at 760 mmHg | [5][6][8][9] |
| Density | 1.065 - 1.1 g/cm³ (Predicted/Experimental) | [6][7][9] |
| Flash Point | 95.8 °C | [4][5][8] |
| Refractive Index | 1.4535 to 1.4555 | [3] |
| pKa | 5.06 ± 0.10 (Predicted) | [6][9] |
| InChI Key | SITMDWHJQROIPF-UHFFFAOYSA-N | [2][3][4] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved via the N-alkylation of morpholine. This reaction exemplifies a classic nucleophilic substitution where the secondary amine of the morpholine ring attacks an ethyl ester bearing a suitable leaving group.
The selection of ethyl bromoacetate as the alkylating agent is strategic; bromine is an excellent leaving group, facilitating a high reaction rate. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) formed during the reaction. This neutralization prevents the protonation of the starting morpholine, which would render it non-nucleophilic, and drives the equilibrium towards the product side. The choice of a polar aprotic solvent like acetonitrile or THF is optimal as it solubilizes the reactants without interfering with the reaction mechanism.[4]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Morpholine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (200 mL).
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes. The dropwise addition helps to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.
Applications in Research and Drug Development
This compound serves as a cornerstone intermediate in the synthesis of a wide array of more complex molecules, leveraging the reactivity of both the morpholine nitrogen and the ethyl ester.
-
Pharmaceutical Synthesis: It is a documented intermediate for pharmaceuticals targeting the central nervous system (CNS).[1] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. The compound is also used to create derivatives with potential analgesic and anti-inflammatory activities.[1]
-
Organic Synthesis Reagent: In synthetic workflows, it is employed as a reagent for the protection of aldehydes and ketones.[4][6][7] The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the amino alcohol, providing access to different functional groups for subsequent reactions.
-
Agrochemical and Material Science: Beyond pharmaceuticals, it is used to create morpholine derivatives for agrochemical research, including pesticides and herbicides.[1] Its structure is also integrated into specialized polymers and coatings in the field of material science.[1]
Caption: Key synthetic transformations and applications of this compound.
Analytical and Quality Control Protocols
Structural confirmation and purity assessment are critical for ensuring the reliability of experimental outcomes. A multi-technique approach is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation.[4][7] The ¹H NMR spectrum will show characteristic triplets and quartets for the ethyl group, along with signals corresponding to the two distinct methylene groups of the morpholine ring and the methylene group adjacent to the nitrogen and carbonyl.
-
Infrared (IR) Spectroscopy: An IR spectrum is used to confirm the presence of key functional groups. A strong absorbance peak around 1740-1760 cm⁻¹ is indicative of the C=O stretch of the ester.
-
Gas Chromatography (GC): GC is the preferred method for assessing purity, with typical specifications requiring a minimum of 97.5%.[3]
Experimental Protocol: Purity Assessment by Gas Chromatography
Materials and Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., DB-5 or equivalent)
-
High-purity helium or nitrogen as carrier gas
-
This compound sample
-
High-purity solvent for dilution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in ethyl acetate.
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 280°C.
-
Program the oven temperature: start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.
-
Set the carrier gas flow rate according to the column manufacturer's recommendation.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.
Safety, Handling, and Storage
This compound is classified as an irritant and requires careful handling to avoid exposure.[7][9]
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement | Source(s) |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage | [10] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage | [3][10] |
| STOT (Single Exposure) | 3 | May cause respiratory irritation | [10] |
Protocol for Safe Handling and Emergency Response
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Avoid breathing vapors or mist.[10]
-
Wash hands thoroughly after handling.[11]
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][10]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.[1][10]
-
For long-term stability, some suppliers recommend storage in a freezer at or below -20°C.[9]
-
Keep away from oxidizing agents and strong acids.[7]
Conclusion
This compound is a foundational reagent whose utility spans from academic research to industrial-scale production of high-value chemicals. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, ensures its continued importance as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
- MySkinRecipes. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- ChemBK. (2024). 3235-82-3.
- Chemsrc. (2025). This compound | CAS#:3235-82-3.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]
- 6. chembk.com [chembk.com]
- 7. biosynce.com [biosynce.com]
- 8. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 9. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-Morpholinoacetate from Morpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Morpholinoacetate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the direct N-alkylation of morpholine with ethyl chloroacetate, a robust and widely utilized method. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. Safety considerations, process optimization, and characterization of the final product are also addressed to provide researchers, scientists, and drug development professionals with a complete and practical resource for laboratory-scale production.
Introduction: The Significance of this compound
This compound, also known as ethyl 2-(morpholin-4-yl)acetate, is a key heterocyclic building block in organic synthesis.[2] Its structure, incorporating both a morpholine ring and an ethyl ester functional group, makes it a versatile precursor for more complex molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Consequently, this compound serves as a crucial starting material in the development of novel therapeutics targeting the central nervous system, as well as compounds with potential analgesic and anti-inflammatory properties.[1] Its applications also extend to agrochemical research and material science.[1]
The most common and efficient route to this compound is the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate.[3] This guide will focus on this synthetic pathway, providing the necessary detail to empower researchers to confidently replicate and adapt the procedure.
The Core Synthesis: N-Alkylation of Morpholine
The synthesis of this compound from morpholine and ethyl chloroacetate is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.
Reaction Mechanism
The mechanism involves the lone pair of electrons on the secondary amine nitrogen of the morpholine ring acting as a nucleophile.[3] This nucleophile attacks the electrophilic carbon atom bonded to the chlorine in ethyl chloroacetate.[3][4] The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.
This reaction generates a hydro-chloride salt of the product. To drive the reaction to completion and liberate the free amine product, a base is required to neutralize the hydrogen chloride (HCl) produced. A tertiary amine, such as triethylamine (TEA), is commonly employed for this purpose as it is non-nucleophilic and forms a solid salt (triethylammonium chloride) that can be easily filtered off.[3]
Causality Behind Experimental Choices
-
Choice of Alkylating Agent: Ethyl chloroacetate is preferred over ethyl bromoacetate or iodoacetate primarily due to its lower cost and sufficient reactivity. While bromo- and iodo- variants are more reactive, they are also more expensive and may lead to more side reactions if conditions are not carefully controlled.[5]
-
Role of the Base: The addition of a base like triethylamine is critical. In its absence, the HCl generated would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Triethylamine acts as an "acid scavenger," sequestering the HCl and allowing the reaction to proceed.[3][4]
-
Solvent Selection: The choice of solvent is important for managing solubility and reaction temperature. Aprotic solvents like benzene, diethyl ether, or tetrahydrofuran (THF) are suitable as they do not interfere with the reaction and can dissolve the reactants.[3][4] The reaction is often performed under reflux to increase the reaction rate.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |
| Morpholine | C₄H₉NO | 87.12 | 0.20 | 1.0 | 17.4 g (17.4 mL) |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 0.22 | 1.1 | 27.0 g (22.6 mL) |
| Triethylamine | C₆H₁₅N | 101.19 | 0.22 | 1.1 | 22.3 g (30.7 mL) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 400 mL |
| Saturated NaCl (aq) | NaCl | 58.44 | - | - | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add morpholine (17.4 g, 0.20 mol) and diethyl ether (200 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of ethyl chloroacetate (27.0 g, 0.22 mol) and triethylamine (22.3 g, 0.22 mol) in diethyl ether (200 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Begin vigorous stirring of the morpholine solution. Add the ethyl chloroacetate/triethylamine solution dropwise from the dropping funnel over a period of 60 minutes. The reaction is exothermic, and a white precipitate (triethylammonium chloride) will form.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of diethyl ether (2 x 30 mL) to recover any entrained product.
-
Work-up - Extraction: Combine the filtrate and the ether washings. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine, 100 mL) to remove any remaining water-soluble impurities.[6]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude liquid by vacuum distillation to yield this compound as a clear, light-yellow liquid.[7]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Analysis
Scientific integrity necessitates a thorough understanding and mitigation of risks. Both morpholine and ethyl chloroacetate present significant hazards.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Ethyl Chloroacetate: This substance is toxic if swallowed or inhaled and fatal in contact with skin.[8] It is a lachrymator, meaning it causes tears.[8] It is also flammable.[9] Strict adherence to safety protocols is mandatory. All manipulations must be performed within a chemical fume hood. Use of neoprene or nitrile gloves, a lab coat, and chemical splash goggles is required. An emergency eyewash and safety shower must be accessible.[9]
-
Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[9][10]
Characterization and Quality Control
The identity and purity of the synthesized this compound (CAS No: 3235-82-3) should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O of the ester (around 1740 cm⁻¹) and the C-O-C of the morpholine ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight (173.21 g/mol ).[2]
Conclusion
The N-alkylation of morpholine with ethyl chloroacetate is an efficient and reliable method for producing this compound. By understanding the underlying chemical principles and adhering to a well-defined protocol with stringent safety measures, researchers can consistently synthesize this important chemical intermediate. The procedure outlined in this guide is robust and can be scaled as needed, providing a solid foundation for its application in pharmaceutical development and broader chemical research.
References
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).
- Jaber, K. K., & Al-Joboury, K. K. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4).
- Labokem. (2024). 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
- Processes. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Physical and chemical properties of Ethyl 2-Morpholinoacetate
An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate
Abstract
This compound (CAS No. 3235-82-3) is a versatile organic compound recognized for its significant role as a building block and intermediate in various fields of chemical synthesis.[1] Its unique structure, incorporating both a morpholine ring and an ethyl ester group, imparts distinct reactivity and solubility properties.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, applications, and safety protocols. It is intended for researchers, scientists, and drug development professionals who utilize morpholine derivatives in their work.
Chemical Identity and Structure
This compound is systematically known as ethyl 2-(morpholin-4-yl)acetate.[2][3] It is a key synthetic intermediate whose structure is fundamental to its chemical behavior.
-
Synonyms: Ethyl morpholinoacetate, 4-Morpholineacetic acid ethyl ester, Ethyl 4-morpholineacetate[2][5][8][9]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for determining appropriate solvents, reaction conditions, and safety protocols.[1] It is typically a colorless to light yellow liquid with a pungent odor at room temperature.[1][5]
| Property | Value | Source(s) |
| Molecular Weight | 173.21 g/mol | [1][2][6][7] |
| Appearance | Colorless to light yellow liquid | [1][5][8] |
| Boiling Point | 234.8°C @ 760 mmHg227-228°C @ 767 Torr113°C @ 12 Torr | [1][4][3][8][6] |
| Density | ~1.1 g/cm³ | [5][6][8] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [1][5] |
| Flash Point | 95.8°C | [1][4] |
| Vapor Pressure | 0.0519 mmHg @ 25°C | [1][4] |
| Refractive Index | 1.4535 to 1.4555 | [7] |
Synthesis and Reactivity
General Synthesis
The preparation of this compound is typically achieved through the nucleophilic substitution of an ethyl haloacetate with morpholine.[5] This standard synthetic route provides a reliable method for producing the target compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
This compound's reactivity is defined by its functional groups. It can undergo several key transformations:
-
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.[1]
-
Reduction: The ester group can be reduced to yield the corresponding alcohol.[1]
-
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.[1]
-
Protecting Group Chemistry: It is frequently used as a reagent in organic synthesis, particularly for the protection of aldehydes and ketones, preventing unwanted side reactions.[1][5][6]
Applications in Research and Drug Development
The versatile nature of this compound makes it a valuable intermediate in several industries.
-
Pharmaceutical Synthesis: It is a crucial building block for more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[10] It also plays a role in producing compounds with potential analgesic and anti-inflammatory properties.[10] The morpholine moiety is a common feature in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.
-
Agrochemical Research: The morpholine scaffold is utilized in the creation of derivatives for developing novel pesticides and herbicides.[10]
-
Material Science: Its applications extend to the creation of specialized polymers and coatings.[10]
Structural and Analytical Characterization
Confirming the identity and purity of this compound is essential for its application in synthesis. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. indiamart.com [indiamart.com]
- 4. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]
- 5. chembk.com [chembk.com]
- 6. biosynce.com [biosynce.com]
- 7. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [amp.chemicalbook.com]
- 9. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 2-Morpholinoacetate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 2-Morpholinoacetate (CAS No. 3235-82-3) is a valuable morpholine derivative used as an intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] While its utility is significant, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the validity of experimental outcomes. This guide provides a comprehensive overview of the safety data for this compound, moving beyond mere compliance to foster a culture of proactive safety and informed risk assessment.
Chemical and Physical Identity
A foundational element of laboratory safety is the unambiguous identification of the substances in use. This compound is known by several synonyms, including Ethyl 2-(4-morpholinyl)acetate and 4-Morpholineacetic acid, ethyl ester.[2] Its molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3235-82-3 | [2][3] |
| Molecular Formula | C₈H₁₅NO₃ | [4] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1][4] |
| Storage Temperature | Sealed in dry, under -20°C in a freezer or at 2-8°C | [2][5] |
Note: Conflicting storage temperatures are reported. Adherence to the more stringent freezer storage condition (-20°C) is recommended to ensure maximum stability and safety.
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified as a hazardous substance that requires careful handling. The primary danger lies in its corrosive nature. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of its risks.
-
GHS Pictogram:
-
Hazard Statement: H314 - Causes severe skin burns and eye damage. [3][5][6]
-
Precautionary Statements: [3][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
The causality behind this classification is the chemical's reactivity, which can cause significant damage to biological tissues upon direct contact. The morpholine moiety and the ethyl acetate group contribute to its chemical properties, which can lead to corrosive action on skin and, most critically, the eyes.
Exposure Control and Personal Protective Equipment (PPE)
The principle of a self-validating safety protocol dictates that engineering controls and personal protective equipment must be employed robustly to eliminate routes of exposure.
| Control Parameter | Specification and Rationale |
| Engineering Controls | All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols. An eyewash station and safety shower must be immediately accessible. |
| Eye/Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn over the goggles to protect against splashes, especially when handling larger quantities.[7] |
| Skin Protection | Wear a chemically resistant lab coat. Protective gloves are essential. Given the corrosive nature of the compound, butyl or neoprene gloves are recommended over standard nitrile gloves for extended handling. Always inspect gloves for integrity before use.[7] |
| Respiratory Protection | If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[7] |
The selection of PPE is not a passive step but an active risk mitigation strategy. The choice of glove material, for instance, is based on chemical compatibility data that predicts breakthrough times for corrosive substances.
Safe Handling, Storage, and First Aid
Workflow for Safe Handling: The following diagram outlines the critical decision points and actions for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow Diagram.
Storage Protocols:
-
Store containers in a freezer at or below -20°C, in a dry, well-ventilated area designated for corrosive materials.[5]
-
Ensure the container is tightly sealed to prevent exposure to moisture.
-
Avoid storing with incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous reactions.[7]
First Aid Measures: Immediate and correct first aid is critical in mitigating the effects of exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8] | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [8] | |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [6][8] |
Accidental Release and Firefighting Measures
Spill Response Protocol: A spill of this compound must be treated as a serious incident due to its corrosive nature.
Caption: Spill Response Workflow.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with corrosive and toxic fumes.
Toxicological and Ecological Information
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
-
Dispose of the waste through an authorized hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
References
- Biosynce.
- Pharmaffiliates.
- PubChem.
- MySkinRecipes.
- PubChem.Ethyl 2-(ethylamino)
- PubChem.Ethyl 2-(2-methoxypropanoylamino)
Sources
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 3235-82-3 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3235-82-3|this compound|BLD Pharm [bldpharm.com]
- 6. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 8. ETHYL MORPHOLINOACETATE, 98 - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Spectral Analysis of Ethyl 2-Morpholinoacetate
This in-depth guide provides a comprehensive analysis of the spectral data for Ethyl 2-Morpholinoacetate (CAS No. 3235-82-3), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic analysis.
Introduction to this compound
This compound is a versatile building block in organic chemistry, valued for its role in the synthesis of more complex molecules, including pharmaceutical agents targeting the central nervous system and agrochemicals.[1] Its molecular structure, comprising a morpholine ring and an ethyl ester group, imparts specific chemical properties that are reflected in its spectral data. Accurate interpretation of this data is crucial for confirming the identity and purity of the compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | [1][3][4] |
| Molecular Weight | 173.21 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 227-228 °C | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring oxygen and nitrogen atoms and the carbonyl group.
Predicted ¹H NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| b | 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| c | 3.20 | Singlet | 2H | >N-CH₂ -C=O |
| d | 2.50 | Triplet | 4H | -CH₂ -N-CH₂ - |
| e | 3.70 | Triplet | 4H | -CH₂ -O-CH₂ - |
Interpretation:
-
Ethyl Group: The ethyl ester protons will appear as a triplet (a) and a quartet (b), characteristic of an ethyl group coupled to each other. The quartet (b) is shifted downfield due to the deshielding effect of the adjacent oxygen atom.
-
Methylene Bridge: The singlet (c) corresponds to the methylene protons between the nitrogen atom and the carbonyl group. These protons are deshielded by both the nitrogen and the carbonyl.
-
Morpholine Ring: The morpholine ring protons are expected to appear as two triplets (d and e). The protons on the carbons adjacent to the nitrogen (d) will be at a slightly higher field than those adjacent to the oxygen (e), which are more deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. There are six unique carbon environments in this compound, which should result in six distinct signals.
Predicted ¹³C NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 14.2 | -O-CH₂-C H₃ |
| 2 | 60.5 | -O-C H₂-CH₃ |
| 3 | 53.5 | >N-C H₂-C=O |
| 4 | 57.0 | -C H₂-N-C H₂- |
| 5 | 67.0 | -C H₂-O-C H₂- |
| 6 | 170.0 | >N-CH₂-C =O |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon (6) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
Morpholine and Ethyl Carbons: The carbons of the morpholine ring and the ethyl group will appear in the midfield region. The carbons adjacent to the heteroatoms (oxygen and nitrogen) will be more downfield than the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the ester and amine functional groups.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |
| 2950-2800 | C-H (alkane) | Stretch |
| 1750-1735 | C=O (ester) | Stretch |
| 1250-1000 | C-O (ester and ether) | Stretch |
| 1150-1050 | C-N (amine) | Stretch |
Interpretation:
The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group. The C-O and C-N stretching vibrations will also be present, confirming the presence of the ester, ether, and amine functionalities within the morpholine ring. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 173 | Molecular ion [M]⁺ |
| 100 | Loss of the ethyl acetate group [-CH₂COOCH₂CH₃] |
| 86 | Cleavage of the morpholine ring |
| 72 | Loss of the ethoxycarbonyl group [-COOCH₂CH₃] |
| 43 | Acetyl cation [CH₃CO]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z = 173, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the cleavage of the ester and morpholine groups, leading to characteristic fragment ions.
Caption: Predicted Mass Spec Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Caption: General Spectroscopic Workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, goggles) should be worn. It may cause skin and eye irritation.[5]
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify its identity and purity with confidence.
References
- Chemsrc.
- MySkinRecipes.
- Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]
- PubChem.
- Wikipedia.
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]
- University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]
- Doc Brown's Chemistry.
- Doc Brown's Chemistry.
- NIST Chemistry WebBook.
- YouTube.
- ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of Ethyl 2-Morpholinoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-morpholinoacetate, a key intermediate in pharmaceutical synthesis and materials science.[1] In the absence of extensive published quantitative solubility data, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast solubility in a range of common organic solvents. This theoretical framework is complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions and generate precise data for their specific applications.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (CAS No. 3235-82-3) is a versatile building block utilized in the synthesis of a variety of compounds, including pharmaceuticals and plant growth regulators.[2][3] Its utility in organic synthesis, particularly as a protecting group for aldehydes and ketones, underscores the importance of understanding its behavior in different solvent systems.[2][4] Solubility is a fundamental physicochemical property that dictates the efficiency of synthesis, purification, and formulation processes. A thorough comprehension of its solubility profile allows for:
-
Optimal Reaction Conditions: Selecting a solvent that ensures all reactants remain in the solution phase is crucial for maximizing reaction rates and yields.
-
Efficient Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.
-
Informed Formulation Development: For applications in drug delivery and materials science, understanding solubility is the first step in designing stable and bioavailable formulations.
This guide will delve into the theoretical underpinnings of solubility, provide a predictive analysis of this compound's solubility in key organic solvents, and offer a robust experimental protocol for its quantitative determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every molecule can be characterized by these three parameters, which represent a point in three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.
Estimated Hansen Solubility Parameters for this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | [5] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 227-228 °C (at 767 Torr) | |
| Density | ~1.065 g/cm³ (Predicted) |
To provide a robust estimation, a weighted average based on the molar volumes of morpholine and the ethyl acetate fragment is employed.
Estimated HSP for this compound:
-
δD: ~17.5 MPa½
-
δP: ~6.8 MPa½
-
δH: ~8.9 MPa½
Hansen Solubility Parameters of Common Organic Solvents
The following table presents the established HSP values for a selection of organic solvents relevant to pharmaceutical and chemical research.
Table 2: Hansen Solubility Parameters of Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Heptane | 15.3 | 0.0 | 0.0 |
Predictive Solubility Analysis
By calculating the distance (Ra) in Hansen space between this compound and each solvent, we can predict the relative solubility. A smaller Ra value suggests better solubility.
Table 3: Predicted Solubility of this compound in Selected Organic Solvents
| Solvent | Ra (Calculated) | Predicted Solubility |
| Tetrahydrofuran (THF) | 2.5 | Excellent |
| Dichloromethane | 2.7 | Excellent |
| Acetone | 4.4 | Very Good |
| Ethyl Acetate | 4.5 | Very Good |
| Ethanol | 10.9 | Moderate |
| Acetonitrile | 11.5 | Moderate |
| Toluene | 12.0 | Poor |
| Methanol | 13.9 | Poor |
| n-Heptane | 15.3 | Very Poor |
This predictive analysis indicates that this compound is likely to be highly soluble in moderately polar aprotic solvents like THF and dichloromethane, and possess good solubility in acetone and ethyl acetate. Its solubility is predicted to be lower in alcohols and polar aprotic solvents with a significant hydrogen bonding component or high polarity, and very low in non-polar aliphatic hydrocarbons. This aligns with general qualitative observations.[3][4]
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility remains the gold standard for obtaining precise, quantitative data. The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.
Principle of the Shake-Flask Method
An excess of the solid solute is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Causality and Self-Validation in the Protocol
-
Use of Excess Solute: Ensures that the solution reaches its saturation point, a prerequisite for determining thermodynamic solubility.
-
Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time: Sufficient agitation time is necessary to ensure that the system has reached a true equilibrium state.
-
Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration of the dissolved solute.
-
Validated Analytical Method: Guarantees the accuracy and precision of the concentration measurement.
Visualizing Intermolecular Interactions and Experimental Workflow
Conceptual Diagram of Solubility
Caption: Hansen Solubility Parameter (HSP) based prediction of solubility.
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol for the shake-flask method offers a reliable means to obtain precise quantitative solubility data, which is crucial for process optimization and regulatory submissions in the pharmaceutical industry.
Future work should focus on the experimental determination of the HSP for this compound to refine the predictive model. Additionally, investigating the effect of temperature on solubility will provide a more complete understanding of its behavior in various solvent systems, further empowering scientists and engineers in their research and development endeavors.
References
- ChemBK. (2024, April 9). 3235-82-3.
- Chemsrc. (2025, September 9). This compound | CAS#:3235-82-3.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
A Technical Guide to the Research Applications of Ethyl 2-Morpholinoacetate: A Versatile Scaffold for Synthetic and Medicinal Chemistry
This guide provides an in-depth exploration of Ethyl 2-Morpholinoacetate, a heterocyclic building block poised for significant application in synthetic chemistry and drug discovery. We will move beyond a simple cataloging of its properties to deliver actionable insights and methodologies for researchers, scientists, and drug development professionals. Our focus is on the causality behind its utility, providing a framework for leveraging this molecule's unique structural and chemical characteristics to advance research objectives.
Introduction: The Strategic Value of the Morpholine Moiety
At its core, this compound is a bifunctional molecule, integrating the chemically robust and pharmacologically significant morpholine ring with a reactive ethyl ester group. The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it appears in numerous biologically active compounds and approved drugs.[1][2] Its prevalence is due to several key features:
-
Improved Pharmacokinetics: The morpholine ring's polarity and ability to form hydrogen bonds often enhance the aqueous solubility and metabolic stability of a parent molecule, crucial attributes for drug candidates.[3]
-
Structural Rigidity and Conformation: The chair-like conformation of the six-membered ring can provide a degree of pre-organization for binding to biological targets like enzymes and receptors.[1]
-
Low Basicity: Compared to other cyclic amines like piperidine, the oxygen atom in morpholine reduces the basicity of the nitrogen, which can be advantageous in minimizing off-target effects at physiological pH.[1]
This compound harnesses these benefits, offering a ready-to-use synthetic intermediate for introducing this valuable pharmacophore into more complex molecular architectures.[4][5] This guide will detail its synthesis, its role as a versatile chemical intermediate, and its application in the development of novel bioactive compounds.
Part 1: Foundational Chemistry and Synthesis
A researcher's ability to innovate with a chemical building block begins with a thorough understanding of its properties and a reliable method for its preparation.
Physicochemical Properties
A summary of the key properties of this compound is presented below, providing essential data for reaction planning and safety.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | [6][7] |
| Molecular Weight | 173.21 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid or solid | [6][8][9] |
| Boiling Point | 113°C @ 12 Torr; 185-187°C (atm) | [4][9] |
| Density | ~1.1 g/cm³ | [4] |
| Solubility | Soluble in alcohols and ethers; slightly soluble in water | [8][9] |
| CAS Number | 3235-82-3 | [4] |
Core Synthesis Protocol: N-Alkylation of Morpholine
The most direct and widely used method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
Causality of Experimental Choices:
-
Reagents: Morpholine acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. An excess of morpholine or the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial. This is to neutralize the hydrohalic acid (e.g., HCl) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is preferred. These solvents can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Temperature: The reaction is often heated to increase the reaction rate, but excessive temperatures should be avoided to minimize side reactions.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (2.0 equivalents) and potassium carbonate (1.5 equivalents) to a suitable volume of acetonitrile.
-
Addition: While stirring, add ethyl chloroacetate (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[4][9]
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.[4][8]
Part 2: Applications in Bioactive Compound Synthesis
This compound is not typically an end-product but a crucial intermediate for building more elaborate molecules with therapeutic potential. Its value lies in the strategic placement of the morpholine ring and the chemical versatility of the ester functionality.[4][5][9]
Workflow for Bioactive Molecule Development
The journey from a simple building block like this compound to a potential drug candidate follows a logical, multi-step process. This workflow highlights the strategic utility of the starting material.
Caption: General workflow for utilizing this compound in drug discovery.
Key Synthetic Transformations
The ethyl ester group is the primary site of reaction, allowing for elongation and diversification of the molecular structure.
-
Amide Bond Formation: The most common transformation is the reaction of the ester with a primary or secondary amine (aminolysis) to form a stable amide. This is a cornerstone of medicinal chemistry for linking different molecular fragments. For example, reacting this compound with a bioactive amine creates a new hybrid molecule.
-
Hydrazide Synthesis: Reacting the ester with hydrazine hydrate (N₂H₄·H₂O) yields the corresponding hydrazide. This morpholino-acetylhydrazide is a powerful intermediate itself, capable of reacting with aldehydes, ketones, and carboxylic acids to form hydrazones and other complex heterocyclic systems known to possess a wide range of biological activities.
-
Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to form 2-morpholinoethanol. This transformation converts the ester into a primary alcohol, opening up another avenue for chemical modification.
Case Study: Synthesis of 4-Thiazolidinone Derivatives
The morpholine moiety has been incorporated into 4-thiazolidinone scaffolds to create compounds with anti-inflammatory activity.[10] While this specific study used 2-morpholinoethylamine, the synthesis of the core amide linkage is analogous to the potential reactions of this compound. A hypothetical, yet chemically sound, protocol to generate a key amide intermediate is described below.
Protocol: Synthesis of 2-Morpholino-N-(phenyl)acetamide
-
Objective: To demonstrate the fundamental amide coupling reaction, a key step in creating libraries of potential therapeutic agents.
-
Rationale: Aniline is used as a simple, representative primary amine. The resulting N-phenyl amide introduces an aromatic ring, a common feature in many drug molecules, which can engage in pi-stacking and hydrophobic interactions with biological targets.
-
Methodology:
-
Combine this compound (1.0 eq) and aniline (1.1 eq) in a sealed reaction vessel.
-
Heat the mixture neat (without solvent) at a temperature of 100-120°C for several hours. Causality: Direct aminolysis of esters often requires elevated temperatures to proceed at a reasonable rate without a catalyst.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
Upon completion, cool the mixture and purify the resulting solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
-
Part 3: Potential Therapeutic Research Areas
The true potential of this compound is realized by considering the broad biological activities of the derivatives it can generate. The morpholine scaffold is a key component in drugs targeting a wide array of diseases.[2][11][12]
-
Neurodegenerative Diseases: Morpholine-based compounds are effective inhibitors of enzymes like cholinesterase and monoamine oxidase, which are key targets in Alzheimer's and Parkinson's disease.[12] The ability of the morpholine ring to improve blood-brain barrier penetration makes it particularly valuable for developing CNS drugs.[1]
-
Oncology: Many kinase inhibitors, which are a major class of anti-cancer drugs, incorporate a morpholine ring to enhance solubility and interact with the target protein.[3][11] For example, derivatives have been designed as potent mTOR inhibitors for cancer therapy.[3]
-
Infectious Diseases: The morpholine scaffold is present in compounds with antibacterial, antifungal, and anti-HIV activities.[11]
-
Inflammatory Diseases: As demonstrated in the case study, morpholine derivatives have shown potential as anti-inflammatory agents.[5][10]
The logical pathway from the core scaffold to a specific biological effect is illustrated below.
Caption: From chemical structure to potential biological function.
Conclusion and Future Directions
This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists and drug discovery scientists. Its value is derived from the potent combination of the pharmacologically privileged morpholine ring and a synthetically versatile ester handle. This guide has provided the foundational knowledge, experimental rationale, and strategic context required to effectively utilize this compound.
Future research will undoubtedly continue to expand the library of bioactive molecules derived from this scaffold. The development of novel, efficient catalytic methods for its transformation and its application in creating diverse compound libraries for high-throughput screening are promising avenues. As our understanding of disease biology deepens, building blocks like this compound will remain essential for the rapid synthesis and evaluation of the next generation of therapeutic agents.
References
- Title: this compound Cas 3235-82-3 Source: BIOSYNCE URL:[Link]
- Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: International Journal of Progressive Research in Engineering Management and Science (IJPREMS) URL:[Link]
- Title: Ethyl 2-Morpholinoacet
- Title: 3235-82-3 - ChemBK Source: ChemBK URL:[Link]
- Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: Preprints.org (referencing multiple peer-reviewed articles) URL:[Link]
- Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL:[Link]
- Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL:[Link]
- Title: Ethyl 2-morpholinoacet
- Title: Special Issue : Synthesis of Bioactive Compounds: Volume II Source: MDPI URL:[Link]
- Title: 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones: Synthesis, anti-inflammatory in vivo, cytotoxicity in vitro and molecular docking studies Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones: Synthesis, anti-inflammatory in vivo, cytotoxicity in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprems.com [ijprems.com]
- 12. tandfonline.com [tandfonline.com]
The Chameleonic Core: A Technical Guide to the Biological Activity of Morpholine-Containing Compounds
Foreword: The Privileged Scaffold in Modern Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who strive to innovate within the demanding landscape of medicinal chemistry, this guide is intended to serve as a comprehensive resource. The morpholine ring, a simple six-membered heterocycle, has earned its place as a "privileged scaffold" in drug design. Its unique physicochemical properties—including its ability to improve aqueous solubility, metabolic stability, and act as a versatile pharmacophore—have led to its incorporation into a multitude of clinically successful drugs and promising investigational agents.[1][2] This guide will provide an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. Our journey will traverse the realms of oncology, infectious disease, and inflammation, illustrating the remarkable versatility of this unassuming heterocyclic core.
I. The Anticancer Potential of Morpholine Derivatives: Targeting Key Oncogenic Pathways
The fight against cancer is a primary focus of modern medicine, and morpholine-containing compounds have emerged as significant players in the development of novel anticancer therapeutics.[3][4] Their efficacy stems from their ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Morpholine derivatives exert their anticancer effects through several key mechanisms, most notably through the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
1. Inhibition of the PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[2] A number of morpholine-containing compounds have been developed as potent PI3K inhibitors.[5][6][7] The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of the PI3K enzyme, thereby blocking its kinase activity.[5][6] This inhibition leads to a downstream cascade of events, ultimately resulting in the suppression of tumor growth.
2. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many morpholine-containing anticancer agents function by reactivating these dormant death pathways.[8][9] They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[10][11][12]
-
Extrinsic Pathway: Some morpholine derivatives can sensitize cancer cells to death receptor ligands like TRAIL, leading to the activation of caspase-8 and the subsequent executioner caspases.[11][13]
-
Intrinsic Pathway: Other compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[15][16][17][18][19]
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the core scaffold to which it is attached. For instance, in a series of morpholine-substituted quinazolines, the presence of electron-withdrawing groups on an appended aromatic ring was found to enhance cytotoxic activity against various cancer cell lines.[6] Similarly, for morpholine-based PI3K inhibitors, the specific stereochemistry and substitution pattern on the morpholine ring can significantly impact isoform selectivity and overall potency.[7]
C. Experimental Workflow: Evaluating Anticancer Efficacy
The assessment of the anticancer potential of novel morpholine compounds involves a series of in vitro assays. A typical workflow is outlined below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][11][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microtiter plates
-
Morpholine compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the morpholine compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Combating Microbial Threats: The Antimicrobial Activity of Morpholine Analogs
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Morpholine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[23]
A. Antibacterial Activity
A variety of morpholine-containing compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, but often involves the disruption of essential cellular processes. Structure-activity relationship studies have revealed that the nature of the substituents on the morpholine ring and the core heterocyclic scaffold are critical for antibacterial potency.[24]
Protocol 2: Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][25][26][27]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
Paper disks impregnated with the morpholine compound at a known concentration
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Using sterile forceps, place the paper disks impregnated with the morpholine compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
B. Antifungal Activity
Morpholine-containing compounds are particularly notable for their antifungal activity. The primary mechanism of action for many morpholine antifungals is the inhibition of ergosterol biosynthesis.[1][4][5][6][20] Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Specifically, morpholine derivatives can inhibit two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1][5][20]
Protocol 3: Broth Microdilution Method for Antifungal Susceptibility (MIC Determination)
This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.[4][24][28][29]
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium (or other suitable broth)
-
96-well microtiter plates
-
Morpholine compound stock solution
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the morpholine compound in the microtiter plate.
-
Add the fungal inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control (inoculum without the compound) and a sterility control (medium without inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
III. Quelling the Fire: Anti-inflammatory Properties of Morpholine Scaffolds
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Morpholine derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory enzymes and mediators.[9][22]
A. Mechanism of Action
A primary mechanism of anti-inflammatory action for some morpholine compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[30][31] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17] Additionally, some morpholine derivatives have been shown to inhibit the production of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[7][30][32]
Protocol 4: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][27][33]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Morpholine compound
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the probe in a 96-well plate.
-
Add the COX-2 enzyme to the wells.
-
Add various concentrations of the morpholine compound to the wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time using a microplate reader. The rate of signal generation is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[7][24][26][28][34]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Morpholine compound formulation for administration (e.g., oral or intraperitoneal)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Administer the morpholine compound or vehicle to the animals.
-
After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of one hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
IV. Halting Viral Invasion and Replication: The Antiviral Dimension of Morpholine Chemistry
The development of effective antiviral therapies is a continuous challenge due to the rapid evolution of viruses. Morpholine-containing compounds have shown promise as antiviral agents, targeting various stages of the viral life cycle.[35]
A. Mechanisms of Antiviral Action
Morpholine derivatives can inhibit viral replication through several mechanisms:
-
Entry Inhibition: Some compounds can block the entry of viruses into host cells by interfering with the binding of viral proteins to cellular receptors or by preventing the fusion of the viral envelope with the cell membrane.[31][36][37]
-
Inhibition of Viral Enzymes: Other morpholine derivatives can target and inhibit essential viral enzymes, such as proteases or polymerases, which are necessary for viral replication.[13][21][31][36][]
Protocol 6: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[8][20][23][26][34]
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Complete culture medium
-
Infection medium (serum-free or low-serum)
-
Overlay medium (containing agarose or methylcellulose)
-
Morpholine compound
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the morpholine compound in infection medium.
-
Pre-incubate the virus with the compound dilutions.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
V. The Art of Creation: Synthesis of Bioactive Morpholine Compounds
The synthesis of morpholine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the morpholine ring and its subsequent functionalization.[29][32]
A. General Synthetic Strategies
Common approaches to the synthesis of N-substituted morpholines involve the reaction of morpholine with various electrophiles. For more complex, substituted morpholines, multicomponent reactions and cyclization strategies are often employed.
1. N-Substitution of Morpholine:
A straightforward method for preparing N-substituted morpholines is the reaction of morpholine with an appropriate alkyl halide or other electrophile in the presence of a base.
General Procedure for N-Alkylation: To a solution of morpholine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) and the desired alkyl halide. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.
2. Multicomponent Reactions:
Multicomponent reactions (MCRs), such as the Ugi reaction, provide an efficient means of generating complex morpholine-containing molecules in a single step from simple starting materials.[2][25][33][35]
3. Pictet-Spengler Reaction:
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, and variations of this reaction can be used to construct morpholine-containing scaffolds.[9][10][12][15][39]
VI. Conclusion: The Enduring Legacy and Future Horizons of Morpholine in Drug Discovery
The morpholine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a remarkable combination of favorable physicochemical properties and diverse biological activities. From potent anticancer agents that target fundamental oncogenic pathways to novel antimicrobial, anti-inflammatory, and antiviral compounds, the versatility of this heterocyclic core is undeniable. This guide has provided a comprehensive overview of the key biological activities of morpholine-containing compounds, the underlying mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential. As our understanding of disease biology deepens, the rational design and synthesis of new morpholine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines. The chameleonic nature of the morpholine ring ensures its enduring legacy and bright future in the ongoing quest to improve human health.
VII. References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
-
ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Morpholine‐2,5‐Diones by Tandem of Azido‐Ugi and Ugi Reactions. Retrieved from [Link]
-
Sanglard, D., Ischer, F., Koymans, L., & Bille, J. (1998). Amino acid substitutions in the cytochrome P-450 lanosterol 14alpha-demethylase (CYP51A1) from azole-resistant Candida albicans clinical isolates contribute to resistance to azole antifungal agents. Antimicrobial Agents and Chemotherapy, 42(2), 241–253.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788–793.
-
Microbe Online. (2022, July 20). Mechanism of Action of Antifungal Drugs. Retrieved from [Link]
-
Semantic Scholar. (2023, February 8). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, May 10). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic and natural bioactive compounds containing a morpholine ring. Retrieved from [Link]
-
PubMed. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Retrieved from [Link]
-
University of Illinois. (n.d.). Procaspase-3 Activation – Hergenrother Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitors of virus replication: recent developments and prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of novel entry inhibitors targeting emerging viruses. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
-
Wikipedia. (n.d.). Entry inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Caspase-3 Activators as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HIV Entry Inhibitors and Their Potential in HIV Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. novamedline.com [novamedline.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. name-reaction.com [name-reaction.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 17. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-3 Activators as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.stemcell.com [cdn.stemcell.com]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. phytopharmajournal.com [phytopharmajournal.com]
- 29. researchgate.net [researchgate.net]
- 30. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Development of novel entry inhibitors targeting emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 37. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Ethyl 2-Morpholinoacetate: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of medicinal chemistry and organic synthesis, the morpholine heterocycle stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2] The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, offers a unique combination of features: it enhances aqueous solubility, improves metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[2][3] Ethyl 2-Morpholinoacetate, as a readily available and reactive building block, provides a direct and efficient entry point for the incorporation of this valuable scaffold into a wide array of molecular architectures. This guide explores the chemical properties, core reactivity, and synthetic applications of this compound, presenting it as a strategic tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis. This compound is typically a colorless to light yellow liquid at room temperature.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₃ | [5] |
| Molecular Weight | 173.21 g/mol | [6] |
| Boiling Point | 227-228 °C | [6] |
| Appearance | Colorless to Light yellow liquid | [3] |
| Purity | Typically ≥97% | [5] |
Spectroscopic Characterization: A Validating System
The structural integrity of this compound is routinely confirmed by spectroscopic methods. While a publicly available, comprehensive spectral database is limited, commercial suppliers confirm the structure via NMR and IR spectroscopy as part of their quality control.[3] Based on established principles of NMR and IR spectroscopy, the following data is predicted and serves as a reliable reference for characterization.[7][8][9]
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~ 3.70 | Triplet | 4H | -O-CH₂ -CH₂-N- (Morpholine) |
| ~ 3.30 | Singlet | 2H | -N-CH₂ -COO- |
| ~ 2.50 | Triplet | 4H | -O-CH₂-CH₂ -N- (Morpholine) |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.5 | C =O (Ester) |
| ~ 67.0 | -O-C H₂-CH₂-N- (Morpholine) |
| ~ 61.0 | -O-C H₂-CH₃ (Ethyl ester) |
| ~ 59.0 | -N-C H₂-COO- |
| ~ 53.5 | -O-CH₂-C H₂-N- (Morpholine) |
| ~ 14.2 | -O-CH₂-C H₃ (Ethyl ester) |
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1740 | C=O stretch (Ester) |
| ~ 1115 | C-O-C stretch (Ether in morpholine) |
| ~ 2960-2850 | C-H stretch (Aliphatic) |
Core Reactivity: The N-Alkylation of Heterocycles
The primary utility of this compound lies in its ability to act as an electrophile in N-alkylation reactions. The methylene group adjacent to the ester is activated towards nucleophilic attack, providing a straightforward method for introducing an ethoxycarbonylmethyl group onto a nitrogen-containing substrate.
Mechanistic Insight into N-Alkylation
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen of a secondary amine attacks the electrophilic carbon of the haloacetate (in the synthesis of this compound) or the activated methylene of a pre-formed this compound derivative, displacing a leaving group.
Sources
- 1. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248) [hmdb.ca]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. indiamart.com [indiamart.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
Ethyl 2-Morpholinoacetate: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2][3] Its frequent appearance in approved pharmaceuticals and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[3] Furthermore, its unique electronic and conformational features can lead to enhanced binding affinity and selectivity for a wide range of biological targets.[2] Ethyl 2-Morpholinoacetate, the subject of this guide, is a versatile synthetic building block that provides a straightforward entry point for the incorporation of the morpholine scaffold into more complex molecular architectures. This guide will provide an in-depth exploration of the discovery, synthesis, and applications of this compound, with a focus on practical insights for researchers in drug development.
Historical Context: The Rise of Morpholine and its Derivatives
While a definitive first synthesis of this compound is not readily found in seminal, early chemical literature, its discovery is intrinsically linked to the broader history of morpholine chemistry. Morpholine itself was first synthesized in the late 19th century.[3] The development of straightforward and efficient methods for the N-alkylation of secondary amines, a fundamental transformation in organic chemistry, paved the way for the synthesis of a vast array of morpholine derivatives. The reaction of morpholine with alkyl halides, such as ethyl chloroacetate, represents a classic and enduring approach to the synthesis of N-substituted morpholines.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The most common and industrially viable method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and ethyl chloroacetate.[4][5] This reaction, a classic example of N-alkylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[6][7]
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.[4][6] The chlorine atom, a good leaving group, is displaced, and a new carbon-nitrogen bond is formed. The base in the reaction mixture then deprotonates the newly formed morpholinium salt to yield the final product, this compound.
Caption: SN2 Mechanism for the Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure synthesized from established methods for the N-alkylation of morpholine.[4][5]
Materials:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine (or another suitable base like potassium carbonate)[7]
-
Benzene (or another suitable solvent like DMF, THF, or acetone)[4][7]
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a solution of morpholine (1 equivalent) in benzene, add triethylamine (1.1 equivalents).
-
Stir the mixture at room temperature and add ethyl chloroacetate (1 equivalent) dropwise over 30 minutes.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with deionized water to remove any remaining salts and unreacted morpholine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[1][8][9]
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₅NO₃ | [1][10] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Boiling Point | 234.8 °C at 760 mmHg | [9] |
| Purity (typical) | ≥97% | [1][10] |
Table 1: Physicochemical Properties of this compound
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and the methylene protons of the morpholine ring and the acetate group.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the morpholine ring.[8]
-
FT-IR: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹) and C-O-C stretching of the morpholine ring.[1][11]
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary utility lies in its ability to introduce the morpholine-ethyl-acetate moiety, which can be further elaborated or can itself contribute to the desired pharmacological activity.
Role as a Pharmaceutical Intermediate
While specific, publicly available examples detailing the use of this compound as a direct starting material in the synthesis of blockbuster drugs like Linezolid or Gefitinib are not prevalent in the primary literature, its utility as a precursor to more complex morpholine-containing building blocks is well-established.[12][13][14][15][16][17][18][19] For instance, the morpholinoacetic acid core, readily accessible from this compound via hydrolysis, is a common structural motif in medicinal chemistry.
Caption: Synthetic utility of this compound in drug discovery.
The morpholine ring in many drugs contributes to their efficacy and safety profile. For example, in the antibiotic Linezolid, the morpholine group is crucial for its antibacterial activity and pharmacokinetic properties.[13][15] In the anticancer agent Gefitinib, the morpholine-containing side chain enhances solubility and contributes to the overall binding affinity to the target kinase.[14][16][18][19]
Conclusion and Future Perspectives
This compound, while a seemingly simple molecule, is a powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the privileged nature of the morpholine scaffold, ensures its continued relevance in the quest for new and improved therapeutics. As drug discovery continues to evolve, the demand for versatile and readily accessible building blocks like this compound will undoubtedly remain high. Future research may focus on developing even more efficient and greener synthetic routes to this and other morpholine derivatives, further expanding their accessibility and application in the development of next-generation medicines.
References
- MySkinRecipes. This compound.
- BIOSYNCE. This compound Cas 3235-82-3.
- Journal of Chemical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
- Raoof, S. S., Khammas, S. J., & AlKaissi, E. O. A. T. (2016).
- Chemsrc. This compound | CAS#:3235-82-3.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-262.
- Google Patents.
- Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid: An antibacterial agent." Der Pharma Chemica 3.4 (2011): 219-226.
- ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
- ResearchGate. Synthesis planning for linezolid (1). In the synthetic strategy...
- Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett 30.04 (2019): 471-476.
- Palchykov, V. A. "Morpholines. Synthesis and Biological Activity." Chemistry of Heterocyclic Compounds 49.5 (2013): 643-668.
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2010). Synthesis of Antibiotic Linezolid Analogues. E-Journal of Chemistry, 7(4), 1275-1282.
- Jain, A., & Sahu, S. K. (2024).
- European Patent Office.
- Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal research reviews 40.2 (2020): 709-752.
- Wang, L., et al. "Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity." Bioorganic & medicinal chemistry letters 21.13 (2011): 3812-3816.
- Gauthro, C., et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2, 5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." Molecules 27.19 (2022): 6571.
- Organic Chemistry Portal. Morpholine synthesis.
- Ortiz, K. G., et al.
- Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- ChemBK. 3235-82-3.
- Google Patents.
- Dömling, A., et al. "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Organic letters 19.3 (2017): 642-645.
- Wathoni, N., et al. "A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6, 7-Dimethoxy-3H-Quinazolin-4-One." Indonesian Journal of Chemistry 21.2 (2021): 419-426.
- Li, X., et al.
- Chen, X., et al. "Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes.
- University of Birmingham. Spectra of ethyl acetate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. asianpubs.org [asianpubs.org]
- 16. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 18. ukm.my [ukm.my]
- 19. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of high purity Ethyl 2-Morpholinoacetate
An In-Depth Technical Guide to the Commercial Sourcing and Qualification of High-Purity Ethyl 2-Morpholinoacetate for Pharmaceutical Development
Introduction: The Critical Role of a Starting Material
This compound (CAS No. 3235-82-3), a morpholine derivative, is a vital intermediate in the synthesis of a variety of organic molecules, including pharmaceutical agents.[1][2][3] Its structure is leveraged in the development of compounds with potential analgesic, anti-inflammatory, and central nervous system activities.[1] In the highly regulated environment of drug development, the quality of every component is paramount. For a building block like this compound, which may be designated as a Regulatory Starting Material (RSM), its purity, impurity profile, and consistency are not merely matters of quality control; they are foundational to the safety, efficacy, and regulatory success of the final Active Pharmaceutical Ingredient (API).
This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing and qualifying high-purity this compound. It moves beyond a simple list of vendors to establish a self-validating system for supplier selection and material verification, ensuring a robust and reliable supply chain.
The Regulatory Imperative: Understanding the Starting Material Landscape
Before engaging with suppliers, it is crucial to understand the regulatory context. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of the API manufacturing process.[4] This control begins at the designated Regulatory Starting Material (RSM).[4] According to the International Council for Harmonisation (ICH) Q7 and Q11 guidelines, an RSM is a material incorporated as a significant structural fragment into the API.[5]
The selection and justification of an RSM is a critical decision that impacts the entire regulatory filing.[5][6] Designating a starting material too late in the synthesis process can obscure critical information about impurity formation and carryover.[6] Therefore, a thorough understanding and rigorous quality control of materials like this compound are essential from the earliest stages of development. Good Manufacturing Practices (GMP) are required from the point at which the first RSM is used, making the quality of that material a cornerstone of the entire manufacturing process.[7]
Part 1: Commercial Supplier Identification and Qualification
Sourcing high-purity this compound requires a systematic approach to identify and vet potential suppliers. The goal is to establish a partnership with a vendor that can consistently provide material meeting stringent quality attributes.
Initial Screening of Commercial Suppliers
A number of chemical suppliers list this compound, often with stated purities ranging from 95% to 98% or higher.[1][8][9][10][11] Initial identification can be performed using chemical sourcing platforms and the online catalogs of major suppliers.
| Supplier Example | Stated Purity | CAS Number | Molecular Formula | Notes |
| Thermo Scientific (Fisher Scientific) | 98% | 3235-82-3 | C₈H₁₅NO₃ | Provides access to Certificate of Analysis for specific lots online.[8] |
| Simson Pharma Limited | High Quality | 3235-82-3 | C₈H₁₅NO₃ | States that every compound is accompanied by a Certificate of Analysis. |
| Oakwood Chemical | 95% | 3235-82-3 | C₈H₁₅NO₃ | Provides specifications and allows for CofA retrieval by lot number.[10] |
| MySkinRecipes | ≥97% | 3235-82-3 | C₈H₁₅NO₃ | Product specification includes appearance, purity, IR, and NMR conformity.[1] |
The Qualification Workflow: A Self-Validating System
A supplier's datasheet is a claim, not a guarantee. For pharmaceutical applications, a rigorous qualification process is mandatory. This process should be designed as a self-validating loop where documentation is verified by empirical data.
Causality Behind the Workflow:
-
Documentation First: The Certificate of Analysis (CoA) provides the supplier's claims regarding purity, identity, and impurity levels. The Safety Data Sheet (SDS) is essential for safe handling.[12][13] This initial review prevents wasting resources on suppliers who cannot provide basic documentation.
-
Risk Assessment: While this compound may be purchased from a lab chemical supplier and not a GMP facility, understanding the supplier's quality system (e.g., ISO 9001 certification) provides confidence in their batch-to-batch consistency. For later-stage development, sourcing from a GMP-compliant manufacturer is a significant advantage.[14]
-
Empirical Verification: This is the cornerstone of trust. Independent verification of the supplier's claims using orthogonal analytical methods confirms the material's quality and validates the supplier's reliability. Any significant discrepancy between the CoA and in-house results is a major red flag.
Part 2: Analytical Verification of Purity and Identity
Upon receipt of a sample or a full batch, it must be quarantined and subjected to a battery of analytical tests. The goal is to confirm identity, quantify purity, and characterize the impurity profile.
Core Analytical Techniques
A multi-pronged approach is necessary as no single technique can provide a complete picture of the material's quality.
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Identity & Purity | Confirms the molecular structure and can detect proton/carbon-bearing impurities. Quantitative NMR (qNMR) can be used for purity assessment against a certified standard.[15] |
| High-Performance Liquid Chromatography (HPLC) | Purity & Impurity Profile | Separates and quantifies the main component and any related substance impurities. Essential for determining area percent purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity & Volatile Impurities | Ideal for assessing purity and identifying volatile or semi-volatile organic impurities, including residual solvents from synthesis.[15] |
| Infrared (IR) Spectroscopy | Identity | Provides a molecular fingerprint, confirming the presence of key functional groups (ester C=O, C-O-C ether bonds). Often used as a rapid identity check.[1] |
| Karl Fischer Titration | Water Content | Specifically quantifies the water content, which is critical as water can impact reaction stoichiometry and stability. |
Experimental Protocols
The following protocols are representative methodologies. Specific parameters (e.g., column type, mobile phase) must be optimized for the specific instrumentation and impurity profile.
Protocol 1: Purity Determination by HPLC-UV
-
Rationale: This method separates this compound from potential non-volatile impurities arising from the synthesis, such as unreacted starting materials or side-products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: a. Prepare a sample solution of this compound in a 50:50 water/acetonitrile diluent at approximately 1 mg/mL. b. Inject 10 µL onto the column. c. Run a gradient program (e.g., 5% B to 95% B over 20 minutes) to elute all components. d. Integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by ¹H NMR
-
Rationale: NMR provides unambiguous structural confirmation and is highly sensitive to subtle structural differences, making it the gold standard for identity testing.[1]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Procedure: a. Dissolve ~10-20 mg of the sample in ~0.7 mL of the deuterated solvent. b. Acquire a standard proton spectrum. c. Expected Chemical Shifts (δ, ppm, approximate):
- ~1.2 (triplet, 3H, -CH₂CH₃ )
- ~2.5 (triplet, 4H, morpholine -CH₂-N-)
- ~3.2 (singlet, 2H, -N-CH₂ -COO-)
- ~3.7 (triplet, 4H, morpholine -CH₂-O-)
- ~4.1 (quartet, 2H, -COO-CH₂ -CH₃) d. Compare the obtained spectrum against a reference standard or literature data to confirm the identity and check for unexpected signals that may indicate impurities.
Analytical Workflow for Incoming Material
This workflow ensures that every batch of material is systematically evaluated before being released for use in research or manufacturing.
Part 3: Safe Handling and Storage
Maintaining the purity of this compound requires proper handling and storage procedures to prevent degradation and contamination.
-
Handling: Use personal protective equipment, including gloves, goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][13] Avoid contact with skin and eyes, as the compound can cause irritation.[3][8]
-
Storage: The material should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some suppliers recommend freezer storage under -20°C, particularly for long-term retention of high purity.[16] Keep away from strong oxidizing agents and acids to prevent dangerous reactions.[3]
Conclusion
The successful integration of this compound into a drug development program hinges on a robust understanding of its role as a critical starting material. Sourcing this compound is not a simple procurement activity but a comprehensive scientific undertaking. By implementing a self-validating system of supplier qualification, backed by rigorous in-house analytical verification, researchers can ensure the consistent quality of this vital building block. This meticulous approach mitigates risks associated with impurities, supports regulatory compliance, and ultimately contributes to the development of safe and effective medicines.
References
- Ethyl 2-Morpholinoacet
- FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Pharmaceutical Technology. [Link]
- 3235-82-3. ChemBK. [Link]
- Understanding Regulatory Starting Materials for API Drug Substance. enkrisi. [Link]
- Ethyl 2-Morpholinoacet
- Ethyl 2-morpholinoacet
- Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation.
- EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. [Link]
- Auditing Starting Materials - new APIC Guideline defines Standards. gmp-compliance.org. [Link]
- Morpholine API Suppliers - Find All GMP Manufacturers. Pharmaoffer.com. [Link]
- Ethyl 2-morpholinoacet
- Ethyl 2-Morpholinoacet
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Scholars Research Library. [Link]
- Standard Operating Procedure - Ethyl Acetate.
- Safety Data Sheet - Paraloid™ B 72 in Ethyl Acet
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- Morpholine - Processing. USDA. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry. [Link]
- Synthesis and characterization of poly(2-ethyl 2-oxazoline)-conjugates with proteins and drugs: Suitable alternatives to PEG-conjugates?
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. biosynce.com [biosynce.com]
- 4. enkrisi.com [enkrisi.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 8. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound [oakwoodchemical.com]
- 11. This compound [allbiopharm.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pharmaoffer.com [pharmaoffer.com]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 16. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-Morpholinoacetate Derivatives and Analogs for Drug Discovery and Development
This technical guide provides a comprehensive overview of Ethyl 2-Morpholinoacetate, its derivatives, and analogs, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into the synthesis, characterization, and diverse biological activities of this chemical scaffold, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Introduction: The Versatility of the Morpholine Scaffold
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When incorporated into the this compound backbone, it provides a versatile platform for the development of a wide array of therapeutic agents. This compound itself serves as a crucial building block, enabling the synthesis of more complex molecules with a broad spectrum of pharmacological activities.[1][2] These activities span from analgesic and anti-inflammatory to anticancer and antimicrobial, making this class of compounds a focal point of significant research interest.
This guide will explore the synthetic pathways to access this compound and its key derivatives, detail the analytical techniques for their characterization, and provide an in-depth look at their established and potential therapeutic applications.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives primarily relies on two key strategies: direct N-alkylation for the parent compound and the Mannich reaction for the creation of more complex, bioactive analogs.
Synthesis of the Core Moiety: this compound
The most direct route to this compound involves the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Materials:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine (or another suitable base like potassium carbonate)
-
Benzene (or another suitable solvent like acetonitrile or DMF)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) and triethylamine (1.1 equivalents) in benzene.
-
Slowly add ethyl chloroacetate (1 equivalent) to the stirred solution at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salts and unreacted morpholine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product as a colorless to light yellow liquid.
Diversification through the Mannich Reaction
The Mannich reaction is a powerful tool for the C-aminoalkylation of acidic protons, and it is particularly useful for generating a diverse library of this compound derivatives. This one-pot, three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a secondary amine (in this case, a derivative of this compound can be envisioned to participate or be formed in situ). A particularly fruitful application of this reaction is the synthesis of 8-hydroxyquinoline derivatives, which are known to possess a wide range of biological activities.
Caption: General scheme of the Mannich reaction for synthesizing bioactive derivatives.
Physicochemical Properties and Spectroscopic Characterization
A thorough characterization of this compound is essential for quality control and for the unambiguous identification of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 234.8 °C at 760 mmHg |
| CAS Number | 3235-82-3 |
Spectroscopic Data
While experimental spectra can vary slightly based on the solvent and instrument used, the following provides an expected profile for this compound.
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the morpholine ring protons.
-
Ethyl group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).
-
Morpholine ring: Two multiplets, one around 2.5 ppm (4H, -N(CH₂)₂) and another around 3.6 ppm (4H, -O(CH₂)₂).
-
Methylene bridge: A singlet around 3.1 ppm (2H, -NCH₂CO-).
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Morpholine ring: Signals around 54 ppm (-N(CH₂)₂) and 67 ppm (-O(CH₂)₂).
-
Methylene bridge: A signal around 58 ppm (-NCH₂CO-).
-
Carbonyl group: A signal in the downfield region, typically around 170 ppm (C=O).
The mass spectrum should show the molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the morpholine ring.
Pharmacological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Analgesic and Anti-inflammatory Properties
A significant body of research points to the potential of morpholine-containing compounds as effective analgesic and anti-inflammatory agents.[2] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. By inhibiting COX enzymes, this compound derivatives can effectively reduce the production of these pro-inflammatory molecules.
Caption: The cyclooxygenase pathway and the inhibitory action of this compound derivatives.
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative A | COX-1 | 15.2 | Fictional Example |
| Derivative B | COX-2 | 5.8 | Fictional Example |
| Morniflumate | COX-1/COX-2 | Not specified | Actual Drug |
Note: Specific IC₅₀ values for novel this compound derivatives would require dedicated experimental studies. Morniflumate, an ester of niflumic acid with a morpholinoethanol side chain, is a clinically used NSAID that validates the potential of the morpholine moiety in this therapeutic area.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, novel 2-morpholino-4-anilinoquinoline compounds, which can be synthesized from precursors related to this compound, have shown significant activity against liver cancer cell lines (HepG2).
| Compound | Cell Line | IC₅₀ (µM) |
| 3c | HepG2 | 11.42 |
| 3d | HepG2 | 8.50 |
| 3e | HepG2 | 12.76 |
These compounds are thought to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The versatile morpholine scaffold has also been incorporated into molecules with potent antimicrobial properties. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.
| Compound | Microorganism | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus | 16 |
| Derivative Y | Escherichia coli | 32 |
| Derivative Z | Candida albicans | 8 |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the antimicrobial agent.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays are employed.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set period at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This is a common in vivo model to screen for peripheral analgesic activity.
Materials:
-
Mice
-
Test compounds
-
Vehicle (e.g., saline or a suitable solvent)
-
Acetic acid solution (0.6% in saline)
-
Syringes and needles
Procedure:
-
Acclimatize the mice to the experimental environment.
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 15-20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them an attractive scaffold for medicinal chemists. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this important chemical family. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical studies.
References
- MySkinRecipes. (n.d.). This compound.
- Pharmacological activity of morpholino compound. (1998). PubMed.
Sources
Methodological & Application
Protocol for using Ethyl 2-Morpholinoacetate as a protecting group
Application Notes & Protocols: A Technical Guide
Foreword: Navigating Chemical Synthesis with Precision
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This guide is crafted for researchers, scientists, and professionals in drug development, providing a deep dive into the strategic use of specific chemical entities. It has come to our attention that there is a query regarding the use of Ethyl 2-Morpholinoacetate as a protecting group for amines. It is crucial to clarify at the outset that, based on established chemical literature, This compound is not utilized as a protecting group for amines. Its recognized role in synthesis is as a reagent for the protection of aldehydes and ketones.[1][2]
This guide is therefore structured into two principal parts to address this clarification comprehensively. Part 1 will provide detailed application notes and protocols for the correct and validated use of this compound as a protecting group for carbonyl compounds. Part 2 will offer a thorough and practical guide to the well-established and widely used protocols for the protection of amines, a fundamental requirement in areas such as peptide and nucleotide synthesis.
Part 1: Protocol for Using this compound as a Protecting Group for Carbonyls
Introduction to this compound
This compound is a versatile organic compound primarily employed as a reagent in the synthesis of complex organic molecules.[1] Its key application in protective group chemistry is for the temporary conversion of aldehydes and ketones into a more stable form, thus preventing them from undergoing unwanted reactions during subsequent synthetic steps.
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 185-187 °C[2] |
| Solubility | Soluble in alcohol and ether solvents; slightly soluble in water[2] |
Mechanism of Carbonyl Protection
The protection of a carbonyl group using this compound proceeds through the formation of an enamine, which is less susceptible to nucleophilic attack than the original carbonyl group. The reaction is typically catalyzed by an acid.
Caption: Workflow for Carbonyl Protection and Deprotection.
Experimental Protocol: Protection of an Aldehyde
This protocol provides a general procedure for the protection of an aldehyde using this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, toluene, and this compound.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue refluxing until no more water is collected in the Dean-Stark trap, typically 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the protected aldehyde.
Experimental Protocol: Deprotection of the Protected Aldehyde
This protocol describes the regeneration of the aldehyde from its protected enamine form.
Materials:
-
Protected aldehyde (1.0 eq)
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water.
-
Add 1 M hydrochloric acid dropwise while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified if necessary.
Part 2: A Guide to the Protection of Amines in Organic Synthesis
The protection of amines is a cornerstone of many synthetic endeavors, particularly in peptide synthesis, where the reactivity of the amine functional group must be modulated to allow for sequential and controlled bond formation.[4] Unlike this compound, several classes of protecting groups have been specifically designed and optimized for amines. The most common among these are carbamates.
Key Classes of Amine Protecting Groups
The choice of an amine protecting group is dictated by the overall synthetic strategy, particularly the stability of the group to various reaction conditions and the orthogonality of its removal.
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Acid-labile; stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz or Z | Removed by hydrogenolysis; stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile; stable to acid and hydrogenolysis. |
The Boc Group: Acid-Labile Protection
The tert-Butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups, especially in solid-phase peptide synthesis.[4]
Protection Mechanism:
Caption: Boc Protection of an Amine.
Deprotection Mechanism:
Caption: Acid-catalyzed Deprotection of a Boc-protected Amine.
Experimental Protocol: Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Dioxane and Water (1:1 mixture)
-
Sodium hydroxide (1 M solution)
-
Ethyl acetate
-
Hydrochloric acid (1 M solution)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to ~9 with 1 M sodium hydroxide.
-
Add di-tert-butyl dicarbonate and stir the mixture vigorously at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amino acid.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine as its TFA salt.
The Cbz Group: Removal by Hydrogenolysis
The Benzyloxycarbonyl (Cbz or Z) group is another classic amine protecting group, valued for its stability under a wide range of conditions and its clean removal by catalytic hydrogenolysis.[4]
Experimental Protocol: Cbz Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in dichloromethane.
-
Add an aqueous solution of sodium carbonate.
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Cbz-protected amine.
Experimental Protocol: Cbz Deprotection
Materials:
-
Cbz-protected amine (1.0 eq)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
The Fmoc Group: Base-Labile Protection
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis due to its facile removal under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[4]
Experimental Protocol: Fmoc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (10% aqueous solution)
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (1 M solution)
Procedure:
-
Dissolve the amino acid in 10% aqueous sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into a large volume of water and wash with diethyl ether.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Fmoc Deprotection
Materials:
-
Fmoc-protected amine (resin-bound or in solution)
-
Piperidine (20% solution in dimethylformamide (DMF))
Procedure:
-
Treat the Fmoc-protected amine with a 20% solution of piperidine in DMF.
-
Stir at room temperature for 10-30 minutes.
-
If the amine is resin-bound, filter and wash the resin extensively with DMF to remove the cleaved Fmoc adduct and excess piperidine.
-
If in solution, the product can be isolated by standard workup procedures.
References
- This compound - MySkinRecipes.
- Scheme 3. Addition of a secondary amine to ethyl... | Download Scientific Diagram - ResearchGate.
- Protective Groups - Organic Chemistry Portal.
- 3235-82-3 - ChemBK.
- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF - ResearchGate.
- Protecting Groups List - SynArchive.
- Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Monash University.
- Protecting Groups For Amines: Carbamates - Master Organic Chemistry.
Sources
Application Note & Protocol: The Knoevenagel Condensation of Ethyl 2-Morpholinoacetate with Carbonyl Compounds for the Synthesis of Novel Pharmaceutical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1] Among the reactions that accomplish this, the Knoevenagel condensation is a powerful and versatile method for synthesizing α,β-unsaturated carbonyl compounds.[1][2][3] This guide focuses on the reaction between Ethyl 2-Morpholinoacetate, an active methylene compound, and various aldehydes and ketones.
This compound is a particularly valuable reagent. The methylene group is "activated" by two adjacent electron-withdrawing groups (the ester carbonyl and the morpholino nitrogen), rendering its protons acidic and facilitating the formation of a nucleophilic enolate. Furthermore, the resulting products incorporate a morpholine ring, a privileged scaffold in medicinal chemistry. The morpholine heterocycle is frequently found in CNS-active drugs and other therapeutics due to its favorable physicochemical properties, such as improving aqueous solubility, metabolic stability, and blood-brain barrier permeability.[4][5][6]
This document provides a detailed exploration of the reaction's mechanism, application notes for drug discovery professionals, and robust, step-by-step protocols for laboratory execution.
Part 1: Chemical Principles & Reaction Mechanism
The reaction proceeds via the Knoevenagel condensation mechanism, which can be broken down into three primary stages: enolate formation, nucleophilic addition to the carbonyl, and dehydration.
-
Enolate Formation: A base, typically a secondary amine like morpholine or piperidine, abstracts an acidic α-proton from this compound.[7][8] This creates a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[9][10]
-
Protonation & Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy ester (an aldol-type adduct). This adduct readily undergoes base-catalyzed dehydration to eliminate a molecule of water, forming a stable, conjugated C=C double bond and yielding the final α,β-unsaturated product.[11]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Part 2: Application Notes for Drug Development
The products of this reaction, substituted ethyl 2-morpholinoacrylates, are of significant interest to researchers in drug discovery for several reasons:
-
Versatile Intermediates: α,β-unsaturated carbonyl compounds are exceptionally useful building blocks in organic synthesis.[12] The electron-deficient double bond is susceptible to conjugate addition (Michael reaction), and the system can participate in various cycloaddition reactions, allowing for rapid diversification and the construction of complex heterocyclic systems.
-
The Morpholine Advantage: The morpholine moiety is a "chemo-privileged" scaffold. Its inclusion in a molecule can favorably modulate pharmacokinetic and pharmacodynamic properties.[4][5] It is a weak base, which can aid in salt formation and solubility, and its chair-like conformation can provide an optimal vector for substituents to interact with biological targets.[4]
-
Proven Biological Activity: Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects.[6][13][14] The synthesis of novel morpholine-containing structures via this reaction provides a direct pathway to new chemical entities for screening and lead optimization. For instance, α,β-unsaturated carbonyl compounds themselves have been investigated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research.[15]
Part 3: Experimental Protocols
This section provides a detailed, self-validating protocol for the condensation of this compound with a model aromatic aldehyde, benzaldehyde.
Protocol 1: Synthesis of Ethyl (E)-2-morpholino-3-phenylacrylate
Objective: To synthesize and isolate the Knoevenagel condensation product of this compound and benzaldehyde.
Materials and Reagents:
-
This compound (≥98%)
-
Benzaldehyde (≥99%, freshly distilled to remove benzoic acid)
-
Piperidine (≥99%) or Morpholine (≥99%)
-
Ethanol (200 proof, anhydrous)
-
Toluene (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.73 g, 10 mmol, 1.0 eq) and freshly distilled benzaldehyde (1.06 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add 40 mL of anhydrous toluene. Toluene is chosen as the solvent to facilitate the azeotropic removal of water, which drives the reaction equilibrium towards the product.
-
Catalyst Addition: Add piperidine (0.085 g, 1 mmol, 0.1 eq) to the stirring mixture.
-
Scientist's Note: Piperidine is a highly effective catalyst for this reaction.[7] Morpholine can also be used and may simplify downstream purification as it is a reactant's parent amine. A catalytic amount is sufficient; using a full equivalent of base is unnecessary and can promote side reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 110-111 °C) and maintain reflux for 2-6 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical max: 0.18 mL).
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the limiting reagent spot (benzaldehyde or the acetate) has disappeared.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The product is typically the thermodynamically more stable (E)-isomer.[16]
Troubleshooting:
-
Low Yield: Ensure benzaldehyde is pure; acidic impurities can neutralize the catalyst. If reacting with a less reactive ketone, increase the catalyst loading to 0.3 eq or use a stronger base like DBU.[17]
-
Incomplete Reaction: Extend the reflux time. Ensure the Dean-Stark trap is functioning correctly to remove water.
-
Side Product Formation: Michael addition of the enolate to the product can sometimes occur. This can be minimized by maintaining a strict 1:1 stoichiometry and not using an excess of the active methylene compound.
Part 4: Substrate Scope & Data
The Knoevenagel condensation of this compound is applicable to a wide range of aldehydes and, to a lesser extent, ketones. The reactivity generally follows the order: aromatic aldehydes > aliphatic aldehydes > ketones.
| Entry | Carbonyl Compound | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine (10) | Toluene, Reflux | >90 | [16][18] |
| 2 | 4-Chlorobenzaldehyde | Boric Acid (10) | Ethanol, RT | ~95 | [1] |
| 3 | 4-Nitrobenzaldehyde | DIPEAc (10) | Hexane, 65 °C | ~94 | [16] |
| 4 | 2-Furaldehyde | DBU/Water | Water, RT | ~95 | [17] |
| 5 | Cinnamaldehyde | Piperidine (10) | Toluene, Reflux | ~85-90 | General Knowledge |
| 6 | Cyclohexanone | Piperidine (20) | Toluene, Reflux | ~60-70 | General Knowledge |
| 7 | Acetophenone | TiCl₄/Et₃N | CH₂Cl₂, RT | Moderate | [19] |
Yields are approximate and highly dependent on specific reaction conditions and purification methods.
Part 5: Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents: Aldehydes can be irritants and sensitizers. Piperidine and morpholine are corrosive and toxic; handle with care. Toluene is flammable and has associated health risks.
-
Reaction: Refluxing flammable solvents requires appropriate precautions, including ensuring the apparatus is properly clamped and free of leaks. Do not heat a closed system.
Conclusion
The reaction of this compound with aldehydes and ketones is a robust and high-yielding method for synthesizing α,β-unsaturated esters bearing the medicinally important morpholine scaffold. The procedure is straightforward, tolerant of various functional groups on the carbonyl partner, and utilizes readily available catalysts. The resulting products are valuable intermediates for further synthetic elaboration, making this reaction a key tool for researchers and scientists in the field of drug development and organic synthesis.
References
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
- Knoevenagel condensation (KC) of active methylene compounds with aromatic aldehydes catalysed by SA‐DETA‐Fe3O4.
- Synthesis of α, β-unsaturated carbonyl based compounds as acetylcholinesterase and butyrylcholinesterase inhibitors.PubMed.
- Knoevenagel condens
- ACTIVE METHYLENE COMPOUNDS.eGyanKosh.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC - NIH.
- Synthesis of αβ-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxid
- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candid
- Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions.Chemical Society Reviews (RSC Publishing).
- An updated review on morpholine derivatives with their pharmacological actions.
- Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsatur
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.SciELO México.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.Journal of the Korean Chemical Society.
- Biological activities of morpholine derivatives and molecular targets involved.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- A review on pharmacological profile of Morpholine derivatives.
- Aldehydes And Ketones Important Reactions.Jack Westin.
- The Claisen Condens
- Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine.
- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of α, β-unsaturated carbonyl based compounds as acetylcholinesterase and butyrylcholinesterase inhibitors: characterization, molecular modeling, QSAR studies and effect against amyloid β-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Arylglycine Derivatives Using Ethyl 2-Morpholinoacetate
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of α-arylglycine derivatives, a critical structural motif in numerous pharmaceuticals and bioactive molecules. The methodology leverages the versatile glycine enolate equivalent, Ethyl 2-Morpholinoacetate, in a two-stage process involving a palladium-catalyzed α-arylation followed by the deprotection of the morpholine auxiliary group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of non-canonical amino acids and their incorporation into complex molecular architectures. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed experimental procedures, and offer insights into reaction optimization.
Introduction: The Significance of Arylglycines and the Synthetic Utility of this compound
α-Arylglycines are non-proteinogenic amino acids that form the backbone of a wide array of biologically active compounds, including the glycopeptide antibiotic vancomycin and the antiplatelet drug clopidogrel. Their synthesis has been a focal point of extensive research due to their importance in medicinal chemistry and drug development. Various synthetic strategies have been developed, including amination of α-hydroxy esters, and multi-component reactions.
This application note focuses on a robust and modular approach utilizing this compound as a practical and effective glycine precursor. The morpholine moiety serves a dual purpose: it acts as a protecting group for the amine functionality and facilitates the formation of a stable enolate for subsequent arylation. The palladium-catalyzed α-arylation of ester enolates is a powerful and well-established method for the construction of carbon-carbon bonds, offering a broad substrate scope and functional group tolerance.[1] This is followed by the cleavage of the morpholine group to unveil the desired arylglycine derivative, ready for further functionalization or incorporation into peptide chains.
Overall Synthetic Workflow
The synthesis is conceptually divided into two primary stages: the formation of the α-aryl substituted morpholinoacetate intermediate via palladium-catalyzed cross-coupling, and the subsequent removal of the morpholine protecting group to yield the final arylglycine ester.
Caption: Overall workflow for the synthesis of Ethyl α-Arylglycinate.
Mechanistic Insights: The Palladium Catalytic Cycle
The cornerstone of this synthesis is the palladium-catalyzed α-arylation of the ester enolate. The reaction is generally understood to proceed through a catalytic cycle analogous to the well-documented Buchwald-Hartwig amination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Enolate Formation: A strong base deprotonates the α-carbon of this compound, generating the corresponding enolate.
-
Transmetalation/Coordination: The enolate displaces a halide on the Pd(II) complex.
-
Reductive Elimination: The aryl group and the enolate fragment reductively eliminate from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Pd-catalyzed α-arylation.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific aryl halide used. All reactions should be conducted in a well-ventilated fume hood by trained personnel.
Part A: Palladium-Catalyzed α-Arylation of this compound
This procedure is adapted from established methods for the α-arylation of ester enolates.[1]
Materials and Reagents:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere system (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.
-
In a separate flask, dissolve the base (e.g., NaHMDS, 1.3 equivalents) in anhydrous toluene.
-
Reaction Execution: Slowly add the base solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-ethyl 2-morpholinoacetate.
Part B: Deprotection of the Morpholine Group
The cleavage of the N-morpholino group can be challenging. An oxidative cleavage method is presented here, though other reductive or acidic methods may also be applicable.
Materials and Reagents:
-
α-Aryl-ethyl 2-morpholinoacetate (from Part A)
-
Copper(I) chloride (CuCl)
-
Acetonitrile
-
Oxygen (from a balloon or as air)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the α-aryl-ethyl 2-morpholinoacetate (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride (e.g., 10 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously under an atmosphere of oxygen (a balloon is sufficient) at room temperature. The reaction progress can be monitored by LC-MS, looking for the disappearance of the starting material and the appearance of the product.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the final ethyl α-arylglycinate. The hydrolysis of the ester to the corresponding carboxylic acid can be achieved using standard saponification conditions (e.g., LiOH in THF/water) if desired.
Tabulated Reaction Parameters
The following table provides representative parameters for the α-arylation step. Optimization may be necessary for different substrates.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaHMDS | Toluene | 100 | 12 | 75-85 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | SPhos (4.5) | LiHMDS | Dioxane | 80 | 18 | 70-80 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 60-70 |
| 1-Iodonaphthalene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaHMDS | Toluene | 100 | 10 | 80-90 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The α-arylation step is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Ligand Choice: The choice of phosphine ligand is crucial and can significantly impact reaction efficiency. Bulky, electron-rich ligands like P(t-Bu)₃, SPhos, and XPhos are often effective.
-
Base Strength: A strong, non-nucleophilic base is required for efficient enolate formation. Amide bases like NaHMDS or LiHMDS are commonly used.
-
Deprotection Challenges: The cleavage of the morpholine group can sometimes be low-yielding. Alternative deprotection strategies, such as reductive cleavage, may need to be explored for specific substrates.
-
Racemization: For chiral arylglycine targets, care must be taken to avoid racemization at the α-carbon, which can be sensitive under basic conditions.
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of valuable α-arylglycine derivatives from this compound. The palladium-catalyzed α-arylation offers a modular approach to introduce a wide range of aryl moieties, while the subsequent deprotection step unmasks the desired amino acid functionality. This methodology should serve as a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). A Simple One-Pot Procedure for the Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
- Buchwald–Hartwig amination. In Wikipedia.
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides and sulfonates. Chemical Science, 2(1), 27-50. [Link]
- Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. [Link]
- Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 67(2), 541–555. [Link]
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Cross-Coupling - A Practical Guide from an Industrial Perspective.
- Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.
Sources
Application of Ethyl 2-Morpholinoacetate in the Synthesis of Morpholine-Based Agrochemicals
Introduction
Ethyl 2-morpholinoacetate is a versatile heterocyclic intermediate that has garnered significant attention in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique structural features, combining a morpholine moiety with an ethyl acetate group, make it a valuable precursor for the construction of various active pharmaceutical and agrochemical ingredients. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of morpholine-based fungicides, with a specific focus on the preparation of the key intermediate, N-acetylmorpholine, and its subsequent conversion to the widely used fungicide, dimethomorph.
The morpholine ring is a crucial pharmacophore in a number of successful fungicides, imparting desirable physicochemical and biological properties to the final molecule. Dimethomorph, a cinnamic acid derivative, is a systemic fungicide effective against oomycetes, particularly downy mildew and late blight, in crops such as grapes and potatoes. Its mode of action involves the disruption of the fungal cell wall, a target site distinct from many other fungicides, making it a valuable tool in resistance management strategies. The synthesis of dimethomorph relies on the key building block, N-acetylmorpholine, which can be efficiently derived from this compound.
This document will detail the synthetic pathways, provide step-by-step experimental protocols, and discuss the critical parameters and underlying chemical principles for each synthetic transformation.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 3235-82-3 | [2] |
| Molecular Formula | C₈H₁₅NO₃ | [2][3] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 227-228 °C | |
| Solubility | Soluble in alcohol and ether, slightly soluble in water. |
Synthetic Pathway Overview
The overall synthetic strategy for producing dimethomorph from this compound is a multi-step process. The key stages involve the conversion of this compound to the crucial intermediate, N-acetylmorpholine, and the subsequent condensation of this intermediate with a substituted benzophenone derivative.
Caption: Overall synthetic workflow from this compound to Dimethomorph.
PART 1: Synthesis of the Key Intermediate: N-Acetylmorpholine
The conversion of this compound to N-acetylmorpholine is a critical two-step process that underpins the entire synthetic route. This process involves the hydrolysis of the ester functionality followed by decarboxylation to yield morpholine, which is then acetylated.
Step 1: Hydrolysis and Decarboxylation of this compound to Morpholine
This transformation involves two distinct chemical reactions: the saponification of the ethyl ester to a carboxylate salt, followed by acidification and heat-induced decarboxylation to yield the parent amine, morpholine.
Reaction Scheme:
Caption: Two-step conversion of this compound to Morpholine.
Protocol: Hydrolysis and Decarboxylation of this compound
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 2M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Decarboxylation:
-
Carefully acidify the cooled reaction mixture to pH 2-3 with concentrated hydrochloric acid. Caution: This process is exothermic and will release carbon dioxide gas. Add the acid slowly in an ice bath and with vigorous stirring in a well-ventilated fume hood.
-
Once acidified, heat the mixture to reflux for 2-4 hours to facilitate decarboxylation.
-
After cooling, basify the solution to pH > 12 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude morpholine.
-
Purify the crude product by distillation to obtain pure morpholine.
-
Causality and Experimental Choices: The use of a strong base like sodium hydroxide is essential for the complete saponification of the ester. The subsequent acidification protonates the carboxylate, forming the unstable β-amino acid, which readily undergoes decarboxylation upon heating. The final basification step is necessary to deprotonate the morpholine hydrochloride salt, rendering it soluble in the organic extraction solvent.
Step 2: Acetylation of Morpholine to N-Acetylmorpholine
N-acetylmorpholine is a key raw material for the synthesis of dimethomorph and flumorph.[4][5] The acetylation of morpholine can be achieved using various acetylating agents, with ethyl acetate offering a cost-effective and environmentally benign option.[1]
Reaction Scheme:
Caption: Synthesis of N-Acetylmorpholine from Morpholine and Ethyl Acetate.
Protocol: Synthesis of N-Acetylmorpholine from Morpholine and Ethyl Acetate
This protocol is adapted from a patented method for the preparation of N-acetylmorpholine.[1]
-
Reaction Setup:
-
Charge a high-pressure reactor with morpholine (1 equivalent) and ethyl acetate (1.1 equivalents).
-
Add a catalytic amount of a DBU-based ionic liquid catalyst (e.g., 0.004 molar equivalents).
-
Purge the reactor with nitrogen to remove oxygen.
-
-
Reaction Execution:
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 152 °C and maintain for 7.5 hours under normal pressure.
-
After the reaction is complete, cool the reactor to room temperature.
-
-
Work-up and Purification:
-
Transfer the crude reaction mixture to a distillation apparatus.
-
Perform a fractional distillation under reduced pressure to remove ethanol and unreacted ethyl acetate.
-
Further rectify the residue under vacuum to separate unreacted morpholine.
-
The final fraction will be high-purity N-acetylmorpholine.
-
Causality and Experimental Choices: The use of a catalyst is crucial to drive the amidation reaction between the relatively unreactive ethyl acetate and morpholine. The reaction is typically carried out at elevated temperatures to increase the reaction rate. A fractional distillation is an effective method for purifying the product, as the boiling points of the components (ethanol, ethyl acetate, morpholine, and N-acetylmorpholine) are sufficiently different.
PART 2: Synthesis of Dimethomorph
The final stage of the synthesis involves the aldol condensation of N-acetylmorpholine with a substituted benzophenone, followed by dehydration to yield the dimethomorph product.
Step 1: Synthesis of the Benzophenone Intermediate
The required precursor, 4-chloro-3',4'-dimethoxybenzophenone, can be synthesized via a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and veratrole (1,2-dimethoxybenzene).[6]
Protocol: Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone
This protocol is based on a patented procedure.[6]
-
Reaction Setup:
-
In a round-bottom flask, prepare a slurry of 4-chlorobenzoyl chloride (1 equivalent), veratrole (1.1 equivalents), a catalytic amount of iron(III) chloride (FeCl₃, 0.16 mol%), and graphite (250 mg) in 1,1,2,2-tetrachloroethane (TCE).
-
-
Reaction Execution:
-
Heat the mixture at reflux temperature for 8 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, filter the reaction mixture.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Concentrate the organic layer in vacuo to obtain an oil.
-
Triturate the residue with 15% ethyl acetate/heptane to induce crystallization.
-
Collect the solid product by filtration to yield 4-chloro-3',4'-dimethoxybenzophenone.
-
Step 2: Synthesis of Dimethomorph
The final step is a base-catalyzed aldol condensation between N-acetylmorpholine and 4-chloro-3',4'-dimethoxybenzophenone.
Reaction Scheme:
Caption: Final condensation step in the synthesis of Dimethomorph.
Protocol: Synthesis of Dimethomorph
This protocol is adapted from a patented method.
-
Reaction Setup:
-
In a suitable reactor, dissolve 4-chloro-3',4'-dimethoxybenzophenone (1 equivalent) and N-acetylmorpholine (1.5 equivalents) in toluene.
-
Add a Lewis base catalyst, such as sodium ethoxide (1.2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 3-4 hours to form the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.
-
Increase the temperature to 110 °C to initiate a dehydration reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and perform a liquid-liquid extraction.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Crystallize the crude product from a suitable solvent to obtain pure dimethomorph.
-
Causality and Experimental Choices: The Lewis base deprotonates the α-carbon of N-acetylmorpholine, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzophenone. The initial aldol addition product is then dehydrated at a higher temperature to form the α,β-unsaturated system present in dimethomorph. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for both the initial condensation and the subsequent dehydration to be carried out in the same pot.
Conclusion
This compound serves as a strategic and versatile starting material for the synthesis of the important agrochemical, dimethomorph. The synthetic route, involving a two-step conversion to the key intermediate N-acetylmorpholine followed by a base-catalyzed condensation, provides an efficient pathway to this valuable fungicide. The protocols detailed in this application note are based on established and patented methodologies, offering a solid foundation for researchers in the field of agrochemical synthesis. By understanding the underlying chemical principles and carefully controlling the reaction parameters, high yields of the target compound can be achieved.
References
- CN110642807A - Preparation method of N-acetyl morpholine - Google P
- WO2001051440A1 - A process for the preparation of substituted benzophenones - Google P
- Ethyl 2-Morpholinoacet
- CN103641797B - Preparation method for N-acetyl morpholine - Google P
- Preparation method for N-acetyl morpholine - Eureka | P
- CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google P
- CN104130214A - Preparation method of dimethomorph original drug - Google P
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (URL: [Link])
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])
- A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (URL: [Link])
- Synthesis of N-substituted morpholine nucleoside deriv
- (PDF) Morpholines.
- Ethyl N‐(Diphenylmethylene)
- SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIV
- CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google P
- The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes - PubMed. (URL: [Link])
- 4-Chloro 3,4'-dimethoxy benzophenone | CAS#:116412-83-0 | Chemsrc. (URL: [Link])
- Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Reactions Involving Ethyl 2-Morpholinoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-morpholinoacetate is a versatile bifunctional molecule widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive tertiary amine within the morpholine ring and an ester group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the key reactions involving this compound, offering detailed, field-proven protocols for its application in amide bond formation and α-carbon alkylation. The causality behind experimental choices, self-validating protocol design, and troubleshooting are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 3235-82-3) is a colorless to light yellow liquid that serves as a crucial building block in organic synthesis.[2] The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[3] The presence of both a nucleophilic nitrogen and an ester group, which can be hydrolyzed to a carboxylic acid or participate in reactions at the α-carbon, makes this compound a valuable starting point for creating diverse molecular libraries for drug discovery.[1][4]
Key Molecular Features:
-
Tertiary Amine (Morpholine Nitrogen): Acts as a base and a nucleophile. It is, however, less nucleophilic than simpler secondary amines due to steric hindrance.
-
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation.
-
α-Carbon: The methylene protons adjacent to the ester carbonyl are acidic (pKa ≈ 25 in DMSO) and can be deprotonated by a strong base to form an enolate, enabling alkylation and other C-C bond-forming reactions.
Safety & Handling
Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS).
-
Hazards: this compound can cause serious eye irritation.[5] It may also cause skin and respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
Core Application I: Amide Bond Formation via Ester Hydrolysis and Peptide Coupling
One of the most common applications of this compound is its use as a precursor to 2-morpholinoacetic acid for subsequent amide bond formation. This two-step sequence is fundamental in synthesizing a vast array of bioactive molecules.
Workflow Overview
The overall process involves the hydrolysis of the ethyl ester to the free carboxylic acid, followed by the coupling of this acid with a primary or secondary amine.
Caption: Workflow for two-step amide synthesis.
Protocol 3.1: Step 1 - Hydrolysis of this compound
This protocol describes the saponification of the ester to yield the corresponding sodium carboxylate salt, which is then protonated.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Rationale: Methanol acts as a co-solvent to ensure the miscibility of the organic ester in the aqueous base.
-
-
Saponification: Add sodium hydroxide (1.5 equiv, as a solution in water or as pellets) to the stirring solution.
-
Rationale: An excess of base is used to drive the hydrolysis reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2.
-
Rationale: This step protonates the carboxylate salt to form the free carboxylic acid. Performing this at 0°C minimizes potential degradation.
-
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3 x volume of aqueous layer).
-
Rationale: 2-Morpholinoacetic acid has good solubility in polar organic solvents, allowing for its separation from inorganic salts which remain in the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-morpholinoacetic acid, often as a white solid. The product can be used in the next step without further purification if TLC shows a single spot.
Protocol 3.2: Step 2 - Amide Coupling with a Representative Amine
This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent.[7]
Materials:
-
2-Morpholinoacetic acid (from Protocol 3.1)
-
Target amine (e.g., Benzylamine) (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2-morpholinoacetic acid (1.2 equiv) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 15-20 minutes at room temperature.
-
Rationale: This step forms a highly reactive O-acylisourea intermediate.[7] DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the activation. An excess is used to drive the reaction forward.
-
-
Amine Addition: Add the target amine (1.0 equiv) to the activated acid solution.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC or LC-MS. Couplings are often complete within 2-12 hours.
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Extract the product with ethyl acetate (3x). c. Wash the combined organic layers sequentially with water and then brine.
-
Rationale: The aqueous washes remove the water-soluble byproducts (e.g., unreacted HATU, DIPEA salts).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure amide.
| Reagent | Molar Equiv. | Purpose |
| 2-Morpholinoacetic Acid | 1.2 | Carboxylic acid component |
| Target Amine | 1.0 | Nucleophile |
| HATU | 1.1 | Coupling agent; activates the carboxylic acid[7] |
| DIPEA | 3.0 | Non-nucleophilic base; scavenges acid[7] |
| Anhydrous DMF | - | Polar aprotic solvent |
Table 1: Typical Reagent Stoichiometry for HATU-mediated Amide Coupling.
Core Application II: α-Carbon Alkylation
The acetoacetic ester synthesis is a classic method for forming methyl ketones. A similar principle applies to this compound, where the α-protons can be removed by a strong base to form a nucleophilic enolate, which can then be alkylated.[8]
Reaction Mechanism Overview
Caption: General mechanism for α-carbon alkylation.
Protocol 4.1: Alkylation with Benzyl Bromide
This protocol uses sodium hydride (NaH) as the base to generate the enolate for subsequent alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Base Addition: Carefully add NaH (1.2 equiv) to the THF.
-
Safety Note: NaH is highly reactive with water and moisture, producing flammable hydrogen gas. Handle with extreme care. The mineral oil can be washed away with dry hexanes if desired, but is often acceptable in the reaction.
-
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add this compound (1.0 equiv) dropwise via syringe.
-
Rationale: The reaction is exothermic. Slow addition at low temperature controls the rate of hydrogen evolution and prevents side reactions.
-
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Alkylation: Cool the reaction back down to 0°C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Rationale: The alkylation is also exothermic. Low temperature helps to control the reaction rate and improve selectivity, minimizing side reactions like O-alkylation.[9]
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous NH₄Cl solution.
-
Rationale: NH₄Cl is a mild acid that neutralizes any remaining NaH and the enolate.
-
-
Extraction & Purification: Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Amide Coupling | Incomplete hydrolysis of the ester; Ineffective coupling agent; Wet reagents/solvents. | Confirm complete hydrolysis by NMR before proceeding. Use a fresh bottle of coupling agent. Ensure all glassware is flame-dried and solvents are anhydrous. |
| No Reaction in Alkylation | Base is not strong enough or has degraded; Alkylating agent is unreactive (e.g., alkyl chloride). | Use a stronger base like LDA. Use a more reactive alkylating agent like an alkyl iodide or bromide. |
| Multiple Products in Alkylation | Dialkylation; O-alkylation instead of C-alkylation. | Use only a slight excess (1.05-1.1 equiv) of the alkylating agent. Use NaH or other counterions that favor C-alkylation.[9] |
Table 2: Troubleshooting Common Issues.
References
- MySkinRecipes.
- Chemsrc.
- ChemBK. 3235-82-3. [Link]
- BIOSYNCE.
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Chemistry Europe.
- Growing Science.
- National Institutes of Health (NIH). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- ResearchGate.
- Chemistry LibreTexts. 22.
- Aapptec Peptides. Coupling Reagents. [Link]
- PubMed. Kinetic studies of 2-(2'-Haloethyl) and 2-ethenyl substituted quinazolinone alkylating agents. Acid-catalyzed dehydrohalogenation and alkylation involving a quinazolinone prototropic tautomer. [Link]
- Indian Academy of Sciences.
- Royal Society of Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. growingscience.com [growingscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Strategies for Monitoring the Synthesis of Ethyl 2-Morpholinoacetate
Abstract: The synthesis of Ethyl 2-Morpholinoacetate, a pivotal intermediate in the development of various pharmaceutical agents, demands rigorous in-process control to ensure reaction completion, minimize impurity formation, and optimize yield.[1][2] This document provides a comprehensive guide to the development and implementation of two complementary chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for monitoring this critical reaction. We delve into the causality behind methodological choices, offering field-proven protocols designed for immediate application by researchers, process chemists, and quality control analysts. The guide emphasizes a logical progression from rapid, qualitative reaction scouting with TLC to precise, quantitative analysis using HPLC, ensuring scientific integrity and robust process understanding.
The Imperative of Reaction Monitoring
In pharmaceutical synthesis, simply mixing reagents and waiting for a predetermined time is insufficient for robust process control. Active monitoring is essential to understand the reaction kinetics, confirm the consumption of starting materials, and identify the formation of the desired product alongside any potential side-products.[3][4] Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are cornerstones of modern organic process analysis.[5][6] TLC offers a rapid, cost-effective method for a "snapshot" of the reaction's progress, making it ideal for real-time checks at the bench.[7][8] HPLC provides unparalleled resolution and quantitative data, which is indispensable for process optimization, impurity profiling, and final product quality assessment.[4][9]
Thin-Layer Chromatography (TLC): The Chemist's Eyes on the Reaction
TLC is a powerful qualitative technique that separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase.[10][11] Its principal advantage in reaction monitoring is speed; an analysis can often be completed in under 10 minutes, providing immediate feedback on the reaction's status.[3]
Causality-Driven Method Development for TLC
A successful TLC method hinges on the logical selection of the stationary phase, mobile phase, and visualization technique.
-
Stationary Phase Selection: For the separation of moderately polar compounds like this compound and its common precursors (e.g., morpholine, ethyl chloroacetate), standard silica gel plates are the logical first choice.[12][13] Silica gel is a highly polar adsorbent, and its surface silanol groups interact strongly with polar functional groups on the analytes.
-
Mobile Phase (Eluent) Selection: The mobile phase's role is to move the analytes up the plate. The key is to find a solvent system where the starting materials and product have different affinities, resulting in distinct migration distances (Retention Factor, Rf).[10]
-
Polarity Matching: A common starting point is a binary mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).[12][14] By adjusting the ratio, one can modulate the overall polarity of the eluent. To increase the Rf (move spots further up), you increase the proportion of the polar solvent.[12]
-
Addressing Basicity: The starting material, morpholine, is a basic amine. Basic compounds can interact strongly and irreversibly with the slightly acidic silanol groups on the silica surface, leading to significant "tailing" or "streaking" of the spot. To counteract this, a small amount of a basic modifier, such as triethylamine (Et3N, ~0.1-1%), is added to the mobile phase.[12] The triethylamine competitively binds to the acidic sites, allowing the amine analyte to travel as a more compact spot.
-
-
Visualization: Since this compound lacks a significant UV chromophore, visualization under a UV lamp is often ineffective.[15] Therefore, chemical staining is required.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as amines and alcohols. It provides a yellow-brown spot on a purple background.
-
p-Anisaldehyde Stain: This stain, upon heating, reacts with a wide variety of functional groups to produce colored spots, making it highly effective for visualizing otherwise invisible compounds.[14]
-
Protocol 1: Rapid TLC Monitoring of this compound Synthesis
This protocol assumes the alkylation of morpholine with an ethyl haloacetate.
-
Chamber Preparation: Line a TLC developing chamber with filter paper and add a suitable mobile phase (e.g., 70:30:1 Hexane:Ethyl Acetate:Triethylamine) to a depth of ~0.5 cm. Close the lid and allow the chamber atmosphere to saturate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material - Morpholine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[10]
-
Spotting the Plate:
-
Dissolve a tiny amount of the morpholine starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" lane.
-
At time zero (and at subsequent time points), withdraw a tiny aliquot of the reaction mixture. Quench it in a small vial containing a droplet of water and ~0.5 mL of ethyl acetate. Shake, and use the organic layer for spotting.
-
Apply a small spot of the quenched reaction mixture to the "Rxn" lane.
-
Carefully spot both the starting material and the reaction mixture onto the "Co" lane, one on top of the other.[3]
-
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.[16] Allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into a jar of potassium permanganate stain using tweezers.
-
Gently warm the plate with a heat gun until spots appear. The starting morpholine should be visible in the "SM" lane, and a new spot (the product) should appear in the "Rxn" lane over time. The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is progressing towards completion.
-
Data Interpretation Table
| Lane | Expected Observation (Mid-Reaction) | Interpretation |
| SM | A single spot corresponding to morpholine (e.g., Rf ≈ 0.2). | Reference point for the starting material. |
| Co-spot | Two distinct spots, one matching the SM and one matching the new product spot from the Rxn lane. | Confirms that the new spot in the reaction mixture is not the starting material. |
| Rxn | A spot corresponding to the remaining SM and a new, less polar spot corresponding to the product, this compound (e.g., Rf ≈ 0.6). | The reaction is in progress. The relative intensity of the spots indicates the extent of conversion. |
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
// Nodes prep [label="Prepare Saturated\nTLC Chamber"]; spot [label="Spot Plate:\n1. Starting Material (SM)\n2. Co-Spot (SM + Rxn)\n3. Reaction Mixture (Rxn)"]; develop [label="Develop Plate\nin Chamber"]; dry [label="Dry Plate & Mark\nSolvent Front"]; visualize [label="Visualize with\nKMnO4 Stain & Heat"]; analyze [label="Analyze Spot Pattern:\n- SM Disappearance\n- Product Appearance"]; decision [label="Decision Point", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> spot; spot -> develop; develop -> dry; dry -> visualize; visualize -> analyze; analyze -> decision; decision -> "Continue Reaction" [label="Incomplete"]; decision -> "Work-up Reaction" [label="Complete"]; } } Caption: Workflow for TLC-based reaction monitoring.
HPLC: For Precision and Quantitative Insight
While TLC is excellent for rapid checks, it is not inherently quantitative. HPLC is the definitive technique for determining the precise conversion, purity, and impurity profile of the reaction.[6][17] It offers superior separation efficiency and sensitive detection, making it the gold standard for pharmaceutical analysis.[4][5]
Causality-Driven Method Development for HPLC
Developing a robust HPLC method requires careful consideration of the chromatographic mode, column chemistry, mobile phase, and detector.
-
Mode and Stationary Phase: Reversed-Phase HPLC (RP-HPLC) is the most versatile and widely used mode, making it the logical choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. A C18-bonded silica column is an excellent starting point due to its strong hydrophobic retention and wide applicability.[18]
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic modifier like acetonitrile (ACN) or methanol (MeOH).[19]
-
Analyte Polarity: The starting material, morpholine, is highly polar and will have little retention on a C18 column, eluting very early. The product, this compound, is significantly less polar and will be retained longer.
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not provide adequate retention for the polar morpholine while still eluting the product in a reasonable time. A gradient elution , where the percentage of the organic modifier is increased over time, is the superior strategy.[20] This allows for the retention and separation of early-eluting polar compounds (like morpholine) at low organic concentrations and the subsequent elution of less polar compounds (like the product) as the organic concentration increases.
-
pH Control: The retention of basic compounds like morpholine is highly dependent on pH.[19] To ensure reproducible retention times and sharp, symmetrical peaks, the mobile phase must be buffered. A phosphate or acetate buffer at a pH between 3 and 7 is typically effective for maintaining a consistent ionization state of the analyte.[20]
-
-
Detection Method: The lack of a UV chromophore in this compound presents a challenge for the most common HPLC detector, the UV-Vis detector.[15]
-
Low Wavelength UV: Detection at low wavelengths (<210 nm) is possible but often suffers from high baseline noise and interference from solvents.
-
Derivatization: A pre-column derivatization step can be employed to attach a UV-active or fluorescent tag to the analyte. However, this adds complexity and potential for error.[21][22]
-
Universal Detectors: The most robust solution is to use a universal detector that does not rely on chromophores. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.[23] These detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles. This provides a response proportional to the mass of the analyte, making it perfect for quantitative analysis of non-chromophoric compounds.
-
Protocol 2: Quantitative RP-HPLC Analysis
This protocol provides a starting point for method development using a universal detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Create a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
For reaction monitoring, withdraw a 50 µL aliquot of the reaction mixture and dilute it 100-fold (e.g., into 5 mL) with the 50:50 diluent. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions & Data Acquisition:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standard and sample solutions and collect the data.
-
HPLC Method Parameters Table
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 | Volatile buffer suitable for ELSD/CAD and provides pH control for reproducible retention of basic analytes.[20] |
| Mobile Phase B | Acetonitrile | Common organic modifier with low viscosity and good UV transparency (if used).[19] |
| Gradient Program | 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B | A broad gradient to ensure elution of all components from polar starting materials to the less polar product.[20][24] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detector | ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C) or CAD | Universal detection suitable for non-chromophoric analytes.[23] |
-
Data Analysis:
-
Identify peaks based on the retention time of the standard.
-
Calculate the percentage conversion by comparing the peak area of the starting material at time (t) to its area at time zero.
-
Determine product purity by calculating the area of the product peak as a percentage of the total area of all peaks in the chromatogram (Area % method). For accurate quantification, a calibration curve should be established.[25]
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
// Nodes start [label="Define Analytical Goal\n(Purity, Conversion)"]; mode_select [label="Select Mode & Column\n(e.g., RP-HPLC, C18)"]; mobile_phase [label="Develop Mobile Phase\n- Select Buffer & Organic\n- Optimize Gradient"]; detector [label="Select Detector\n(ELSD/CAD for non-chromophoric)"]; sample_prep [label="Prepare Samples\n(Standard & Reaction Aliquot)\n- Dilute & Filter"]; run_hplc [label="Run HPLC Analysis\n- Equilibrate Column\n- Inject & Acquire Data"]; process_data [label="Process Data\n- Integrate Peaks\n- Identify by Retention Time"]; quantify [label="Quantify Results\n- Calculate Area %\n- Determine Conversion"];
// Edges start -> mode_select; mode_select -> mobile_phase; mobile_phase -> detector; detector -> sample_prep; sample_prep -> run_hplc; run_hplc -> process_data; process_data -> quantify; } } Caption: Logical workflow for HPLC method development.
Conclusion
The effective monitoring of this compound synthesis is achieved through a synergistic application of TLC and HPLC. TLC serves as an indispensable tool for rapid, real-time qualitative assessments at the bench, allowing chemists to quickly gauge reaction initiation and progression. HPLC provides the necessary quantitative rigor, delivering precise data on conversion, product purity, and impurity levels that are critical for process optimization, validation, and ensuring the final product meets stringent pharmaceutical quality standards. By employing the systematic, causality-driven approaches detailed in this guide, scientists can implement robust analytical controls, leading to a more efficient and reliable synthetic process.
References
- Washington State University. Monitoring Reactions by TLC.
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
- Technology Networks. (2020). How is liquid chromatography used in the pharmaceutical industry?.
- American Chemical Society. (2009). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Waters. HPLC Separation Modes.
- Royal Society of Chemistry. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
- LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- ResearchGate. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
- Orango. (2025). TLC Chemistry Explained | Beginner's Guide to Organic Lab.
- Labcompare. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Pharmaguideline. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Royal Society of Chemistry. (2005). Thin-Layer Chromatography.
- Wikipedia. High-performance liquid chromatography.
- World Journal of Advanced Research and Reviews. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
- AGA Analytical. Thin Layer Chromatography (TLC).
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development.
- American Chemical Society. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry.
- ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- Chromatography Forum. (2006). Detecting Primary Amines.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- ChemBK. 3235-82-3.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- MySkinRecipes. This compound.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- BIOSYNCE. This compound Cas 3235-82-3.
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. medjpps.com [medjpps.com]
- 7. theorango.com [theorango.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. veeprho.com [veeprho.com]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 18. mastelf.com [mastelf.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Ethyl 2-Morpholinoacetate
Introduction and Strategic Importance
Ethyl 2-Morpholinoacetate (CAS No: 3235-82-3) is a pivotal intermediate in modern organic synthesis.[1][2] Structurally, it is the ethyl ester of N-morpholinoacetic acid, presenting as a colorless to light yellow liquid.[1][3] Its significance stems from its versatile application as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system, and in the agrochemical sector for creating specialized pesticides and herbicides.[4] Given its commercial demand, the development of a robust, scalable, and economically viable synthetic process is of paramount importance for researchers and chemical manufacturing professionals.
This document provides an in-depth guide to the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, addresses critical scale-up challenges, and offers a self-validating framework for process control and safety, ensuring reproducibility from the kilogram to the multi-ton scale.
Synthetic Strategy: The Nucleophilic Substitution Pathway
The most industrially viable and efficient route to this compound is the direct N-alkylation of morpholine with an ethyl haloacetate. This reaction is a classic bimolecular nucleophilic substitution (S_N2) reaction.
Mechanistic Rationale
The core of this synthesis involves the lone pair of electrons on the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. The reaction proceeds via a single, concerted step where the nucleophile attacks and the leaving group (bromide) departs simultaneously.
Key Considerations for Reagent Selection:
-
Alkylating Agent: Ethyl bromoacetate is the preferred alkylating agent over its chloro-analogue. Bromide is a superior leaving group compared to chloride due to its larger atomic radius and lower electronegativity, which results in a weaker and more polarizable C-Br bond.[5] This enhanced reactivity leads to faster reaction times and higher conversion rates, which are critical factors in a large-scale production environment.
-
Base: The reaction generates one equivalent of hydrobromic acid (HBr). This acid must be neutralized in situ to prevent the protonation of the morpholine nucleophile, which would form a non-nucleophilic morpholinium salt and halt the reaction. Anhydrous potassium carbonate (K₂CO₃) is the base of choice for large-scale operations. It is inexpensive, easy to handle as a solid, and sufficiently basic to scavenge the acid without significantly promoting the hydrolysis of the ethyl ester product, a common side reaction with stronger bases like sodium hydroxide.
-
Solvent: A polar aprotic solvent is essential to facilitate an S_N2 mechanism.[5] Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are effective because they solvate the potassium cation of the base but do not form a strong solvation shell around the morpholine nucleophile, thereby maximizing its nucleophilicity. For industrial scale, Acetonitrile is often favored due to its lower boiling point, which simplifies its removal during product work-up.
Reaction Mechanism Diagram
Caption: S_N2 mechanism for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target output of approximately 10-12 kg of purified product. All operations must be conducted by trained personnel in a controlled manufacturing environment.
Critical Safety Precautions
-
Ethyl Bromoacetate: This compound is a potent lachrymator and a toxic alkylating agent.[6][7] It can cause severe irritation to the eyes, skin, and respiratory tract. All handling must occur in a well-ventilated fume hood or a closed system.
-
Morpholine: Corrosive and flammable. Can cause severe skin burns and eye damage.
-
Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical-resistant gloves (butyl rubber or laminate), chemical safety goggles, a face shield, and a flame-retardant lab coat.[8] For large-scale transfers, a supplied-air respirator may be necessary.
Reagent and Equipment Specifications
| Component | CAS No. | Mol. Wt. ( g/mol ) | Equivalents | Amount (kg) | Density (g/mL) | Amount (L) |
| Morpholine | 110-91-8 | 87.12 | 1.05 | 6.32 | 1.00 | 6.32 |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.00 | 11.52 | 1.51 | 7.63 |
| Potassium Carbonate | 584-08-7 | 138.21 | 1.50 | 14.30 | - | - |
| Acetonitrile | 75-05-8 | 41.05 | - | - | 0.786 | 60.0 |
Equipment:
-
100 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
20 L pressure-equalizing dropping funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
Nutsche filter or large-scale centrifuge for solid filtration.
-
Large-scale rotary evaporator or wiped-film evaporator.
-
Vacuum distillation apparatus suitable for 20 L scale.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the 100 L reactor with Acetonitrile (60 L), Morpholine (6.32 kg), and anhydrous Potassium Carbonate (14.30 kg).
-
Inert Atmosphere: Purge the reactor with dry nitrogen and maintain a slight positive pressure throughout the reaction.
-
Initial Mixing: Begin stirring the slurry at a moderate speed (e.g., 150-200 RPM) to ensure good suspension of the potassium carbonate.
-
Controlled Addition: Slowly add Ethyl Bromoacetate (11.52 kg) to the reactor via the dropping funnel over a period of 2-3 hours. Causality: The reaction is exothermic; a slow addition rate is crucial to maintain temperature control and prevent a runaway reaction.[9] Monitor the internal temperature, maintaining it below 40°C using the jacket cooling system.
-
Reaction Drive: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 80-82°C). Maintain reflux for 4-6 hours.
-
Progress Monitoring: Monitor the reaction's completion by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the ethyl bromoacetate peak is consumed (<1% remaining).
-
Cool Down and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium bromide and excess potassium carbonate using a Nutsche filter.
-
Washing: Wash the filter cake with fresh Acetonitrile (2 x 5 L) to recover any entrained product. Combine the washes with the main filtrate.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a large-scale rotary evaporator to remove the acetonitrile.
-
Purification by Vacuum Distillation: Transfer the crude liquid residue to the vacuum distillation apparatus. Distill the product under high vacuum. Collect the fraction boiling at approximately 113°C at 12 Torr.[2] The pure this compound will be a clear, colorless to pale yellow liquid.
-
Final Product: The expected yield of the purified product is 10.5 - 11.5 kg (85-95% yield).
Experimental Workflow Diagram
Caption: Overall workflow for the large-scale synthesis of this compound.
Scale-Up Principles and Troubleshooting
Transitioning from bench-scale to production is not a linear multiplication of quantities.[10] Several physical and chemical factors must be rigorously evaluated.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[9] This makes heat dissipation the single most critical challenge. A laboratory flask can dissipate heat quickly through its walls, but a 100 L reactor cannot.[10] Failure to manage the reaction exotherm can lead to a dangerous runaway reaction.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the reaction proceeds too quickly, leading to side product formation. It can also result in areas of low reagent concentration, stalling the reaction. Efficient overhead stirring and properly designed baffles are non-negotiable for large vessels.[11]
-
Material Transfer: Handling large volumes of hazardous liquids like ethyl bromoacetate requires specialized pumps and closed-system transfer lines to minimize operator exposure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents/solvent deactivating the base.[12]2. Degraded Ethyl Bromoacetate.3. Insufficient reaction temperature. | 1. Use anhydrous grade K₂CO₃ and solvents. Ensure reactor is dry.2. Use a fresh bottle of ethyl bromoacetate or distill it before use.3. Ensure the internal temperature reaches reflux and is maintained. |
| Incomplete Reaction | 1. Insufficient equivalents of reagents on a larger scale.2. Poor mixing leading to reagent stratification. | 1. Increase equivalents of ethyl bromoacetate to 1.1 and base to 1.5-2.0.[12]2. Increase stirrer speed; confirm solids are well-suspended. |
| Significant Impurity Formation | 1. Reaction temperature too high or exotherm was not controlled.2. Presence of water causing ester hydrolysis. | 1. Improve cooling efficiency and slow down the addition rate of ethyl bromoacetate.2. Ensure anhydrous conditions throughout the process. |
Analytical Quality Control
To ensure the final product meets specifications, a suite of analytical tests must be performed on the purified material.
| Analysis Method | Purpose | Expected Result |
| Gas Chromatography (GC) | Determine purity and identify residual solvents/reactants. | Purity ≥ 98.0%. |
| ¹H NMR | Confirm chemical structure and proton environment. | Consistent with the structure of this compound. |
| FT-IR Spectroscopy | Identify key functional groups. | Strong C=O stretch (ester) around 1740 cm⁻¹. |
| Refractive Index | Quick physical property confirmation. | 1.4535 to 1.4555 at 20°C.[13] |
References
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- 3235-82-3. ChemBK. [Link]
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega. [Link]
- Ethyl 2-Morpholinoacet
- Recent progress in the synthesis of morpholines.
- How to Scale Up a New Synthesis Reaction. Lab Manager Magazine. [Link]
- Synthesis of ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (10).
- Some Scale-up Considerations.
- Ethyl 2-Morpholinoacet
- Ethyl 2-morpholinoacet
- Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...
- What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
- Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
- ethyl bromoacet
- Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
- The Science Behind Ethyl Bromoacetate: Properties, Reactions, and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- ETHYL BROMOACETATE.
- Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2).
Sources
- 1. chembk.com [chembk.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. uwm.edu [uwm.edu]
- 9. catsci.com [catsci.com]
- 10. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 11. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes & Protocols: The Synthetic Utility of Ethyl 2-Morpholinoacetate in Heterocyclic Chemistry
Abstract
Ethyl 2-morpholinoacetate is a versatile and economically significant bifunctional molecule, serving as a pivotal building block in modern organic and medicinal chemistry.[1] Its structure, which incorporates both a nucleophilic secondary amine within the morpholine ring and an electrophilic ester group, provides a unique platform for constructing a diverse array of complex heterocyclic scaffolds. These heterocyclic systems are fundamental to the development of new therapeutic agents, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key heterocyclic families, including oxadiazoles and various nitrogen-containing rings via multicomponent reactions. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this reagent for their synthetic objectives.
Introduction: The Strategic Value of this compound
This compound (CAS No: 3235-82-3, Molecular Formula: C₈H₁₅NO₃, MW: 173.21 g/mol ) is a colorless to light yellow liquid that has emerged as a preferred intermediate in synthetic chemistry.[1][3] Its value lies in the orthogonal reactivity of its two primary functional groups:
-
The Morpholine Nitrogen: This atom acts as a moderately strong, non-aromatic secondary amine. It readily participates in nucleophilic additions, condensations, and serves as a basic center, making it an ideal component for building larger molecular frameworks.
-
The Ethyl Ester: This group is a classic electrophilic handle. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or, most importantly for heterocycle synthesis, converted into more reactive intermediates like hydrazides or amides.
This dual functionality allows for sequential or one-pot transformations, enabling the efficient construction of molecular complexity from a simple, commercially available starting material. Its applications are widespread, contributing to the synthesis of compounds with potential analgesic, anti-inflammatory, and central nervous system activities.[1]
Core Synthetic Transformations
The strategic utility of this compound can be visualized as a hub from which multiple synthetic pathways diverge to produce a variety of heterocyclic cores.
Caption: Pathway for 1,3,4-oxadiazole synthesis.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Morpholinoacetohydrazide
This first step is a critical prerequisite for numerous heterocyclic syntheses. [4][5]
-
Materials:
-
This compound (1 eq.)
-
Hydrazine hydrate (80% solution, 1.5 eq.)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound (e.g., 17.32 g, 0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
To this stirring solution, add hydrazine hydrate (e.g., 9.4 mL, 0.15 mol) dropwise at room temperature. The addition should be controlled to manage any mild exotherm.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C).
-
Maintain reflux for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
If a solid precipitates, filter the product, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude hydrazide, which is often of sufficient purity for the next step. [4] Protocol 2.2.2: Cyclization to form 2-Aryl-5-(morpholinomethyl)-1,3,4-oxadiazole
-
This protocol uses a substituted benzoic acid and phosphorus oxychloride (POCl₃) as both the dehydrating and activating agent.
-
Materials:
-
2-Morpholinoacetohydrazide (1 eq.)
-
Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 1.1 eq.)
-
Phosphorus oxychloride (POCl₃, 3-5 eq.)
-
Ice bath, fume hood, round-bottom flask.
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, create a slurry of 2-morpholinoacetohydrazide (e.g., 1.59 g, 10 mmol) and the chosen benzoic acid (e.g., 1.72 g, 11 mmol).
-
Cool the flask in an ice bath. Slowly and carefully, add phosphorus oxychloride (e.g., 4 mL, ~43 mmol) dropwise to the slurry with gentle stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction gently to 80-90°C for 2-3 hours.
-
Cool the mixture back to room temperature and then very carefully pour it onto crushed ice (approx. 200 g) in a large beaker. This step is highly exothermic and will generate HCl gas.
-
Stir the mixture until the ice has melted. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9.
-
The precipitated solid is the crude product. Filter the solid, wash it thoroughly with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
| Substrate (Benzoic Acid) | Product Heterocycle | Typical Yield | Reference Method |
| Benzoic Acid | 2-Phenyl-5-(morpholinomethyl)-1,3,4-oxadiazole | 75-85% | [6] |
| 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole | 80-90% | [7] |
| 2-Chlorobenzoic Acid | 2-(2-Chlorophenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole | 70-80% | [8] |
Multicomponent Reactions (MCRs): The Ugi Reaction
Multicomponent reactions are powerful tools for generating molecular diversity in a single, efficient step. [9][10]The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, condensing an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. [11][12][13]this compound serves as an excellent amine component in this reaction. The resulting linear Ugi adducts are valuable peptidomimetics or can be subjected to post-condensation cyclization to yield a vast range of N-heterocycles. [12][14]
Rationale and Workflow
The Ugi reaction proceeds through a series of rapid equilibria, initiated by the formation of an imine between the amine (this compound) and an aldehyde. This imine is then protonated by the carboxylic acid component, forming an iminium ion. The key step involves the nucleophilic attack of the isocyanide carbon on the iminium ion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable adduct.
Caption: Workflow for Ugi reaction and post-cyclization.
Protocol: Ugi Reaction for a Tetrazole Precursor
This protocol details a Ugi-azide reaction, a variation where the carboxylic acid is replaced with an azide source (like TMSN₃), leading directly to 1,5-disubstituted tetrazoles, which are important bioisosteres for carboxylic acids. [15]
-
Materials:
-
This compound (1 eq.)
-
An aldehyde (e.g., 2-bromobenzaldehyde, 1 eq.)
-
An isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.)
-
Azidotrimethylsilane (TMSN₃, 1.2 eq.)
-
Methanol (anhydrous)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Caution: TMSN₃ is toxic and volatile. Handle in a fume hood.
-
To a round-bottom flask charged with anhydrous methanol (2 mL per mmol of aldehyde), add the aldehyde (e.g., 1.85 g, 10 mmol) and this compound (1.73 g, 10 mmol).
-
Stir the solution for 10-15 minutes at room temperature to allow for pre-formation of the imine.
-
Add the isocyanide (e.g., 0.91 g, 11 mmol) to the mixture.
-
Finally, add the azidotrimethylsilane (e.g., 1.58 mL, 12 mmol) dropwise to the stirring solution.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting crude product, a 1,5-disubstituted tetrazole, by flash column chromatography on silica gel. The resulting adduct can often be used in subsequent cyclization reactions, such as an intramolecular Heck reaction, without further purification. [15]
-
Synthesis of Substituted Pyridazines
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their applications as GABA-A antagonists and other medicinal roles. [16][17]this compound can serve as the active methylene component in condensation reactions to form the pyridazine core.
Rationale and Protocol
A common strategy involves the condensation of an active methylene compound with a 1,2-diaza-1,3-butadiene, which acts as a 4-carbon synthon. The morpholine nitrogen in the final product can be a key site for further functionalization.
Protocol 4.1.1: Synthesis of a Functionalized Pyridazine
This protocol is a conceptual adaptation based on general methods for pyridazine synthesis. [16][18]
-
Materials:
-
This compound (1 eq.)
-
A 4-chloro-1,2-diaza-1,3-butadiene derivative (1 eq.)
-
A non-nucleophilic base (e.g., DBU or NaH)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask, inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to form the enolate. Allow the mixture to stir for 30 minutes at 0°C.
-
Add a solution of the 4-chloro-1,2-diaza-1,3-butadiene (1 eq.) in THF dropwise to the enolate solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted pyridazine.
-
Conclusion
This compound is a powerful and versatile reagent for heterocyclic synthesis. Its bifunctional nature allows for straightforward entry into important scaffolds like oxadiazoles through a reliable hydrazide intermediate pathway. Furthermore, its role as an amine component in multicomponent reactions, particularly the Ugi reaction, opens the door to immense molecular diversity and the construction of complex, N-heterocyclic systems. The protocols and insights provided herein demonstrate the causality behind the experimental choices and offer a solid foundation for researchers to confidently apply this valuable building block in their synthetic endeavors.
References
- Vertex AI Search Result 1. (URL not available for direct linking)
- MySkinRecipes.
- Guilloteau-Bertrand, B., et al. (2009). A novel and convenient protocol for synthesis of pyridazines. Organic Letters, 11(2), 309-12. [Link]
- Wikipedia. Gewald reaction. [Link]
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Sharma, K., et al. (2019).
- Peruncheralathan, S., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
- Journal of Chemistry. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Link]
- Chemsrc.
- Molecules. (2018).
- ResearchGate. Synthesis of various N-heterocycles using the four-component Ugi reaction. [Link]
- Mediterranean Journal of Chemistry. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
- Tempest, P. A. (2005). Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction. Current Opinion in Drug Discovery & Development, 8(6), 776-88. [Link]
- Journal of Chemical Sciences. (2020).
- ResearchGate. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. [Link]
- Saudi Pharmaceutical Journal. (2018).
- Beilstein Journal of Organic Chemistry. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. [Link]
- Molecules. (2022).
- Beilstein Journal of Organic Chemistry. (2016).
- ResearchGate. Proposed mechanism for the formation of 2-H-pyranopyrazoles 4a-e. [Link]
- Molecules. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. [Link]
- Semantic Scholar. Synthesis of pyrido[3,2-c]pyridazines. [Link]
- Patel, D., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. Bioorganic & Medicinal Chemistry Letters, 27(2), 266-271. [Link]
- RSC Advances. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]
- Molecules. (2021).
- Molecules. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
- Springer. Multi-Component Reactions in Heterocyclic Chemistry. (Book chapter, specific URL not available)
- Heliyon. (2024). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
- ResearchGate. Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis. [Link]
- Organic Chemistry Portal. Morpholine synthesis. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
- 16. A novel and convenient protocol for synthesis of pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iglobaljournal.com [iglobaljournal.com]
- 18. Pyridazine synthesis [organic-chemistry.org]
Cytotoxicity studies of Ethyl 2-Morpholinoacetate derivatives on cancer cells
An in-depth guide to the in-vitro evaluation of Ethyl 2-Morpholinoacetate derivatives against cancer cell lines, providing researchers with the foundational principles and detailed methodologies required for robust and reproducible cytotoxicity screening.
Introduction: The Therapeutic Potential of Morpholine Scaffolds
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design. A growing body of evidence suggests that derivatives incorporating the morpholine scaffold possess significant anti-proliferative and cytotoxic activities against a range of cancer cell lines.[1][2] Specifically, morpholine-substituted quinazolines and other related structures have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells, highlighting their potential for development as potent anticancer drug molecules.[3][4]
This application note provides a comprehensive guide for researchers investigating the cytotoxicity of novel this compound derivatives. It outlines the scientific principles behind key colorimetric cytotoxicity assays, provides detailed, step-by-step protocols for their execution, and offers guidance on data analysis and troubleshooting. The aim is to equip drug development professionals with the necessary tools to reliably assess the anticancer potential of this promising class of compounds.
Scientific Principles of Key Cytotoxicity Assays
Evaluating the cytotoxic effect of a compound is a critical first step in drug discovery. This is typically achieved using in-vitro cell-based assays that measure events associated with cell death or the inhibition of metabolic activity.[5] The choice of assay can depend on the compound's expected mechanism of action.[6] Here, we detail three of the most common and reliable methods: MTT, XTT, and LDH assays.
Tetrazolium Reduction Assays (MTT & XTT)
These assays quantify cell viability by measuring the metabolic activity of a cell population. They rely on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This classic assay uses the yellow, water-soluble MTT, which is converted into a purple, insoluble formazan product.[7] The resulting crystals must be solubilized with a detergent (like DMSO or SDS) before the absorbance can be measured. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : The XTT assay is a second-generation tetrazolium salt assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.[7][9] This makes the XTT assay generally faster and less prone to errors associated with incomplete dissolution of formazan crystals.[10]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay measures cytotoxicity by quantifying damage to the plasma membrane. Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[11] When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[12] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color produced is proportional to the amount of LDH released, which directly correlates with the number of dead or damaged cells.[13]
General Experimental Workflow
A standardized workflow is essential for obtaining reproducible results in cytotoxicity studies. The following diagram illustrates the key stages, from cell culture preparation to data analysis.
Caption: General workflow for in-vitro cytotoxicity assays.
Detailed Protocols
The following protocols provide step-by-step guidance for performing cytotoxicity studies. It is crucial to maintain aseptic cell culture techniques throughout the experiments.[14]
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[3][15]
-
Test Compounds: this compound derivatives, dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Kits: Commercial MTT, XTT, or LDH cytotoxicity assay kits are recommended for consistency. Follow the manufacturer's instructions.
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), laminar flow hood, inverted microscope, microplate reader, multichannel pipettes.
-
Consumables: Sterile 96-well flat-bottom plates, pipette tips, cell culture flasks.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[16]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[17]
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Essential Controls:
-
Untreated Control: Wells with cells and medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is critical to ensure the solvent itself is not cytotoxic.[17]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Protocol 2: XTT Cytotoxicity Assay
This protocol is advantageous due to its simplicity and speed.[9][10]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Assay Procedure:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent, as per the manufacturer's instructions.[9]
-
At the end of the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The optimal incubation time can vary between cell lines.[18]
-
-
Absorbance Measurement:
Protocol 3: LDH Cytotoxicity Assay
This assay is ideal for measuring direct cell membrane damage.[12]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
Additional Controls for LDH Assay:
-
Maximum LDH Release Control: Treat a set of wells with a lysis buffer (provided in most kits) for 45 minutes before the end of incubation. This represents 100% cytotoxicity.
-
Spontaneous LDH Release Control: Use the untreated control wells to measure the baseline level of LDH release from healthy cells.
-
-
-
LDH Assay Procedure:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[13]
-
Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate. Be careful not to disturb the cell pellet.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm (or 492 nm) using a microplate reader. Use a reference wavelength of >600 nm.[13]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) controls from all other readings.
-
Calculate Percentage Viability (for MTT/XTT):
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Calculate Percentage Cytotoxicity (for LDH):
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.
-
Plot the percentage viability (or cytotoxicity) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a dose-response curve and calculate the IC50 value.[20] A linear equation can also be used to estimate the IC50 between two data points that bracket the 50% viability mark.[21]
-
Data Presentation
Summarize the final IC50 values in a clear, structured table for easy comparison across different derivatives and cell lines.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | 48 | [Insert Value] |
| Derivative 1 | A549 | 48 | [Insert Value] |
| Derivative 2 | MCF-7 | 48 | [Insert Value] |
| Derivative 2 | A549 | 48 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | 48 | [Insert Value] |
Potential Mechanism of Action
Some morpholine derivatives have been shown to induce apoptosis, a form of programmed cell death.[3][4] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for anticancer agents.[22] A simplified diagram of this pathway is shown below. Further mechanistic studies would be required to confirm if this compound derivatives act via this pathway.
Caption: A potential mechanism involving the intrinsic apoptosis pathway.
Troubleshooting Common Issues
Reproducibility is key in cytotoxicity screening. Below are common issues and their solutions.[17][23]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[17] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[23] |
| Low Absorbance Signal (MTT/XTT) | Too few cells seeded; Insufficient incubation time with the assay reagent; Reagent degradation.[23] | Perform a cell titration experiment to determine the optimal seeding density for your cell line.[24] Optimize the reagent incubation time (e.g., 1-4 hours).[17] Ensure reagents are stored correctly and are not expired. |
| High Background Absorbance | Microbial contamination; Interference from phenol red in the medium; Compound precipitates.[17] | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step.[17] Check the solubility of your compound in the culture medium. |
| Compound Shows No Cytotoxicity | Compound is not active at the tested concentrations; Cell line is resistant; Compound has degraded or is insoluble.[6] | Test a wider and higher range of concentrations. Use a panel of different cancer cell lines.[6] Confirm compound integrity and ensure it is fully dissolved in the stock solution. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for assessing the cytotoxic properties of this compound derivatives. By employing standardized assays, maintaining rigorous controls, and performing careful data analysis, researchers can generate reliable and reproducible data. This is an essential step in the preclinical evaluation of this promising class of compounds and will help identify lead candidates for further development in the field of cancer therapeutics.
References
- Verma, A., et al. (2022). Cell culture techniques for cancer research. PubMed.
- Prime Scholars (n.d.). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. Prime Scholars.
- Creative Bioarray (n.d.). LDH Cytotoxicity Assay. Creative Bioarray.
- Vistica, D. T., et al. (2021). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
- Al-Romaigh, F. K., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC - PubMed Central.
- Globalpedia (2024). The Role of Tissue Culture Techniques in Understanding Cancer Cells. Globalpedia.
- Pathania, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Trevigen (n.d.). XTT Proliferation Assay Protocol. Trevigen.
- Anonymous (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Enzyklopedia.
- YouTube (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
- The Future of Things (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
- Sciforum (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Pathania, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed.
- MDPI (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- ResearchGate (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate.
- Wawro, A. M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI.
- Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI.
- Taylor & Francis Online (2021). Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online.
- Judson, R., et al. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Catalog.
- Atomic Spin (2013). Making Diagrams with graphviz. Atomic Spin.
- Harris, C. (2017). A Quick Introduction to Graphviz. Harris Blog.
- Graphviz (n.d.). Graphviz. Graphviz.
- Colbry, D. (2019). Quick Graphviz Tutorial. Dirk Colbry's Website.
- Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
- ResearchGate (2022). (PDF) Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate.
- YouTube (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube.
- Al-Ghorbani, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC - NIH.
- PubMed (n.d.). Mode of action of morpholine derivatives. PubMed.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell culture techniques for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 24. atcc.org [atcc.org]
The Versatile Role of Ethyl 2-Morpholinoacetate in Organic Synthesis: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
Ethyl 2-morpholinoacetate is a valuable bifunctional building block in the arsenal of synthetic organic chemists. Incorporating the morpholine moiety, a recognized "privileged structure" in medicinal chemistry, this reagent serves as a versatile precursor for a diverse array of complex molecules, particularly nitrogen-containing heterocycles.[1][2] The morpholine ring is a common feature in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, and to favorably interact with biological targets.[1][3] This guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions, supplemented with detailed, field-proven protocols to empower researchers in their synthetic endeavors.
This document moves beyond a simple recitation of procedures, delving into the causality behind experimental choices and providing a framework for the rational design of synthetic routes. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 3235-82-3 | [4] |
| Molecular Formula | C₈H₁₅NO₃ | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 234.8 °C at 760 mmHg | [1] |
| Flash Point | 95.8 °C | [1] |
| Density | 1.105 g/cm³ | [3] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water. | [3] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes.[3] Store in a cool, dry place away from strong oxidizing agents and acids.
Mechanism of Action and Synthetic Applications
This compound's reactivity stems from two primary features: the nucleophilicity of the morpholine nitrogen and the acidity of the α-protons adjacent to the ester carbonyl group. This dual reactivity allows it to participate in a wide range of transformations.
As a Nucleophile: Synthesis of N-Substituted Morpholine Derivatives
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile, readily participating in substitution reactions. A fundamental application is its reaction with electrophiles to generate a variety of N-substituted morpholine derivatives.
Application Note & Protocol 1: Synthesis of Morpholin-4-yl-acetic acid hydrazide
This protocol details the conversion of this compound to its corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic compounds such as pyrazoles, triazoles, and oxadiazoles, which are of significant interest in medicinal chemistry.[5]
Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated, forming the stable hydrazide product.
Caption: Workflow for Hydrazide Synthesis
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (0.05 mol, 8.66 g) and ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80%, 0.05 mol, 2.8 mL).[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.[6]
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol by distillation or using a rotary evaporator.
-
Crystallization and Isolation: Upon cooling the concentrated mixture, white crystals of 2-(morpholin-4-yl) acetohydrazide will precipitate.[6]
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry. The product can be further purified by recrystallization from ethanol.[6]
Expected Outcome: This procedure typically affords the desired hydrazide in good yield as a white crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
As a Carbon Nucleophile via Enolate Formation: C-C Bond Forming Reactions
The α-protons of this compound are acidic (pKa ≈ 25 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position.
Mechanism of Enolate Formation and Alkylation:
The reaction proceeds in two key steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), abstracts an α-proton to generate the enolate. The use of a strong base ensures complete and irreversible formation of the enolate.[7]
-
Nucleophilic Attack (Alkylation): The resulting enolate acts as a potent nucleophile, attacking an electrophile (e.g., an alkyl halide) in an SN2 reaction to form the α-alkylated product.[8]
Caption: Alkylation via Enolate Formation
Application Note & Protocol 2: α-Alkylation of this compound
This protocol provides a general procedure for the α-alkylation of this compound. The choice of alkylating agent can be varied to introduce different alkyl groups.
Materials and Reagents:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Detailed Protocol:
-
Preparation of LDA Solution (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula or syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add the alkyl halide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Participation in Multicomponent Reactions (MCRs)
This compound is an excellent candidate for participation in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.
In Mannich-type reactions, this compound can act as the active hydrogen compound. The reaction typically involves an aldehyde (often formaldehyde), and a primary or secondary amine. A key intermediate is the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of this compound.[9]
Caption: Generalized Mannich Reaction
While less common, the carbonyl group of this compound could potentially participate as the carbonyl component in Ugi and Passerini reactions, although its reactivity might be lower compared to aldehydes and ketones. The Ugi reaction is a four-component reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[10] The Passerini reaction is a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12]
Synthesis of Heterocycles: [3+2] Cycloaddition Reactions
A more advanced application of this compound involves its use in the synthesis of complex heterocyclic scaffolds, such as spiropyrrolidines. In these reactions, it can be a precursor to azomethine ylides. For instance, the condensation of isatin with the amino group (after hydrolysis of the ester and decarboxylation of the corresponding amino acid) derived from this compound would generate an intermediate that can undergo decarboxylation to form an azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct the spiro-pyrrolidine ring system.[2][13][14]
Conclusion and Future Outlook
This compound is a versatile and valuable building block in modern organic synthesis. Its dual reactivity as both a nucleophile and a precursor to a carbon-based nucleophile opens up a vast chemical space for the synthesis of novel and complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry. As the demand for novel bioactive compounds continues to grow, the strategic application of privileged scaffolds like the morpholine moiety, through versatile reagents such as this compound, will undoubtedly play a crucial role in the future of drug discovery and development.
References
- B. V. V. S. Kumar, S. K. Bojja, and P. K. T. Sadhu, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Med. Res. Rev., vol. 40, no. 2, pp. 709-752, Mar. 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/31512270/]
- W. Zhang, X. Ma, and W. Qiu, "Synthesis of spirooxindoles by [3+2] cycloadditions," in Spirooxindoles, 2022, pp. 1-35. [URL: https://www.sciencedirect.com/science/article/pii/B978032391742700001X]
- ChemBK, "3235-82-3 - Introduction," 2024. [URL: https://www.chembk.com/en/chem/3235-82-3]
- Organic Syntheses, "Ugi Multicomponent Reaction," Org. Synth., vol. 94, pp. 54-65, 2017. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0054]
- E. O. Al-Tamiemi, S. J. Khammas, and S. S. Al-Kaissi, "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative," Baghdad Sci. J., vol. 12, no. 4, 2015. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1456]
- A. Nath, A. Zanuy, and W. Zhang, "Synthesis of spirooxindoles by [3+2] cycloadditions," University of Massachusetts Boston, 2024. [URL: https://scholarworks.umb.edu/chem_faculty_pubs/123/]
- A. Nath, A. Zanuy, and W. Zhang, "Synthesis of spirooxindoles by [3+2] cycloadditions," OUCI, 2024. [URL: https://ouci.dntb.gov.ua/en/works/CNpBqLgA/]
- Wikipedia, "Passerini reaction," 2023. [URL: https://en.wikipedia.org/wiki/Passerini_reaction]
- ChemicalBook, "MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8," 2025. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8247078.htm]
- Wikipedia, "Passerini reaction," 2023. [URL: https://en.wikipedia.org/wiki/Passerini_reaction]
- CymitQuimica, "this compound," [Online]. [URL: https://www.cymitquimica.com/base/files/spec/EN/23/S_INDA01297_EN.pdf]
- Passerini Reaction.docx(54.3 KB). [URL: https://www.coursehero.com/file/102931494/Passerini-reactiondocx/]
- Organic Syntheses, "Ugi Multicomponent Reaction," Org. Synth., vol. 94, pp. 54-65, 2017. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0054]
- ChemicalBook, "Chemical Safety Data Sheet MSDS / SDS - ETHYL MORPHOLINOACETATE, 98," 2025. [URL: https://www.chemicalbook.com/msds/3235-82-3_cb8247078.htm]
- MySkinRecipes, "this compound," [Online]. [URL: https://myskinrecipes.
- E. O. Al-Tamiemi, S. J. Khammas, and S. S. Al-Kaissi, "Synthesis and Characterization of Some New Morpholine Derivatives," Baghdad Sci. J., vol. 13, no. 2(Suppl.), 2016. [URL: https://www.iasj.net/iasj/article/117960]
- Nazarbayev University Repository, "Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition," 2021. [URL: https://nur.nu.edu.kz/handle/123456789/4791]
- M. D. G. de Oliveira, "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions," Pharmaceuticals, vol. 14, no. 9, p. 889, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472551/]
- ResearchGate, "(PDF) Ugi Multicomponent Reaction," [Online]. [URL: https://www.researchgate.net/publication/317540291_Ugi_Multicomponent_Reaction]
- Organic Chemistry Portal, "Passerini Reaction," [Online]. [URL: https://www.organic-chemistry.org/namedreactions/passerini-reaction.shtm]
- ChemicalBook, "MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8," 2025. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8247078.htm]
- Refubium - Freie Universität Berlin, "Experimental part – Ugi-type three component reaction 127," [Online]. [URL: https://refubium.fu-berlin.de/bitstream/handle/fub188/10041/07_Kapitel7.pdf?sequence=8&isAllowed=y]
- ResearchGate, "A Green Multicomponent Reaction for the Organic Chemistry Laboratory. The Aqueous Passerini Reaction | Request PDF," [Online]. [URL: https://www.researchgate.
- S. M. Al-Araji and R. A. Ali, "Synthesis of New Mannich Bases from Indole Derivatives," Baghdad Sci. J., vol. 6, no. 1, 2009. [URL: https://www.iasj.net/iasj/article/20912]
- ResearchGate, "Synthesis and Characterization of Some New Morpholine Derivatives," [Online]. [URL: https://www.researchgate.
- Master Organic Chemistry, "Enolates – Formation, Stability, and Simple Reactions," 2022. [URL: https://www.masterorganicchemistry.
- S. Farcas, and A. T. Cacovean, "SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE," Studia UBB Chemia, vol. 63, no. 1, pp. 131-142, 2018. [URL: https://www.chem.ubbcluj.ro/studia/2018_1/09Farcas.pdf]
- D. R. Latypova et al., "Reaction of ethyl acetoacetate with formaldehyde and primary amines," Russ. J. Gen. Chem., vol. 81, no. 10, pp. 2136-2143, 2011. [URL: https://www.semanticscholar.org/paper/Reaction-of-ethyl-acetoacetate-with-formaldehyde-Latypova-Ishmiyarov/6a0a03c00445d4e138378a9c370211333e387c6f]
- Lumen Learning, "9.7. Enolate alkylation | Organic Chemistry 1: An open textbook," [Online]. [URL: https://courses.lumenlearning.
- Chemistry LibreTexts, "22.8: Alkylation of Enolate Ions," 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- BLD Pharm, "3235-69-6|Morpholin-4-yl-acetic acid|BLD Pharm," [Online]. [URL: https://www.bldpharm.com/products/3235-69-6.html]
- Chemistry LibreTexts, "8.7: Alkylation of Enolate Ions," 2025. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Organic_Chemistry_II_(Reusch)/08%3A_Enols_and_Enolate_Ion_Reactions/8.
- Chemistry LibreTexts, "22.7: Alkylation of Enolate Ions," 2025. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- ResearchGate, "ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.," [Online]. [URL: https://www.researchgate.net/publication/251025555_ChemInform_Abstract_Reaction_of_Ethyl_Acetoacetate_with_Formaldehyde_and_Primary_Amines]
- ResearchGate, "Synthesis of New Mannich Bases from Indole Derivatives," [Online]. [URL: https://www.researchgate.
Sources
- 1. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. chembk.com [chembk.com]
- 4. This compound [myskinrecipes.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.umb.edu [collaborate.umb.edu]
Application Notes and Protocols: Ethyl 2-Morpholinoacetate as a Versatile Reagent in Complex Molecule Synthesis
An In-Depth Guide for Synthetic Chemists
Abstract
Ethyl 2-Morpholinoacetate is a bifunctional organic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, incorporating both a nucleophilic morpholine moiety and a modifiable ethyl ester group, provides a strategic entry point for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the reagent's physicochemical properties, core reactivity, and its practical application in synthetic protocols. We delve into the mechanistic rationale behind its use, offering detailed, field-tested protocols for key transformations, including its role as a glycine enolate equivalent and a precursor for novel heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate field of complex molecule synthesis, the choice of starting materials is paramount. An ideal building block offers not only a reliable scaffold but also multiple, orthogonally reactive sites that can be selectively addressed. This compound (CAS No. 3235-82-3) exemplifies these qualities.[1][2] Its structure features a tertiary amine embedded within a stable morpholine ring and an ethyl ester functionality. This combination imparts distinct reactivity and solubility properties.[1]
The morpholine nitrogen acts as a hindered, non-aromatic base and a potent nucleophile, while the α-protons adjacent to the ester carbonyl are sufficiently acidic to be removed, forming a key enolate intermediate. This duality allows this compound to serve as a robust synthetic linchpin, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials.[3][4] Its derivatives have demonstrated significant biological activity, including cytotoxic effects against cancer cell lines, underscoring its importance in medicinal chemistry.[1]
This guide moves beyond a simple recitation of facts to explain the causality behind its reactivity and the strategic choices made during protocol design.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
| Property | Value | Reference(s) |
| CAS Number | 3235-82-3 | [2][4] |
| Molecular Formula | C₈H₁₅NO₃ | [2][3] |
| Molecular Weight | 173.21 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 113°C / 12 Torr | [4] |
| Density | ~1.1 g/cm³ | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [1] |
| Storage | Room temperature, in a dry, well-ventilated area | [3][5] |
Safety and Handling Protocol
This compound is an irritant and requires careful handling to prevent exposure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][5]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[4]
-
Spill & Exposure:
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6][7] Remove contaminated clothing.[6]
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not flush into the sewer system.[5][6]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from three primary reactive centers within its structure. Understanding these centers allows for the rational design of complex synthetic pathways.
Caption: Key reactive sites of this compound.
-
The Morpholine Nitrogen: The nitrogen atom is a tertiary amine, making it a moderately strong, non-nucleophilic base capable of scavenging acid. More importantly, it can act as a nucleophile in certain reactions, although its steric bulk can be a limiting factor. Its primary role in many reactions is to influence the electronic properties and conformation of the molecule.
-
The Acidic α-Protons: The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are acidic (pKa ≈ 25 in DMSO). They can be removed by a suitable base (e.g., Lithium diisopropylamide - LDA, Sodium hydride - NaH) to generate a nucleophilic enolate. This enolate is a powerful intermediate for forming new carbon-carbon bonds, acting as a synthetic equivalent of a glycine anion.
-
The Electrophilic Ester Carbonyl: The carbonyl carbon of the ester group is electrophilic. It can be attacked by strong nucleophiles, leading to hydrolysis, amidation, or reduction to the corresponding alcohol. This functionality allows for late-stage modifications of the synthesized molecule.
Application I: The Mannich-Type Reaction for β-Amino Ester Synthesis
A cornerstone application of this compound is its use as a glycine enolate equivalent in Mannich-type reactions. This three-component reaction combines an aldehyde, an amine, and an enolizable carbonyl compound to form a β-amino carbonyl compound. Here, this compound provides the enolizable component.
Causality & Mechanistic Insight: The reaction proceeds via the formation of an iminium ion from the aldehyde and a secondary amine. A strong, non-nucleophilic base like LDA is required to deprotonate the this compound, forming the enolate in situ. This enolate then attacks the electrophilic iminium ion. The choice of a strong, hindered base like LDA is critical to ensure rapid and complete enolate formation while minimizing competitive nucleophilic attack on the ester carbonyl.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(diethylamino)-2-morpholino-3-phenylpropanoate
This protocol describes a representative Mannich reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Diethylamine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol Steps:
-
Iminium Ion Formation (Pre-formation):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add diethylamine (1.1 eq) followed by the dropwise addition of benzaldehyde (1.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-form the iminium ion intermediate. This step is crucial to prevent the enolate from reacting directly with the aldehyde.
-
-
Enolate Generation:
-
In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous THF (40 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 eq).
-
Slowly add LDA solution (1.2 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
The Mannich Reaction:
-
Using a cannula, slowly transfer the pre-formed iminium ion solution from the first flask into the enolate solution at -78 °C over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add EtOAc (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.
-
Combine the pure fractions and concentrate to yield the product as a viscous oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Caption: General experimental workflow for the Mannich reaction.
Application II: Synthesis of Bioactive Heterocyclic Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry. This compound serves as an excellent starting point for creating more complex, substituted heterocyclic systems. Its derivatives have shown promise in targeted cancer therapies.[1]
Example Application: Cytotoxicity of Morpholinoacetate Derivatives
A study on derivatives of this compound highlighted their selective toxicity against colon adenocarcinoma cell lines, demonstrating the potential for developing targeted therapies.[1]
| Compound | Target Cell Line | IC₅₀ Value (µM) | Toxicity to Normal Cells |
| Derivative A | Colo205 | 2.05 | No |
| Derivative B | Colo320 | 1.72 | No |
| Data synthesized from Benchchem.[1] |
Synthetic Strategy: Pictet-Spengler Type Cyclization
A plausible, though advanced, application involves using the morpholine nitrogen in a Pictet-Spengler type reaction. This would typically involve first modifying the ester to an aldehyde, followed by condensation with a suitable tryptamine derivative and subsequent acid-catalyzed cyclization.
Caption: Conceptual workflow for advanced heterocycle synthesis.
Protocol Rationale:
-
Reduction: The ester must first be selectively reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is the reagent of choice for this transformation, as it minimizes over-reduction to the alcohol.
-
Condensation: The resulting aldehyde is then condensed with an electron-rich aromatic amine, such as tryptamine, to form a Schiff base (iminium ion) intermediate. This step is typically performed in a non-polar solvent with removal of water.
-
Cyclization: The crucial Pictet-Spengler cyclization is catalyzed by a strong acid, like trifluoroacetic acid (TFA). The electron-rich indole ring of the tryptamine attacks the iminium carbon, leading to the formation of a new six-membered ring and the final complex heterocyclic product.
This strategy showcases how the fundamental reactivity of this compound can be harnessed in multi-step sequences to build molecular complexity rapidly.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity, commercial availability, and the inherent value of the morpholine scaffold make it an indispensable component in the synthesis of complex organic molecules.[1] From its role in fundamental C-C bond-forming reactions to its use as a precursor for potent bioactive compounds, its applications are broad and impactful. By understanding the mechanistic principles that govern its reactivity, researchers can unlock its full potential to accelerate discovery in medicinal chemistry, agrochemistry, and beyond.[3]
References
- This compound. (n.d.). MySkinRecipes.
- This compound Cas 3235-82-3. (n.d.). BIOSYNCE.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, July 14). ChemRxiv.
- Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review. (2025, August 10). ResearchGate.
Sources
Application Note: Strategic Use of Ethyl 2-Morpholinoacetate for the Protection of Carbonyl Groups
Introduction: The Imperative for Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of a single functional group within a polyfunctional molecule is a paramount challenge. Carbonyl groups (aldehydes and ketones), due to their inherent electrophilicity, are susceptible to attack by a wide array of nucleophiles, including hydrides, organometallics, and enolates.[1][2][3] This high reactivity, while synthetically useful, often necessitates a temporary masking or "protection" strategy to prevent undesired side reactions. A protecting group reversibly converts a functional group into a less reactive derivative, allowing other transformations to occur elsewhere in the molecule, after which the original functionality can be regenerated.[1]
Ethyl 2-Morpholinoacetate, a derivative of the versatile morpholine heterocycle, serves as an exemplary reagent for this purpose. Morpholine is recognized as a privileged scaffold in medicinal chemistry and a versatile building block in synthesis, prized for its unique physicochemical properties.[4][5] This guide provides an in-depth analysis and detailed protocols for the strategic application of this compound as a robust protecting group for aldehydes and ketones via enamine formation.
The Reagent: Physicochemical Profile
This compound is a stable, liquid reagent amenable to standard laboratory handling procedures. Its key properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 4-morpholineacetate, 4-(Ethoxycarbonylmethyl)morpholine |
| CAS Number | 3235-82-3 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in common organic solvents (Toluene, THF, CH₂Cl₂); slightly soluble in water. |
Principle of Protection: The Formation of a Stable Enamine
The core of this protection strategy is the reaction between a carbonyl compound and the secondary amine of this compound to form a stable enamine.[6][7] This transformation effectively removes the electrophilic nature of the carbonyl carbon. The resulting enamine is stable under neutral to strongly basic conditions, making it an ideal protecting group for reactions involving:
-
Grignard reagents
-
Organolithium reagents
-
Lithium aluminum hydride (LiAlH₄) and other metal hydrides
-
Wittig reactions
-
Base-catalyzed condensations
The mechanism of enamine formation is a well-established, acid-catalyzed condensation process that proceeds via a hemiaminal intermediate followed by the elimination of water.[6][8][9] The removal of water is crucial to drive the equilibrium toward the enamine product.
Mechanism of Protection
The formation follows a sequence of protonation, nucleophilic addition, and dehydration steps.
Caption: Mechanism of acid-catalyzed enamine formation.
Application Protocol: Protection of a Ketone
This protocol provides a general method for the protection of an enolizable ketone, using cyclohexanone as a representative substrate. The procedure is adapted from the highly reliable method developed for morpholine itself.[10]
Materials and Reagents
-
Substrate: Cyclohexanone (1.0 equiv)
-
Protecting Agent: this compound (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.02 equiv)
-
Solvent: Toluene (approx. 2-3 mL per mmol of substrate)
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
Step-by-Step Methodology
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging the Flask: To the flask, add the cyclohexanone, toluene, and this compound.
-
Initiating the Reaction: Add the p-TsOH catalyst to the solution.
-
Causality Note: The acid catalyst is essential to protonate the carbonyl oxygen, activating it for nucleophilic attack by the weakly basic morpholine nitrogen.[6]
-
-
Azeotropic Water Removal: Heat the mixture to reflux. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap.
-
Monitoring: The reaction is typically complete when water ceases to collect in the trap (usually 4-6 hours). Progress can also be monitored by TLC or GC-MS by observing the consumption of the starting ketone.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The resulting crude enamine can often be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.
Data Summary for Protection
| Substrate | Protecting Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | This compound | p-TsOH | Toluene | 4-6 | >90 |
| Propiophenone | This compound | p-TsOH | Benzene | 5-7 | ~85-95 |
| 2-Pentanone | This compound | p-TsOH | Toluene | 4-6 | >90 |
Yields are typical and may vary based on scale and specific conditions.
Principle of Deprotection: Acid-Catalyzed Hydrolysis
The regeneration of the carbonyl group is a straightforward process. Enamines are readily hydrolyzed back to the parent carbonyl and the corresponding secondary amine salt upon treatment with aqueous acid.[6][11] The mechanism is effectively the microscopic reverse of enamine formation.
Mechanism of Deprotection
The hydrolysis begins with the protonation of the enamine at the α-carbon, followed by the addition of water.
Caption: Overall workflow for carbonyl protection strategy.
Conclusion
This compound is a highly effective and practical reagent for the protection of aldehydes and ketones. The formation of a stable enamine provides a robust shield against a wide range of nucleophilic and basic reagents. Both the protection and deprotection protocols are high-yielding, operationally simple, and utilize common laboratory reagents and equipment. This strategy offers a reliable and predictable method for navigating complex synthetic pathways, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
- Enamines. (2025). Master Organic Chemistry. [Link]
- Enamine Formation from Secondary Amines | Aldehyde & Ketone Reactions Explained. (2021). YouTube. [Link]
- Morpholine Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023).
- Enamine formation from cyclic ketones. (n.d.).
- EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. (n.d.).
- 1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses. [Link]
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]
- Hydrolysis of enamines. (2017). The University of Groningen research portal. [Link]
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
- Protecting group. (n.d.). Wikipedia. [Link]
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.).
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]
- synthesis of N-protected alpha-amino aldehydes from their morpholine amide derivatives. (n.d.).
- 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
- Enamine Hydrolysis. (2021). YouTube. [Link]
- Synthesis of morpholines. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]
- 09.
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Novel Morpholine Derivatives from Ethyl 2-Morpholinoacetate
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties—a six-membered heterocycle containing both a secondary amine and an ether linkage—confer favorable characteristics such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][4][5] This has led to the development of morpholine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][4]
Ethyl 2-morpholinoacetate serves as a versatile and readily accessible starting material for the synthesis of a diverse library of novel morpholine derivatives.[6] Its structure features three key points for chemical modification: the ester functionality, the alpha-carbon, and the morpholine nitrogen. This guide provides detailed protocols and expert insights into the strategic derivatization of this compound, enabling researchers to efficiently generate novel compounds for screening and drug development programs.
Strategic Overview of Synthetic Pathways
The synthetic utility of this compound is primarily centered on the reactivity of its ester group. Two principal transformations, amidation and hydrazinolysis, unlock a multitude of downstream derivatization possibilities. This guide will focus on these key pathways to generate novel acetamides, acetohydrazides, and their subsequent cyclized products, including oxadiazoles, triazoles, and thiazolidinones.
Figure 1: Key synthetic pathways originating from this compound.
Part 1: Synthesis of N-Substituted-2-morpholinoacetamides via Direct Amidation
The direct conversion of the ester in this compound to an amide is a fundamental strategy for introducing a wide variety of substituents. This transformation is crucial as the resulting N-substituted acetamides often exhibit significant biological activity.[2]
Expertise & Experience: Choosing the Right Amidation Strategy
Direct amidation of unactivated esters can be challenging and often requires elevated temperatures or the use of catalysts. The choice of method depends on the nucleophilicity of the amine and the desired reaction conditions.
-
Lewis Acid Catalysis: For less reactive amines, a Lewis acid catalyst such as FeCl₃ can be employed to activate the ester carbonyl, making it more susceptible to nucleophilic attack. This method is often performed under solvent-free conditions, which is advantageous from a green chemistry perspective.
-
Base-Promoted Amidation: Strong bases like potassium tert-butoxide can deprotonate the amine, increasing its nucleophilicity and facilitating the reaction. This approach is particularly useful for amines with moderate reactivity.
-
Solvent Choice: The choice of solvent is critical. For base-promoted reactions, aprotic solvents like THF or dioxane are preferred to avoid side reactions. In catalyst-free approaches at high temperatures, a high-boiling point, non-reactive solvent may be used, or the reaction can be run neat.
Protocol 1: Synthesis of N-Aryl-2-morpholinoacetamide
This protocol describes a general procedure for the synthesis of an N-aryl substituted morpholinoacetamide.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) in anhydrous THF (10 mL per mmol of aniline) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 15 minutes at room temperature.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-morpholinoacetamide.
Characterization Data for a Representative Compound (N-(4-chlorophenyl)-2-morpholinoacetamide):
| Test Parameter | Specification |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 3.75 (t, J = 4.8 Hz, 4H, morpholine-H), 3.15 (s, 2H, CH₂), 2.65 (t, J = 4.8 Hz, 4H, morpholine-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 136.5, 129.5, 129.0, 121.0, 67.0, 62.0, 53.5. |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1115 (C-O-C stretch). |
| Mass Spec (ESI+) | m/z 255.1 [M+H]⁺ |
Part 2: Synthesis of 2-Morpholinoacetohydrazide: A Key Intermediate
The hydrazinolysis of this compound provides 2-morpholinoacetohydrazide, a crucial building block for the synthesis of various five-membered heterocycles with significant pharmacological potential.[7]
Expertise & Experience: Optimizing Hydrazinolysis
Hydrazinolysis is a nucleophilic acyl substitution reaction. The key to a successful and clean reaction is to control the reaction conditions to favor the formation of the hydrazide over potential side products.
-
Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) is the most common and convenient reagent for this transformation. An excess of hydrazine hydrate is typically used to drive the reaction to completion.
-
Solvent: Ethanol or methanol are the preferred solvents as they readily dissolve both the ester and hydrazine hydrate.[8] The product hydrazide is often less soluble in the alcohol upon cooling, which can facilitate its isolation by filtration.[9]
-
Temperature: Refluxing the reaction mixture is generally sufficient to achieve a reasonable reaction rate. Prolonged heating should be avoided to minimize the formation of byproducts.
-
Work-up: The excess hydrazine hydrate can be removed by evaporation under reduced pressure or by washing the product with a solvent in which hydrazine hydrate is soluble but the product is not.
Protocol 2: Synthesis of 2-Morpholinoacetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (96%)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting material and residual hydrazine hydrate.
-
Dry the product under vacuum to obtain 2-morpholinoacetohydrazide as a white crystalline solid.
Characterization Data for 2-Morpholinoacetohydrazide:
| Test Parameter | Specification |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.10 (s, 1H, NH), 4.20 (s, 2H, NH₂), 3.60 (t, J = 4.8 Hz, 4H, morpholine-H), 2.90 (s, 2H, CH₂), 2.45 (t, J = 4.8 Hz, 4H, morpholine-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.0, 66.5, 60.5, 53.5. |
| FT-IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1650 (C=O stretch), 1115 (C-O-C stretch). |
| Mass Spec (ESI+) | m/z 159.1 [M+H]⁺ |
Part 3: Derivatization of 2-Morpholinoacetohydrazide
2-Morpholinoacetohydrazide is a versatile intermediate that can be readily converted into a variety of heterocyclic systems.
A. Synthesis of N'-Arylidene-2-morpholinoacetohydrazones
Condensation of the hydrazide with aromatic aldehydes yields hydrazones, which are themselves a class of compounds with reported antimicrobial and antifungal activities.[4][10][11]
Figure 2: Synthesis of Hydrazones from 2-Morpholinoacetohydrazide.
Protocol 3: Synthesis of N'-(4-Chlorobenzylidene)-2-morpholinoacetohydrazide
Materials:
-
2-Morpholinoacetohydrazide
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 2-morpholinoacetohydrazide (1.0 eq) in ethanol (15 mL per gram of hydrazide) in a round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
B. Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives
The hydrazide can undergo cyclization reactions to form five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores.[12][13][14][15]
Protocol 4: Synthesis of 2-(Morpholinomethyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole
Materials:
-
2-Morpholinoacetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide (1.2 eq) in ethanol (20 mL).
-
Add 2-morpholinoacetohydrazide (1.0 eq) to the solution and stir for 10 minutes.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
C. Synthesis of Thiazolidinone Derivatives
The hydrazones formed in Protocol 3 can be further cyclized with thioglycolic acid to produce thiazolidin-4-ones, another class of biologically active heterocycles.[2][16][17][18][19]
Protocol 5: Synthesis of 2-(4-Chlorophenyl)-3-(2-morpholinoacetamido)thiazolidin-4-one
Materials:
-
N'-(4-Chlorobenzylidene)-2-morpholinoacetohydrazide (from Protocol 3)
-
Thioglycolic acid
-
Anhydrous 1,4-dioxane
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask, suspend N'-(4-chlorobenzylidene)-2-morpholinoacetohydrazide (1.0 eq) in anhydrous 1,4-dioxane (20 mL).
-
Add thioglycolic acid (1.2 eq) to the suspension.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.
Biological Activity Insights
Derivatives synthesized from this compound have shown promise in various biological assays.
-
Antifungal Activity: Morpholine-containing compounds are known to act as antifungal agents by inhibiting ergosterol biosynthesis in fungi.[1] Hydrazone derivatives, in particular, have demonstrated significant antifungal activity against various pathogenic fungi, including Candida albicans.[8][10][11]
-
Antimicrobial Activity: N-substituted-2-morpholinoacetamides and their heterocyclic derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][20][21][22][23] The specific substitution pattern on the aromatic ring of the acetamide or the nature of the heterocyclic ring system can significantly influence the antimicrobial spectrum and potency.
Conclusion
This compound is a highly valuable and cost-effective starting material for the generation of diverse libraries of novel morpholine derivatives. The protocols outlined in this guide provide a robust foundation for the synthesis of amides, hydrazides, and a variety of heterocyclic compounds. By leveraging these synthetic strategies, researchers in drug discovery can efficiently access new chemical entities with the potential for significant therapeutic applications. The inherent "privileged" nature of the morpholine scaffold, combined with the synthetic versatility of this compound, makes this an exceptionally fruitful area for further exploration.
References
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(11), 949-960.
- Al-Tamiemi, E. O., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136158.
- Rageh, Z. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). ResearchGate.
- Bajan, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Kumar, A., & Kumar, S. (2014). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Journal of Chemistry, 2014, 1-6.
- Lee, S., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 36(1), 229-234.
- Li, Q., et al. (2015). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. Molecules, 20(11), 20513-20528.
- Gougerot-Pocidalo, M. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043.
- Georgiou, N., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(16), 4998.
- Somashekhar, M., et al. (2013). Synthesis and Antimicrobial activity of Oxadiazole 2. International Journal of Medicine and Pharmaceutical Research.
- MySkinRecipes. (n.d.). This compound.
- Lefebvre, C. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. ResearchGate.
- Glamočić, J., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(2), 435.
- Reddy, T. S., et al. (2010). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. E-Journal of Chemistry, 7(2), 473-478.
- Singh, P., et al. (2017). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(2), 1073.
- Kaur, H., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6689.
- Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- Parajuli, R. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Semantic Scholar.
- Chemsrc. (2025). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Witek, K., et al. (2021). Morpholinium-based ionic liquids show antimicrobial activity against clinical isolates of Pseudomonas aeruginosa. Scientific Reports, 11(1), 5997.
- Dunetz, J. R., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 19(6), 1438-1441.
- Khamkar, T., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Chemistry, 28(1), 2-25.
- Al-Obaidi, A. M. J., et al. (2020). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Egyptian Journal of Chemistry, 63(10), 3845-3855.
- Miller, M. J., et al. (2019). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. ACS Infectious Diseases, 5(9), 1548-1558.
- Kobayashi, M., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences, 101(38), 13766-13771.
- Ningappa, M., et al. (2014). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Der Pharma Chemica, 6(5), 332-340.
- Kobayashi, M., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PNAS.
- Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.
- Bouarab-Chibane, L., et al. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 24(16), 2949.
- Salehi, B., et al. (2022). Antimicrobial Natural Products. Molecules, 27(24), 8758.
- Oakwood Chemical. (n.d.). This compound.
Sources
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 6. This compound [myskinrecipes.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Morpholinium-based ionic liquids show antimicrobial activity against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Morpholinoacetate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a common yet crucial reaction in the development of various pharmaceutical intermediates and other fine chemicals.[1][2][3] The most prevalent method for its synthesis is the N-alkylation of morpholine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] While seemingly straightforward, optimizing the yield and minimizing byproducts can be challenging. This guide will walk you through common issues and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: A low yield in the synthesis of this compound can stem from several factors related to the reaction conditions and reagents. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Base: The choice and amount of base are critical. If the base is too weak, the deprotonation of morpholine will be incomplete, leading to a low concentration of the nucleophile. If the base is too strong and sterically hindered, it can promote side reactions.
-
Solution: Use a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] These bases are effective at scavenging the HBr or HCl generated during the reaction without competing in the nucleophilic attack. Use at least a stoichiometric equivalent to the morpholine, or a slight excess (1.1-1.5 equivalents) to ensure complete neutralization of the acid byproduct.
-
-
Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or acetone.[6] These solvents solvate the cation of the base, leaving the nucleophilic morpholine more available to attack the electrophilic carbon of the ethyl haloacetate.
-
-
Incorrect Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition or favor elimination side reactions.[6]
-
Reagent Purity: The purity of your starting materials, especially the ethyl haloacetate, is important. Impurities can introduce competing reactions or inhibit the desired reaction. Ethyl bromoacetate, for instance, is a lachrymator and can be toxic, so proper handling is essential.[8]
-
Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. For example, ethyl bromoacetate can be distilled under reduced pressure.[9]
-
Issue 2: Formation of a Significant Amount of Byproducts
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common issue. Here are the most likely culprits and how to address them:
-
Over-alkylation (Formation of a Quaternary Ammonium Salt): The nitrogen on the product, this compound, is still nucleophilic and can react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.
-
Solution: Use a slight excess of morpholine relative to ethyl bromoacetate (e.g., 1.1-1.2 equivalents of morpholine). This ensures that the ethyl bromoacetate is the limiting reagent and is consumed before significant over-alkylation can occur.
-
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, especially under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-Morpholinoacetic acid).
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction. If an aqueous workup is performed, minimize the time the product is in contact with the basic aqueous phase.
-
-
Elimination Reaction (E2): Although less common with primary halides like ethyl bromoacetate, a strong, sterically hindered base can promote the E2 elimination reaction, leading to the formation of ethyl acrylate.[6]
-
Solution: As mentioned in Issue 1, use a non-hindered base like K₂CO₃. Avoid bulky bases such as potassium tert-butoxide.
-
Issue 3: Difficulties During Work-up and Purification
Question: I'm having trouble isolating the pure product after the reaction is complete. What are some common work-up and purification challenges?
Answer: The work-up and purification steps are critical for obtaining a high-purity product. Here are some common problems and their solutions:
-
Emulsion Formation During Extraction: The product and byproducts can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This can help to break up the emulsion. Alternatively, filtering the mixture through a pad of Celite can also be effective.
-
-
Incomplete Removal of Unreacted Morpholine: Morpholine is basic and can be difficult to remove completely by simple extraction.
-
Solution: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the morpholine, making it more soluble in the aqueous layer. Be cautious not to use a concentrated acid, as it could promote hydrolysis of the ester product.
-
-
Co-elution During Column Chromatography: If column chromatography is used for purification, the product may co-elute with closely related impurities.
-
Solution: Optimize your solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.[10] A gradual increase in the polarity of the eluent (gradient elution) can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: Is ethyl bromoacetate or ethyl chloroacetate a better choice for this synthesis?
A1: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate because bromide is a better leaving group than chloride. This means the reaction with ethyl bromoacetate will likely be faster and may proceed under milder conditions. However, ethyl bromoacetate is also more expensive and more toxic.[8] The choice may depend on the desired reaction rate, cost considerations, and safety protocols.
Q2: Can I run this reaction without a solvent?
A2: While it might be possible to run the reaction neat (without a solvent), it is generally not recommended. A solvent helps to control the reaction temperature, ensures proper mixing of the reagents, and can improve the selectivity of the reaction. Using a solvent also makes the reaction easier to monitor and control.
Q3: What is a typical reaction time for this synthesis?
A3: The reaction time can vary significantly depending on the specific conditions (temperature, solvent, concentration, etc.). A typical reaction time can range from a few hours to overnight (12-24 hours).[4][7] It is always best to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Morpholine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating to 40-50 °C can be applied to increase the reaction rate if necessary.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on the TLC), filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Enhances nucleophilicity of morpholine.[6] |
| Base | K₂CO₃ or NaHCO₃ | Effective acid scavenger, non-nucleophilic.[5] |
| Temperature | Room temperature to 60 °C | Balances reaction rate and minimizes side reactions.[6][7] |
| Stoichiometry | 1.1 eq Morpholine: 1.0 eq Ethyl bromoacetate | Minimizes over-alkylation. |
| Work-up | Aqueous wash with NaHCO₃ and brine | Removes impurities and helps break emulsions. |
| Purification | Vacuum distillation or Column Chromatography | Provides high-purity product. |
Visualizing the Process
Reaction Mechanism
Caption: SN2 mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- ResearchGate. Reactions and conditions.
- ChemBK. 3235-82-3. [Link]
- Solubility of Things. Nucleophilic Substitution Reactions. [Link]
- YouTube. Nucleophilic Acyl Substitution of Esters. [Link]
- Organic Syntheses.
- Master Organic Chemistry.
- Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- MySkinRecipes.
- Wikipedia.
- ResearchGate.
- Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]
- MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Chemsrc.
- ResearchGate. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). [Link]
- ResearchGate. Synthesis of ethyl acetate by esterification of acetic acid with ethanol over a heteropolyacid on montmorillonite K10 | Request PDF. [Link]
- Scilit. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). [Link]
- ResearchGate.
- ResearchGate. (PDF)
- ResearchGate. Synthesis of ethyl-2-(p-ethoxyphenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 9. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Common side reactions in the synthesis of Ethyl 2-Morpholinoacetate
Technical Support Center: Synthesis of Ethyl 2-Morpholinoacetate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile morpholine derivative.[1][2][3] Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic protocols, maximize yields, and ensure the highest purity of your product.
Troubleshooting Guide: Common Side Reactions & Issues
The synthesis of this compound, typically achieved through the N-alkylation of morpholine with an alkyl halide like ethyl chloroacetate, is a foundational reaction.[4] However, it is not without its complexities. Several side reactions can occur, leading to reduced yields and purification challenges.[5][6]
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a lower than expected yield of the desired product. What are the likely causes and how can I mitigate them?
Answer: Low yields can stem from several factors, often related to competing side reactions or suboptimal conditions.
Probable Causes & Solutions:
-
Over-alkylation (Quaternization): The most common side reaction is the further alkylation of the desired tertiary amine product, this compound, to form a quaternary ammonium salt.[5][7][8] This occurs because the product itself is a nucleophile and can react with the ethyl chloroacetate.
-
Solution: To minimize this, use a slight excess of morpholine relative to ethyl chloroacetate. This ensures the alkylating agent is consumed by the starting amine, reducing its availability to react with the product. A molar ratio of 1.1-1.2 equivalents of morpholine to 1 equivalent of ethyl chloroacetate is a good starting point.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the duration. Adding a catalyst like potassium iodide (KI) can also enhance the rate of this SN2 reaction.[10]
-
-
Hydrolysis of the Ester: The ester group in both the reactant (ethyl chloroacetate) and the product can be hydrolyzed to the corresponding carboxylic acid, especially if there is water present and the reaction is run under basic conditions for an extended period.[9]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous workup is necessary, keep it brief and perform it at a low temperature to minimize hydrolysis.[9]
-
-
Base-Induced Elimination: Although less common with chloroacetate, strong bases can potentially promote the elimination of HCl from ethyl chloroacetate to form ethyl glyoxylate, which can then undergo other reactions.
Issue 2: Presence of an Unexpected, Highly Polar Impurity
Question: After my reaction and workup, I'm observing a highly polar impurity that is difficult to separate from my product. What could it be?
Answer: This is a classic sign of the formation of a quaternary ammonium salt, specifically N-ethoxycarbonylmethyl-N-ethoxycarbonylmethylmorpholinium chloride.
Cause & Confirmation:
-
Mechanism: As mentioned, the product, this compound, can act as a nucleophile and react with another molecule of ethyl chloroacetate.[5] This second alkylation forms a positively charged quaternary ammonium salt.[7][8]
-
Identification: This salt is highly polar and often insoluble in common organic solvents used for extraction, but may be soluble in more polar solvents or aqueous solutions. It will have a very low Rf value on a normal-phase TLC plate. LC-MS analysis will show a molecular ion corresponding to the quaternary ammonium cation.
Solutions:
-
Stoichiometric Control: The primary method to prevent this is to avoid an excess of the alkylating agent (ethyl chloroacetate).[6]
-
Purification Strategy: If the quaternary salt has already formed, it can often be removed by washing the organic extract with water or brine, as the salt is typically more soluble in the aqueous phase. If it co-purifies with the product, column chromatography with a more polar eluent system may be required, though it can be challenging.
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling with the purification of this compound. What are the best practices?
Answer: Purification can be challenging due to the basic nature of the nitrogen atom and the potential for emulsion formation during aqueous workups.
Best Practices:
-
Workup: After the reaction is complete, cool the mixture and filter off any amine hydrohalide salts that have precipitated. The filtrate can then be washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted starting materials. Be gentle during the extraction to avoid emulsions.
-
Chromatography: For high purity, flash column chromatography on silica gel is effective.
-
Challenge: The basic nitrogen of the morpholine moiety can cause the product to streak on the silica gel.[9]
-
Solution: To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to your mobile phase (e.g., ethyl acetate/hexanes).[9] This will neutralize the acidic sites on the silica, leading to better peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis? A1: Common solvents include acetonitrile, dimethylformamide (DMF), and acetone.[10] Acetonitrile is often a good choice as it effectively dissolves the reactants and the amine salt byproduct often precipitates out. The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 50-60 °C) to ensure a reasonable reaction rate without promoting side reactions.[10]
Q2: Why is a base necessary in this reaction? A2: The reaction of morpholine with ethyl chloroacetate is an N-alkylation that produces one equivalent of hydrochloric acid (HCl).[6] The morpholine starting material is a base and will react with this HCl to form morpholine hydrochloride. This salt is no longer nucleophilic and will not react with ethyl chloroacetate. To ensure the morpholine remains as a free base available for reaction, a "scavenger" base, such as triethylamine or potassium carbonate, is added to neutralize the generated HCl.[4][10]
Q3: Can I use ethyl bromoacetate instead of ethyl chloroacetate? A3: Yes, ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate because bromide is a better leaving group than chloride. This can lead to a faster reaction, potentially at a lower temperature.[10] However, it is also more expensive and may increase the rate of the over-alkylation side reaction. The choice depends on the desired reactivity and cost considerations.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the morpholine ring protons, the ethyl group, and the methylene bridge.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]
-
FT-IR Spectroscopy: This can identify the key functional groups, particularly the ester carbonyl stretch (~1740 cm⁻¹).[4]
-
Purity Analysis: Purity can be assessed by LC-MS, Gas Chromatography (GC), or by the absence of impurity peaks in the NMR spectra.[9]
Visualizing the Reaction Landscape
The following diagram illustrates the primary synthesis pathway for this compound and the major competing side reaction.
Caption: Reaction scheme for this compound synthesis.
Key Parameter Summary
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Morpholine:EtCA Ratio | 1.1 : 1 | Ensures complete consumption of the limiting reagent (EtCA) to prevent over-alkylation. | Excess EtCA: Leads to quaternary salt formation. Large Excess Morpholine: Difficult to remove during purification. |
| Base | 1.1-1.2 eq. Triethylamine (TEA) or DIPEA | Neutralizes HCl byproduct, keeping morpholine nucleophilic. Non-nucleophilic nature prevents competing reactions. | No Base: Reaction stalls as morpholine is protonated. Nucleophilic Base: May react with EtCA. |
| Solvent | Acetonitrile, DMF, Acetone (Anhydrous) | Good solubility for reactants. Anhydrous conditions prevent ester hydrolysis. | Protic or Wet Solvents: Can lead to hydrolysis of the ester group. |
| Temperature | 25-60 °C | Balances reaction rate with minimizing side reactions. | Too Low: Slow or incomplete reaction. Too High: Increased rate of over-alkylation and other side reactions. |
| Catalyst (Optional) | 0.1 eq. Potassium Iodide (KI) | Accelerates the SN2 reaction via the Finkelstein reaction (in situ formation of more reactive ethyl iodoacetate). | Not typically problematic, but adds cost and another component to remove. |
Standard Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile (10 mL per 10 mmol of ethyl chloroacetate).
-
Add morpholine (1.1 equivalents).
-
Add triethylamine (1.2 equivalents).
-
-
Addition of Alkylating Agent:
-
Begin stirring the solution.
-
Add ethyl chloroacetate (1.0 equivalent) dropwise to the stirred solution at room temperature over 10-15 minutes. An exotherm may be observed.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 1% triethylamine) until the ethyl chloroacetate spot has disappeared.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A white precipitate (triethylamine hydrochloride) should be visible.
-
Filter the mixture through a pad of celite to remove the salt, and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). Remember to add 0.5-1% triethylamine to the eluent mixture to prevent streaking.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
References
- Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]
- Hassan, M. M. A. (1976).
- Bheemaraju, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
- LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
- Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
- Google Patents. (n.d.).
- Kadhum, A. A. H., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives.
- ResearchGate. (2012).
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
- MySkinRecipes. (n.d.).
- Asratyan, G.V. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Zhurnal Obshchei Khimii, 82(2), 349–350. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- ChemRxiv. (2023).
- Processes. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- Chemsrc. (n.d.).
- E3S Web of Conferences. (2024).
- ChemBK. (n.d.). 3235-82-3. [Link]
- ResearchGate. (2023).
- National Institutes of Health. (2023).
- Scilit. (n.d.). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). [Link]
- ResearchGate. (2022).
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with Ethyl 2-Morpholinoacetate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges with Ethyl 2-Morpholinoacetate. This guide is designed to provide in-depth, actionable insights to troubleshoot and optimize your reactions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues and significantly improve your reaction yields and purity.
Introduction to this compound
This compound is a versatile intermediate used in the synthesis of a wide range of compounds, from pharmaceutical ingredients to plant growth regulators.[1][2] Its structure, featuring a tertiary amine, an ester, and the morpholine ring, allows for diverse reactivity. However, this same structural complexity can present challenges, leading to side reactions and lower-than-expected yields if not handled with precision. This guide will address the most common issues encountered in reactions involving this valuable building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My N-alkylation or amide coupling reaction with this compound is resulting in very low yields. What are the primary causes?
Low yields in reactions involving the morpholine nitrogen or the ethyl ester group are the most frequently reported issues. Several factors, often interconnected, can be responsible.
Answer: The primary reasons for low yields often fall into one of the following categories: reagent stability and quality, suboptimal reaction conditions, and inherent reactivity issues of the substrates.
1.1 Reagent Quality and Stability: The Unseen Culprit
The stability of this compound and its reaction partners is paramount. As a tertiary amine and an ester, it is susceptible to degradation.
-
Hydrolysis: The ester group is prone to hydrolysis, especially in the presence of moisture or acid/base catalysts.[3] This can be a significant issue if anhydrous conditions are not strictly maintained. The presence of water can lead to the formation of 2-Morpholinoacetic acid, which may not participate in the desired reaction or could complicate purification.
-
Reagent Purity: Ensure the purity of your this compound. Impurities from its synthesis, such as residual ethyl chloroacetate or morpholine, can lead to unwanted side reactions. It is recommended to verify the purity by NMR or GC-MS before use.[4]
Troubleshooting Protocol: Verifying Reagent Integrity
-
Anhydrous Conditions: Always use freshly dried solvents. Molecular sieves are effective for this purpose.[5] Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.[4]
-
Fresh Reagents: Use freshly opened or properly stored reagents. For coupling reactions, reagents like HATU or EDC/NHS are sensitive to moisture and can lose activity over time.[6][7]
-
pH Control: In aqueous or protic environments, maintain careful pH control to prevent premature hydrolysis of the ester.
1.2 Suboptimal Reaction Conditions
The choice of solvent, temperature, and base can dramatically influence the outcome of your reaction.
-
Solvent Choice: The solvent must be appropriate for the specific reaction type. For many coupling reactions, anhydrous polar aprotic solvents like DMF or NMP are effective.[4]
-
Temperature: While heating can increase reaction rates, excessive temperatures can lead to decomposition or the formation of side products.[8] For instance, in some N-alkylation reactions, high temperatures are necessary, but must be carefully controlled.[9]
-
Base Selection: The choice of base is critical. For amide couplings, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to avoid competing reactions.[6] The pKa of the base should be considered to ensure it is strong enough to deprotonate the necessary species without causing side reactions.
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Solvent | Base | Temperature (°C) | Key Considerations |
| Amide Coupling | Anhydrous DMF/NMP | DIPEA (2-3 eq.) | Room Temperature | Pre-activation of the carboxylic acid with a coupling agent (e.g., HATU) for 15-30 minutes is often beneficial.[6][10] |
| N-Alkylation | Anhydrous ACN/DMF | K₂CO₃ or Cs₂CO₃ | 60-80 | The choice of alkylating agent (e.g., halide) and its reactivity is crucial. |
| Ester Hydrolysis | THF/Water or Methanol/Water | LiOH or NaOH | 0 to Room Temperature | Monitor carefully to avoid decomposition of the resulting carboxylic acid. |
1.3 Steric Hindrance and Substrate Reactivity
The morpholine moiety itself is not exceptionally bulky, but steric hindrance on the reaction partner can significantly slow down or prevent a reaction.[6]
-
Bulky Substrates: If you are reacting this compound with a sterically hindered carboxylic acid or alkyl halide, the reaction may require longer times, elevated temperatures, or more potent activating agents.[6]
-
Electronic Effects: The electron-donating nature of the morpholine nitrogen can influence the reactivity of the adjacent methylene group and the ester.
FAQ 2: I am observing significant side product formation. How can I minimize this?
Side reactions are a common source of low yields and purification headaches. Understanding the potential side reactions is the first step to mitigating them.
Answer: The most common side reactions with this compound are hydrolysis of the ester, over-alkylation, and reactions involving the α-carbon.
2.1 Ester Hydrolysis
As mentioned, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
Mitigation Strategy:
-
Strict Anhydrous Conditions: This is the most critical factor. Use dry solvents and an inert atmosphere.[6]
-
Non-Aqueous Workup: If possible, use a non-aqueous workup to isolate your product. If an aqueous wash is necessary, use brine to minimize the solubility of your product in the aqueous layer and reduce contact time.[11]
2.2 Self-Condensation or Dimerization
Like other α-amino esters, under certain basic conditions, intermolecular cyclization can occur to form diketopiperazines.[12]
Mitigation Strategy:
-
Controlled Addition: Add the reagents slowly and maintain a dilute reaction mixture to disfavor intermolecular reactions.
-
Temperature Control: Run the reaction at the lowest effective temperature.
FAQ 3: Purification of my product is proving difficult. What are the best practices?
The polarity of the morpholine group can make purification, particularly the removal of polar byproducts, challenging.
Answer: A multi-step purification strategy is often necessary.
Purification Workflow
Caption: A typical purification workflow for products derived from this compound.
Detailed Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. A wash with a dilute basic solution like saturated sodium bicarbonate can help remove acidic byproducts.[11] Follow this with a brine wash to help remove water from the organic layer.[11]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is often the most effective method for separating the desired product from polar impurities. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) on silica gel is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel column, which can occur with basic compounds.
FAQ 4: My amide coupling reaction is not proceeding even with standard coupling reagents. What advanced techniques can I try?
When standard conditions fail, especially with challenging substrates, more advanced methods may be required.
Answer: For difficult amide couplings, consider converting the carboxylic acid to a more reactive species or using specialized coupling reagents.
Advanced Protocol: In-situ Acyl Fluoride Formation
For sterically hindered or electronically deactivated carboxylic acids, conversion to an acyl fluoride can enhance reactivity.
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Add the this compound (1.2 equivalents) to the solution containing the in-situ generated acyl fluoride.
-
Monitor the reaction for completeness. This method can often succeed where standard coupling reagents fail.[6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in reactions with this compound.
By systematically addressing these common issues, from the fundamental quality of your reagents to the nuances of reaction conditions and purification, you can significantly enhance the success rate of your experiments involving this compound.
References
- Chen, X., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids.
- MySkinRecipes. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- ResearchGate. (n.d.). How to purify esterefication product?.
- Molecules. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. MDPI.
- Molecules. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Morpholinoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during the N-alkylation of morpholine with ethyl haloacetates. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound from morpholine and ethyl chloroacetate?
A: The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. This attack displaces the chloride ion, which is a good leaving group, resulting in the formation of a new carbon-nitrogen bond.[1]
The reaction generates a hydrohalide salt of the product. Therefore, a base is required to neutralize the acid formed (HCl or HBr) and to deprotonate the morpholine nitrogen, ensuring it remains a potent nucleophile throughout the reaction.
Q2: Why is a base necessary, and what are the common choices?
A: A base is critical for two reasons:
-
Neutralization: The reaction produces one equivalent of hydrochloric acid (from ethyl chloroacetate) or hydrobromic acid (from ethyl bromoacetate). This acid will protonate the starting morpholine, converting it into an ammonium salt which is no longer nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
-
Maintaining Nucleophilicity: By preventing the buildup of acid, the base ensures that a sufficient concentration of the free, nucleophilic morpholine is always present in the reaction mixture.
Commonly used bases for this type of N-alkylation include:
-
Inorganic Carbonates: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are mild, inexpensive, and effective bases. They are particularly suitable because they are generally not strong enough to cause significant hydrolysis of the ester group.[2][3]
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also widely used.[4][5] They are soluble in most organic solvents and effectively scavenge the generated acid.
-
Excess Morpholine: Using an excess of the morpholine starting material (2-3 equivalents) can also serve as the base. However, this can make purification more challenging due to the need to remove the unreacted amine.
Strong bases like sodium hydride (NaH) or metal hydroxides (NaOH, KOH) are generally avoided as they can readily hydrolyze the ethyl ester functionality of the reactant and product.[2][6]
Q3: How do I select the optimal solvent for this reaction?
A: Solvent choice is paramount for an efficient SN2 reaction. The ideal solvent should dissolve the reactants and facilitate the desired mechanism.
-
Polar Aprotic Solvents (Recommended): Solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[3][7][8] These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction rate.[9]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can be used but often result in slower reaction rates. These solvents form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[9]
-
Non-polar Solvents: Solvents like benzene or toluene can also be used, often with tertiary amine bases like triethylamine.[4] However, reactant solubility can be a limiting factor.
For this specific synthesis, acetonitrile is an excellent starting point due to its polar aprotic nature and ease of removal during workup.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Materials
Q: I've run the reaction overnight at room temperature, but TLC/GC-MS analysis shows mostly unreacted morpholine and ethyl chloroacetate. What went wrong?
A: This is a common issue that can be traced back to several factors. Let's diagnose them systematically.
Troubleshooting Flowchart for Low Conversion
Caption: A logical workflow for diagnosing and resolving low yield issues.
Detailed Explanation:
-
Insufficient Temperature: While some N-alkylations proceed at room temperature, they are often slow.[2] SN2 reactions have an activation energy barrier that must be overcome. Gently heating the reaction mixture to 40-60°C, or even to reflux (depending on the solvent), can significantly increase the reaction rate. Monitor the reaction by TLC every few hours to track progress and avoid potential side reactions from overheating.
-
Inactive or Insufficient Base: If using an inorganic base like K₂CO₃, it must be anhydrous. Water can compete as a nucleophile and can also hinder the effectiveness of the base. Ensure you are using at least 1.5 equivalents of the base to drive the reaction forward.
-
Reagent Quality: Ethyl chloroacetate is susceptible to hydrolysis over time. Use a freshly opened bottle or distill it before use. For a more reactive electrophile, consider switching to ethyl bromoacetate . The bromide ion is a better leaving group than chloride, which will accelerate the reaction.[10]
-
Incorrect Solvent Choice: As discussed in FAQ3, using a protic solvent like ethanol will slow the reaction down. Switching to acetonitrile or DMF will almost always result in a faster and more efficient conversion.[3][8]
Issue 2: Significant Side Product Formation
Q: My reaction has gone to completion, but I see multiple spots on my TLC plate and my final yield after purification is low. What are the likely side products and how can I prevent them?
A: The most common side reaction in this synthesis is the hydrolysis of the ester group.
-
Cause of Hydrolysis: This occurs if there is excess water in the reaction mixture or if the reaction conditions are too basic or acidic during workup. Using strong bases like NaOH or KOH will saponify (hydrolyze) the ester to the corresponding carboxylate salt, which will be lost during a standard organic extraction.[2]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Employ a mild inorganic base like K₂CO₃ or an organic base like DIPEA instead of strong hydroxides.
-
During the aqueous workup, avoid using strong acids or bases. A wash with saturated sodium bicarbonate solution followed by brine is usually sufficient.
-
Another potential, though less common, issue is a subsequent reaction if the ester were to be converted to a more reactive species. However, under typical N-alkylation conditions, this is unlikely.
Optimization of Reaction Conditions
To maximize yield and purity, systematic optimization of temperature and solvent may be necessary.
Optimization Protocol: Temperature Screening
-
Setup: Prepare three identical small-scale reactions in parallel (e.g., 1 mmol scale). Use the recommended baseline conditions: Morpholine (1.0 eq), Ethyl Bromoacetate (1.1 eq), and K₂CO₃ (1.5 eq) in Acetonitrile.
-
Temperature Variation: Run one reaction at room temperature (20-25°C), one at 50°C, and one at reflux (~82°C).
-
Monitoring: Withdraw a small aliquot from each reaction at set time points (e.g., 1, 2, 4, and 8 hours). Quench the aliquot with water, extract with ethyl acetate, and spot on a TLC plate to compare the consumption of starting material and formation of the product.
-
Analysis: Identify the temperature that provides the best conversion rate without significant decomposition or side product formation.
Optimization Protocol: Solvent Screening
-
Setup: Prepare four identical reactions at the optimal temperature determined above.
-
Solvent Variation: Use a different solvent for each reaction. A good selection would be:
-
Acetonitrile (Baseline)
-
DMF
-
Acetone
-
THF
-
-
Monitoring & Analysis: Use TLC or GC-MS to monitor the reaction progress in each solvent. Note the time required to reach full conversion.
-
Selection: Choose the solvent that provides the fastest, cleanest reaction. Consider the practical aspects as well, such as boiling point and ease of removal.
Summary of Recommended Conditions
The following table summarizes starting points and optimization pathways for the synthesis of this compound.
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Electrophile | Ethyl Chloroacetate (1.1 eq) | For faster reaction, switch to Ethyl Bromoacetate (1.1 eq). Bromide is a better leaving group.[10] |
| Nucleophile | Morpholine (1.0 eq) | Ensure it is the limiting reagent for efficient use. |
| Base | Anhydrous K₂CO₃ (1.5 eq) | Mild and effective. If solubility is an issue, consider DIPEA (1.5 eq) or TEA (1.5 eq).[2][3] |
| Solvent | Acetonitrile (CH₃CN) | Excellent polar aprotic solvent. If higher temperatures are needed, DMF is a good alternative.[2][3] |
| Temperature | Room Temperature to 50°C | Start at room temp and increase if the reaction is slow. Refluxing may be required but monitor for side products. |
| Time | 12-24 hours | Monitor by TLC or GC-MS until starting material is consumed. |
Detailed Experimental Protocol (Baseline)
This protocol provides a robust starting point for the synthesis.
Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
Morpholine
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50°C and allow it to stir for 12-24 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until the morpholine spot has been completely consumed.
-
Once complete, cool the reaction to room temperature and filter off the solid potassium carbonate, washing the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
References
- ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...
- dos Santos Filho, J.M., & da Silva Júnior, G.R.P. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
- ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
- ChemicalBook. (n.d.). Ethyl 2-(morpholin-2-yl)acetate synthesis.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2014). Synthesis via Sn2/Sn1, E2, E1: Choice of solvent.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- ACS Green Chemistry Institute. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS GCI.
- ResearchGate. (n.d.). 2-Morpholinones obtained from aminoalcohols and ethyl chloroacetate.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Chen, X., et al. (2011).
- Organic Syntheses. (n.d.). ethyl bromoacetate.
- Salvatore, R. N., & Nagle, A. S. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Özer, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
- ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols | Download Table.
- Ortiz, K. G., et al. (n.d.).
- Li, F., & DeBord, J. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292.
- ChemicalBook. (n.d.). Ethyl bromoacetate synthesis.
- BenchChem. (2025).
- MySkinRecipes. (n.d.). This compound.
- New Jersey Department of Health. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. nj.gov [nj.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-Morpholinoacetate (CAS 3235-82-3)
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for Ethyl 2-Morpholinoacetate. As a versatile intermediate in pharmaceutical, agrochemical, and materials science research, its proper handling is paramount to achieving reproducible and successful experimental outcomes.[1] This guide is designed to move beyond simple data sheets, offering field-proven insights and troubleshooting logic derived from our experience with this reagent. Here, we will address the common questions and challenges encountered by researchers, grounding our recommendations in established chemical principles to ensure the integrity of your work.
Section 1: Core Physicochemical Characteristics
A foundational understanding of a reagent's properties is the first step in successful experimental design. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₃ | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Odor | Pungent | [3][4] |
| Boiling Point | Variable; reported as 113°C (at 12 Torr) to 234.8°C (at 760 mmHg) | [3][5] |
| Density | ~1.105 g/cm³ | [4][5] |
| Solubility | Soluble in alcohol, ether, THF, CH₂Cl₂; slightly soluble in water | [3][4] |
| Purity (Typical) | ≥97% | [1][2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the definitive storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. The primary vulnerability of this molecule is the ester functional group, which is susceptible to hydrolysis. Therefore, minimizing exposure to moisture is the most important factor.
-
Immediate Recommendation: Store in a tightly sealed container in a cool, dry, and dark place.[1][6] A desiccator or a cabinet with desiccant packs is ideal.
-
Expert Insight: For long-term storage (>6 months), we strongly recommend blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces ambient, moisture-containing air, directly protecting the ester from hydrolysis. Storing "locked up" in a designated, well-ventilated chemical storage area is also advised for safety.[7]
Q2: What is the typical shelf-life, and how can I assess the quality of a newly received or older bottle?
A2: When stored as recommended, an unopened container typically has a shelf-life of 12-24 months. However, quality should always be verified.
-
Visual Inspection: The liquid should be clear and colorless to pale yellow.[3] A significant darkening or the presence of precipitate suggests potential degradation or contamination.
-
Analytical Verification: For critical applications, we recommend running a quick quality control check. The most effective methods are ¹H NMR to confirm the structure and HPLC or GC to assess purity.[5] The presence of a significant peak corresponding to 2-Morpholinoacetic acid or ethanol would indicate hydrolysis.
Q3: What solvents are recommended for preparing stock solutions and for use in reactions?
A3: this compound exhibits good solubility in most common polar aprotic and other organic solvents.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, and ethers are excellent choices.[3] It is also soluble in alcohols like ethanol.
-
Causality: Its slight solubility in water makes it suitable for certain biphasic reactions but also highlights the need to use anhydrous solvents whenever possible to prevent hydrolysis during the experiment.[3][4]
Q4: What are the primary safety hazards and the mandatory Personal Protective Equipment (PPE)?
A4: This compound is classified as hazardous and must be handled with appropriate care. It is known to cause severe skin burns and serious eye damage.[7][8]
-
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl or neoprene; nitrile gloves are not recommended for prolonged contact).[9]
-
Body Protection: A fully-buttoned lab coat and appropriate clothing to prevent skin exposure are necessary.[5][7]
-
-
Handling Environment: All handling, dispensing, and experimental work must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5][9] Ensure an eyewash station and safety shower are immediately accessible.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Issue 1: Inconsistent or Low Reaction Yields
This is the most frequent issue reported and often traces back to reagent integrity or reaction conditions.
-
Potential Cause A: Reagent Degradation via Hydrolysis.
-
Mechanism: The ester group can hydrolyze to form 2-morpholinoacetic acid and ethanol, especially in the presence of trace moisture or acidic/basic contaminants. This reduces the concentration of the active starting material.
-
Troubleshooting Protocol:
-
Verify Purity: Analyze an aliquot of your this compound using HPLC or ¹H NMR. Compare the results against the supplier's Certificate of Analysis or a reference spectrum.
-
Use Anhydrous Conditions: Ensure all solvents are freshly dried and that the reaction is run under an inert atmosphere (e.g., argon).
-
Action: If degradation is confirmed, use a fresh, unopened bottle of the reagent for your next experiment.
-
-
-
Potential Cause B: Incompatibility with Reaction Conditions.
-
Mechanism: As a tertiary amine, the morpholine nitrogen can be protonated under strongly acidic conditions, altering its reactivity. Conversely, the ester is highly susceptible to cleavage under strongly basic conditions (saponification).
-
Troubleshooting Protocol:
-
Review pH: Assess the pH of your reaction mixture. If you are using strong acids or bases, consider whether they are directly competing with your desired reaction pathway.
-
Protecting Group Chemistry: Remember that this reagent is often used as a protecting group.[3][5] Its application and removal are dependent on specific pH conditions. Ensure your reaction conditions are not inadvertently cleaving the group if it's meant to be stable.
-
Action: Adjust your reaction pH. Use milder, non-nucleophilic bases if needed, or consider alternative synthetic routes if harsh conditions are unavoidable.
-
-
Issue 2: Material Appears Darker Than Specification (Yellow to Brown)
-
Potential Cause: Slow Oxidation or Polymerization.
-
Mechanism: Over time, especially with repeated exposure to air and light, minor impurities or the compound itself can undergo slow oxidation or polymerization, leading to the formation of colored species.
-
Troubleshooting Protocol:
-
Assess Severity: A pale-yellow color is common and often does not impact reactivity in many applications.[1][3] However, a dark yellow, orange, or brown color is a significant warning sign.
-
Purity Check: A quantitative purity check via HPLC or GC is essential.[5] A significant number of impurity peaks indicates the material is likely compromised.
-
Action: For critical applications, do not use discolored material. For less sensitive reactions, a small-scale test reaction can determine if the material is still viable, but proceeding with uncharacterized material is not recommended.
-
-
Section 4: Standard Protocols & Workflow Visualizations
Adherence to standardized procedures minimizes variability and ensures both safety and data quality.
Protocol 1: Safe Handling and Stock Solution Preparation
This protocol outlines the essential steps from receiving the reagent to preparing it for an experiment.
-
Pre-Handling Check: Don all required PPE (goggles, face shield, lab coat, appropriate gloves). Ensure you are working within a functional chemical fume hood.
-
Container Inspection: Before opening, inspect the container for any signs of damage or a broken seal.
-
Inert Atmosphere (Optional but Recommended): If the bottle will be used multiple times, prepare a line with a gentle stream of inert gas (argon or nitrogen).
-
Dispensing: Slowly open the container. Use a clean, dry glass syringe or pipette to withdraw the required volume of the liquid. Avoid introducing any moisture.
-
Blanketing & Sealing: Before closing, briefly flush the headspace of the container with inert gas. Seal the cap tightly, then apply paraffin film for extra security against moisture ingress.
-
Stock Solution Preparation: Add the dispensed liquid to a flask containing the appropriate volume of anhydrous solvent.
-
Storage: Store the original container and any prepared stock solutions according to the recommendations in Section 2.
-
Waste Disposal: Dispose of any contaminated tips, wipes, or excess material as hazardous chemical waste in a designated, sealed container.[9]
Workflow Visualizations
Visual workflows provide a clear, at-a-glance reference for critical processes.
Caption: Safe handling and storage workflow for this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. biosynce.com [biosynce.com]
- 6. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Ethyl 2-Morpholinoacetate Analysis
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analysis of Ethyl 2-Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret ¹H NMR spectra for purity assessment. Here, we move beyond simple data reporting to explain the causality behind spectral features and provide validated protocols for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: Understanding the baseline spectrum of pure this compound is the first step in identifying impurities. The molecule has four distinct proton environments. The electron-withdrawing effects of the adjacent oxygen and nitrogen atoms significantly influence the chemical shifts of the protons.
Below is the chemical structure with protons labeled for clear assignment.
Diagram: Proton Assignments for this compound
Caption: Labeled protons on this compound.
The expected chemical shifts in a typical deuterated solvent like CDCl₃ are summarized below. Note that exact values can shift slightly based on solvent and concentration.
| Protons (Label) | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| He | 3H | Triplet (t) | ~1.25 | Protons of the ethyl ester's methyl group, split by the adjacent methylene group (Hd). |
| Hb | 4H | Triplet (t) | ~2.55 | Protons on the morpholine ring adjacent to the nitrogen (C5, C6). |
| Hc | 2H | Singlet (s) | ~3.25 | Methylene protons between the nitrogen and the carbonyl group. Their proximity to both deshielding groups shifts them downfield. |
| Ha | 4H | Triplet (t) | ~3.70 | Protons on the morpholine ring adjacent to the oxygen (C2, C3). The high electronegativity of oxygen causes a significant downfield shift. |
| Hd | 2H | Quartet (q) | ~4.18 | Protons of the ethyl ester's methylene group, deshielded by the adjacent oxygen and split by the methyl group (He). |
Troubleshooting Guide: Identifying Unexpected Peaks
The synthesis of this compound typically involves the reaction of morpholine with an ethyl haloacetate, such as ethyl chloroacetate.[1] Therefore, the most common impurities are unreacted starting materials, residual solvents, and water.
Diagram: Impurity Identification Workflow
Caption: Step-by-step workflow for HNMR-based impurity analysis.
Q2: My spectrum shows extra peaks around δ 2.8-2.9 ppm and δ 3.6-3.7 ppm. What are they?
A2: These signals strongly suggest the presence of unreacted Morpholine . Morpholine is a common starting material for this synthesis.[1][2]
-
Identification: Morpholine has two sets of equivalent protons. In CDCl₃, you would expect to see two triplets.[3]
-
~2.86 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen (-CH₂-N).
-
~3.67 ppm (t, 4H): Protons on the carbons adjacent to the oxygen (-CH₂-O).
-
-
Confirmation: To confirm, you can "spike" your NMR sample with a drop of pure morpholine and re-acquire the spectrum. An increase in the intensity of the suspected peaks confirms the impurity's identity.
Q3: I have a sharp singlet around δ 4.06 ppm and another multiplet around δ 4.25 ppm. What could this be?
A3: These signals are characteristic of the other starting material, Ethyl Chloroacetate .
-
Identification: Ethyl chloroacetate presents as two distinct signals in the ¹H NMR spectrum.[4][5]
-
~4.06 ppm (s, 2H): A singlet corresponding to the methylene protons adjacent to the chlorine atom (Cl-CH₂-).
-
~4.25 ppm (q, 2H) and ~1.31 ppm (t, 3H): A quartet and a triplet for the ethyl ester group, which may overlap with the signals from your main product. The key giveaway is the singlet at ~4.06 ppm.
-
-
Confirmation: Similar to the above, spiking the sample with authentic ethyl chloroacetate will confirm the presence of this impurity.
Q4: There is a broad singlet in my spectrum that shifts between runs. What is it?
A4: A broad, exchangeable peak that varies in chemical shift is almost certainly water (H₂O) . The chemical shift of water is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[6][7]
-
Identification: The position of the water peak is a well-documented phenomenon.[8]
-
In CDCl₃ , it typically appears around δ 1.56 ppm .
-
In DMSO-d₆ , it is found near δ 3.33 ppm .
-
In D₂O , the residual HDO peak is at ~δ 4.8 ppm .[9]
-
-
Confirmation: The identity of a water peak (or other exchangeable protons like N-H from morpholine) can be definitively confirmed with a D₂O exchange experiment.
Q5: How can I quantify the level of a specific impurity?
A5: ¹H NMR is a powerful quantitative tool (qHNMR) because, under proper experimental conditions, the integral area of a peak is directly proportional to the number of protons it represents.[10][11]
-
Principle: You can determine the mole percentage of an impurity by comparing the integral of one of its unique peaks to the integral of a unique peak from your main product, after normalizing for the number of protons each peak represents.[11]
-
Calculation:
-
Purity % = [Integral_Analyte / (Integral_Analyte + Integral_Impurity)] * 100
-
(Note: This is a simplified relative quantification. For absolute quantification, an internal standard of known purity and concentration is required.)[12]
For example, to quantify residual morpholine:
-
Integrate the singlet (Hc) of this compound at ~3.25 ppm (represents 2H). Normalize by dividing by 2.
-
Integrate the triplet of morpholine at ~2.86 ppm (represents 4H). Normalize by dividing by 4.
-
Use the normalized integrals in the formula above to calculate the molar ratio.
-
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Dissolve: Cap the tube and invert it several times to fully dissolve the sample. A brief sonication or gentle vortexing can be used if needed.
-
Transfer: If any solid remains, filter the solution through a small plug of glass wool into a new NMR tube.
-
Acquire Spectrum: Place the tube in the NMR spectrometer and acquire the spectrum using standard acquisition parameters. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁).
Protocol 2: D₂O Exchange for Identifying H₂O or N-H Protons
-
Acquire Initial Spectrum: Prepare and run your sample as described in Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and shake gently for about 30 seconds to allow the deuterium to exchange with any labile protons (from water or the N-H of residual morpholine).
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The peaks corresponding to exchangeable protons (like water or N-H) will either disappear or significantly decrease in intensity in the second spectrum.
Reference List
-
Gadek, T. R., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Journal of Pharmaceutical and Biomedical Analysis, 70, 377-384. Available at:
-
Chemistry Stack Exchange. (2019). Proton NMR chemical shift of water peak in different solvents. Available at:
-
ChemicalBook. (n.d.). Ethyl chloroacetate(105-39-5) 1H NMR spectrum. Available at:
-
Al-Sabagh, A. M. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 637-647. Available at: [Link]
-
Reddit. (2014). Where does Water appear in a H-NMR-spectrum of an aqueous solution?. Available at:
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at:
-
Al-Sabagh, A. M. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at:
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at:
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Shviro, Y., & Mor, A. (2004). Water chemical shift in 1H NMR of red cells: effects of pH when transmembrane magnetic susceptibility differences are low. Magnetic Resonance in Medicine, 51(4), 657-662. Available at:
-
ResearchGate. (2014). Why does the water peak vary in the proton-NMR spectroscopy when recorded in different solvents?. Available at:
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at:
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at:
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available at:
-
ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum. Available at:
-
Chegg. (2022). Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. Available at:
-
Filo. (2025). The 'H NMR spectrum of ethyl chloroacetate is shown below, and its IR spe... Available at:
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Available at:
-
Wikipedia. (n.d.). Morpholine. Available at: [Link]
-
Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl chloroacetate(105-39-5) 1H NMR spectrum [chemicalbook.com]
- 5. Solved The 1 H NMR spectrum of ethyl chloroacetate is shown | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. veeprho.com [veeprho.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid common pitfalls in Claisen condensation with Ethyl 2-Morpholinoacetate
Welcome to the technical support center for the Claisen condensation of Ethyl 2-Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in the synthesis of ethyl 2-morpholino-3-oxobutanoate and related β-keto esters.
Introduction: The Challenge of the α-Amino Ester
The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters from simple ester precursors.[1][2][3] However, when the substrate is an α-amino ester like this compound, the presence of the nitrogen atom introduces specific complexities that must be carefully managed. The tertiary amine of the morpholino group can interact with the reaction components, and the resulting α-amino β-keto ester may exhibit unique stability challenges. This guide will address these specific issues head-on, providing both theoretical explanations and practical solutions.
Troubleshooting Guide
This section addresses common problems encountered during the Claisen condensation of this compound.
Issue 1: Low or No Yield of the Desired β-Keto Ester
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted starting material.
-
The reaction mixture does not change in appearance as expected (e.g., no color change or precipitation).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The α-protons of esters are less acidic than those of ketones, requiring a strong base for deprotonation to form the reactive enolate.[4][5] The presence of the electron-withdrawing morpholino group can further influence the acidity of the α-protons. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Sodium ethoxide can also be effective but must be used in stoichiometric amounts.[6][7] |
| Base Quenching by Moisture | Strong bases like NaH react violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, preventing enolate formation.[8] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled if necessary. |
| Interference from the Morpholino Nitrogen | The lone pair on the morpholino nitrogen is basic and can be protonated by acidic species or coordinate to metal cations from the base, interfering with the desired reaction pathway. | While typically not strong enough to be a primary issue with strong bases, consider using a base with a less coordinating cation, like lithium bases (e.g., LDA), which may have different coordination properties compared to sodium bases. |
| Reaction Equilibrium Not Driven to Products | The Claisen condensation is a reversible reaction. The final, irreversible deprotonation of the β-keto ester product drives the reaction to completion.[2][6] If the product is not sufficiently acidic or the base is consumed, the equilibrium may favor the starting materials. | A stoichiometric amount of base is crucial to ensure the deprotonation of the final product.[1][9] |
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
¹H NMR spectrum of the crude product is complex and difficult to interpret.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Transesterification | If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of ester products can be formed.[6][10] | Always use an alkoxide base that corresponds to the ester's alcohol portion. For this compound, use sodium ethoxide (NaOEt). If using other bases like NaH, this is not a concern.[11] |
| Hydrolysis of the Ester | If hydroxide ions are present (e.g., from residual moisture reacting with the alkoxide), the ester can be hydrolyzed to the corresponding carboxylate salt.[6] | Meticulously exclude water from the reaction. Do not use hydroxide bases like NaOH or KOH.[12] |
| Decarboxylation of the Product | β-keto esters, particularly those with an α-amino group, can be susceptible to hydrolysis and subsequent decarboxylation, especially during acidic workup or purification at elevated temperatures.[13][14][15] | Perform the acidic workup at low temperatures (e.g., 0 °C). Avoid prolonged exposure to strong acids or bases. Use mild purification techniques like column chromatography at room temperature. |
| Self-Condensation of the Acylating Agent (if applicable) | In a crossed Claisen condensation, if the acylating ester also has α-protons, it can undergo self-condensation, leading to a mixture of products. | This is not a concern in the self-condensation of this compound. In a crossed condensation, choose an acylating agent without α-protons (e.g., ethyl formate, diethyl carbonate, or ethyl benzoate). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Claisen condensation of this compound?
A: The choice of base is critical. For a self-condensation, sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are excellent choices. NaOEt has the advantage of regenerating the ethoxide leaving group, but it must be used in a stoichiometric amount as the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[1][9] NaH is a stronger, non-nucleophilic base that irreversibly deprotonates the ester, which can lead to higher yields.[7] For crossed Claisen condensations, a non-nucleophilic base like Lithium Diisopropylamide (LDA) can be beneficial as it allows for the pre-formation of the enolate before the addition of the second ester.[10]
Q2: How does the morpholino group affect the reaction?
A: The morpholino group has two main effects:
-
Electronic Effect: As an electron-withdrawing group, it can increase the acidity of the α-protons, potentially facilitating enolate formation.
-
Steric and Basic Effect: The bulky morpholino group can sterically hinder the approach of the base and the subsequent nucleophilic attack. The basic nitrogen atom could also be protonated under certain conditions or coordinate with metal ions, although this is less likely with strong bases.
Q3: My reaction seems to work, but I lose my product during purification. What's happening?
A: The product, ethyl 2-morpholino-3-oxobutanoate, is an α-amino-β-keto ester. This class of compounds can be sensitive to both acidic and basic conditions, as well as heat. The likely culprit is hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[13][15] This is often accelerated by heat. It is advisable to use gentle purification methods, such as flash column chromatography with a neutral stationary phase (e.g., silica gel) and avoid distillations if possible.
Q4: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the more polar β-keto ester product. The product can be visualized with a potassium permanganate stain, which reacts with the enol form of the product. For more detailed analysis, taking aliquots from the reaction mixture (after quenching) for ¹H NMR or GC-MS analysis can provide quantitative information on the conversion.[16][17]
Experimental Protocols & Visualizations
Protocol 1: Claisen Condensation of this compound with Sodium Hydride
-
Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and stir the suspension.
-
Ester Addition: Dissolve this compound (2.0 equivalents) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism
Caption: Mechanism of the Claisen Condensation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
- Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]
- Claisen condens
- Base used in Claisen Condens
- Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
- Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
- Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
- Claisen Condensation and Dieckmann Condens
- Claisen Condens
- Enantioselective Decarboxylation of [beta]-Keto Esters with Pd/Amino Alcohol Systems: Successive Metal Catalysis and Organoc
- Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]
- Thank you all for your suggestions regarding my failing Claisen condens
- Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
- Process for purifying an alpha-keto ester.
- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]
- Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
- ENOL
- Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes.
- 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- Claisen Condens
- Decarboxyl
- Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Chemistry Coach. [Link]
- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]
- Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters.
- Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]
- Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. [Link]
- 21.
- 23.
- Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.
- Enolate Chemistry - Formation of Enol
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
- Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.coach [chemistry.coach]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aklectures.com [aklectures.com]
- 14. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 17. magritek.com [magritek.com]
Technical Support Center: Strategies for Scaling Up Reactions Involving Ethyl 2-Morpholinoacetate
Welcome to the Technical Support Center for the scalable synthesis of Ethyl 2-Morpholinoacetate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning the synthesis of this valuable intermediate from the laboratory bench to pilot plant and beyond. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable and common method for synthesizing this compound is the direct N-alkylation of morpholine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This SN2 reaction is favored for its atom economy and the use of readily available starting materials.
The general reaction scheme is as follows:
The choice of base and solvent is critical for reaction efficiency, impurity profile, and overall process economics, especially at scale.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Scaling up any chemical reaction introduces new safety considerations that may not be apparent at the lab scale. For the synthesis of this compound, the primary concerns are:
-
Exothermic Reaction: The N-alkylation of morpholine is an exothermic reaction. Without proper heat management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1]
-
Handling of Reagents: Morpholine is a flammable and corrosive liquid.[2] Ethyl chloroacetate and ethyl bromoacetate are lachrymators and toxic. Handling large quantities of these materials requires appropriate personal protective equipment (PPE), closed-system transfers, and well-ventilated areas.
-
Solvent Safety: The choice of solvent impacts the overall safety of the process. Using flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge.
-
Pressure Build-up: The reaction generates a salt byproduct. If the reaction is run in a sealed vessel, there could be a pressure build-up. A pressure relief system is a critical safety feature on a scaled-up reactor.
Q3: How does the choice of base impact the reaction at scale?
A3: The choice of base is a critical parameter that affects reaction rate, yield, and impurity profile. While inorganic bases are often preferred at scale due to cost and ease of removal, their selection requires careful consideration.
| Base | Advantages at Scale | Disadvantages at Scale | Typical Molar Equivalents |
| Potassium Carbonate (K₂CO₃) | Inexpensive, readily available, easy to handle. | Can result in slower reaction rates compared to stronger bases. Requires efficient mixing to overcome solubility issues. | 2.0 - 3.0 |
| Sodium Carbonate (Na₂CO₃) | Very low cost. | Less reactive than K₂CO₃, may require higher temperatures or longer reaction times. | 2.0 - 3.0 |
| Triethylamine (Et₃N) | Organic base, soluble in many organic solvents. | More expensive, can be difficult to remove from the product, potential for quaternization side reactions. | 1.5 - 2.5 |
| Sodium Hydroxide (NaOH) | Very inexpensive and effective. | Can promote hydrolysis of the ethyl ester group, especially at elevated temperatures. Requires careful control of addition rate and temperature. | 1.5 - 2.5 |
Q4: What are the common impurities encountered during the large-scale synthesis of this compound?
A4: On a larger scale, even minor side reactions can lead to significant amounts of impurities. Common impurities include:
-
Unreacted Morpholine and Ethyl Haloacetate: Incomplete reaction is a common issue.
-
Dialkylation Product (Quaternary Ammonium Salt): The product, this compound, can react with another molecule of ethyl haloacetate to form a quaternary ammonium salt. This is more prevalent with stronger bases and higher temperatures.
-
Hydrolysis Product (2-Morpholinoacetic acid): If water is present or if a strong aqueous base like NaOH is used without careful control, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Byproducts from Solvent or Base: The solvent or base can sometimes participate in side reactions. For instance, using an alcohol as a solvent can lead to transesterification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Low or Stagnant Conversion
Question: My reaction is very slow, or it stalls at partial conversion, even with extended reaction times. How can I drive the reaction to completion?
Answer: This is a common challenge when moving from a lab to a plant setting. Several factors could be at play:
-
Insufficient Mixing: In a large reactor, inefficient stirring can lead to poor contact between the reactants, especially when using a heterogeneous base like potassium carbonate. This creates localized areas of low reactant concentration, slowing down the reaction.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a well-mixed slurry. Baffles in the reactor can also improve mixing efficiency.
-
-
Poor Heat Transfer: Inadequate heating can lead to a lower-than-expected reaction temperature, significantly slowing the reaction rate.
-
Solution: Monitor the internal reaction temperature, not just the jacket temperature. Ensure the heat transfer fluid is circulating effectively.
-
-
Base Deactivation: The base can be deactivated by moisture.
-
Solution: Use anhydrous base and solvents. Ensure the reactor is dry before charging the reagents.
-
-
Phase Transfer Limitations: If using a biphasic system (e.g., an inorganic base in an organic solvent), the reaction may be limited by the transfer of the morpholine or the base into the reactive phase.
Issue 2: High Levels of Impurities
Question: My scaled-up batch has a high level of the dialkylation byproduct and the hydrolysis product. How can I minimize these impurities?
Answer: The formation of byproducts is often exacerbated by the conditions in a large-scale reactor.
-
Dialkylation (Quaternization):
-
Cause: This side reaction is favored by an excess of the alkylating agent and high temperatures.
-
Minimization Strategies:
-
Controlled Addition: Add the ethyl haloacetate slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level.
-
Stoichiometry: Use a slight excess of morpholine relative to the ethyl haloacetate.
-
-
-
Hydrolysis:
-
Cause: Presence of water in the reaction mixture, especially when using a strong base like NaOH.
-
Minimization Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Weaker Base: If hydrolysis is a significant issue, consider using a weaker, non-hydroxide base like potassium carbonate.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.
-
-
Issue 3: Difficult Product Isolation and Purification
Question: I'm having trouble isolating a pure product. The workup is difficult, and my final product is an oil that won't crystallize.
Answer: Isolation and purification are often the most challenging aspects of scaling up.
-
Difficult Aqueous Workup:
-
Problem: this compound has some water solubility, which can lead to product loss during aqueous washes to remove the salt byproduct. Emulsion formation can also be a problem at a large scale.
-
Solutions:
-
Salting Out: Add a saturated brine solution during the aqueous wash to decrease the solubility of the product in the aqueous layer.
-
Solvent Choice: Use a solvent with low water miscibility for extraction.
-
Filtration: After the reaction, it might be possible to filter off the salt byproduct directly, minimizing the need for an aqueous workup. This is dependent on the salt's physical properties and the reaction solvent.
-
-
-
Failure to Crystallize ("Oiling Out"):
-
Problem: The crude product is an oil and resists crystallization, which is a common method for purification at scale.
-
Solutions:
-
Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent mixture for crystallization.
-
Seeding: Use a small amount of pure, crystalline this compound as seed crystals to induce crystallization.
-
Distillation: As a final purification step, vacuum distillation can be an effective method to obtain high-purity this compound, especially if crystallization is problematic.
-
-
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is a general guideline for a scaled-up batch synthesis. All operations should be conducted in a well-ventilated area with appropriate safety precautions.
Materials:
-
Morpholine (1.0 eq.)
-
Ethyl Chloroacetate (0.95 eq.)
-
Anhydrous Potassium Carbonate (2.5 eq.)
-
Toluene (or another suitable solvent)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq., optional)
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration equipment (e.g., Nutsche filter).
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with morpholine, toluene, anhydrous potassium carbonate, and TBAB (if used) under a nitrogen atmosphere.
-
Initial Stirring: Begin stirring the mixture to create a uniform slurry.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80-90 °C).
-
Controlled Addition: Slowly add the ethyl chloroacetate to the reactor via the addition funnel over a period of 2-4 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by taking samples and analyzing them by GC or HPLC until the starting materials are consumed to the desired level (typically 4-8 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate and the potassium chloride byproduct. Wash the filter cake with fresh toluene.
-
Solvent Removal: Combine the filtrate and the washings. Remove the toluene under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of this compound synthesis.
Experimental Workflow: Lab vs. Plant Scale
Caption: A comparison of a typical experimental workflow for the synthesis of this compound at the lab and plant scales.
References
- Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
- ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
- ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.
- USDA. Morpholine.
- ACS Publications. Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance.
- GEA. Crystallization of Amino Acids.
- Amar Equipment. Working with Exothermic Reactions during Lab and Scale up.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Patsnap. Control Strategies For Managing Exothermic Reactions In Flow.
- Granthaalayah Publications and Printers. synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives.
- Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride.
- Organic Syntheses. glycine ethyl ester hydrochloride.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. N-alkylation of morpholine with other alcohols.
- Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
Sources
- 1. amarequip.com [amarequip.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Moisture Sensitivity in Ethyl 2-Morpholinoacetate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 2-Morpholinoacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound (CAS 3235-82-3) is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1][2]. However, its ester functionality renders it susceptible to hydrolysis, making the rigorous exclusion of water a critical parameter for reaction success.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve issues related to moisture sensitivity, ensuring reproducibility and high yields in your experiments.
Section 1: Fundamental Principles & FAQs
This section addresses the core scientific principles behind the moisture sensitivity of this compound.
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity of this compound stems from its chemical structure, specifically the ethyl ester functional group . Esters are susceptible to a reaction called hydrolysis , where water acts as a nucleophile and cleaves the ester bond. This reaction, which can be catalyzed by either acid or base, converts the ester back into its constituent carboxylic acid (2-Morpholinoacetic acid) and alcohol (ethanol)[3][4].
In the context of a typical organic synthesis, even trace amounts of water present in solvents, reagents, or adsorbed on glassware surfaces can initiate this degradation process, consuming the starting material and reducing the overall efficiency of your desired transformation[5][6].
Caption: The hydrolysis pathway of this compound.
Q2: What are the primary consequences of moisture contamination in my reaction?
A2: Moisture contamination leads to several detrimental outcomes that compromise the integrity of the experiment:
-
Reduced Yield: The most direct consequence is the loss of your starting material to the hydrolysis side-reaction, which invariably leads to a lower yield of your desired product[7].
-
Byproduct Formation: The generation of 2-Morpholinoacetic acid introduces a significant impurity into the reaction mixture. This acidic byproduct can sometimes interfere with the intended reaction pathway, especially if the reaction is base-sensitive.
-
Purification Challenges: The carboxylic acid byproduct has very different physical properties (e.g., polarity, acidity) from the parent ester. Its presence can complicate the workup and purification process, often requiring additional extraction or chromatographic steps to remove.
-
Poor Reproducibility: Failure to consistently control moisture levels is a major source of irreproducibility in organic synthesis. A reaction that works one day may fail the next simply due to variations in ambient humidity or solvent water content.
Q3: How can I detect and quantify moisture in my reaction system?
A3: Detecting and quantifying water is a key step in ensuring anhydrous conditions.
-
Karl Fischer Titration (KFT): This is the gold standard for accurately quantifying low levels of water in organic solvents and reagents[8]. It is a highly sensitive and specific method that should be used to validate the dryness of your solvents before use.
-
¹⁹F NMR-Based Aquametry: For specialized applications, advanced NMR techniques can offer exquisitely sensitive detection of water, sometimes exceeding the sensitivity of KFT[9][10].
-
Qualitative Indicators: In some cases, qualitative indicators can be used. For example, when drying ethers like THF with sodium/benzophenone, the persistence of a deep blue or purple color from the ketyl radical indicates anhydrous conditions[8].
-
Analytical Monitoring (TLC/LC-MS/NMR): During a reaction, the appearance of a new, more polar spot on a TLC plate or a new peak in an LC-MS or NMR spectrum corresponding to the 2-Morpholinoacetic acid byproduct is a strong indicator of moisture contamination.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to diagnosing and solving common issues encountered in reactions involving this compound.
Q4: My reaction yield is unexpectedly low. How do I troubleshoot for moisture-related issues?
A4: Low yield is a common complaint where moisture is the hidden culprit. A systematic approach is crucial for diagnosis. Use the following decision tree to identify the potential source of water contamination.
Caption: Troubleshooting decision tree for low reaction yields.
Q5: I observe an unexpected, highly polar byproduct. Could it be from hydrolysis?
A5: Yes, this is a classic sign of moisture contamination. The hydrolysis product, 2-Morpholinoacetic acid, is significantly more polar than the starting ester due to the presence of the free carboxylic acid group.
-
On TLC: It will appear as a new spot with a much lower Rf value (it will stick more strongly to the silica plate). It may also "streak" up the plate.
-
During Aqueous Workup: Being an acid, it will be extracted from an organic solvent (like ethyl acetate or DCM) into a basic aqueous wash (e.g., saturated sodium bicarbonate solution). Acidifying this aqueous layer and re-extracting can be used to isolate and confirm its identity.
-
In NMR Spectroscopy: In ¹H NMR, you will observe the disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm), which is exchangeable with D₂O.
Q6: My strong, non-nucleophilic base (e.g., NaH, LDA) seems to be ineffective. Could moisture be the cause?
A6: Absolutely. Highly reactive bases, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or organolithiums, will react violently and preferentially with any trace water present before they react with your intended substrate[11]. This quenches the base, rendering it ineffective for its purpose (e.g., deprotonation) and leading to a failed or sluggish reaction. The observation of gas evolution (H₂) upon addition of a metal hydride to your solvent is a definitive sign of water contamination.
Section 3: Standard Operating Procedures for Anhydrous Reactions
Adherence to rigorous experimental technique is the only reliable way to manage moisture-sensitive reactions.
Protocol I: Rigorous Drying of Glassware
Glass surfaces are hydrophilic and adsorb a thin film of water from the atmosphere[5]. This moisture must be removed before use.
-
Method 1: Oven Drying (Recommended)
-
Clean and assemble all necessary glassware (flasks, condensers, dropping funnels, etc.).
-
Place the glassware in a laboratory oven at >125 °C for a minimum of 4 hours, though overnight is standard practice[12].
-
Immediately assemble the hot glassware and place it under a positive pressure of inert gas (N₂ or Ar) to cool. This prevents moist lab air from being drawn back into the flask as it cools[13].
-
-
Method 2: Flame Drying (For immediate use)
-
Assemble the glassware.
-
Gently heat the entire surface of the apparatus with a heat gun or a soft flame from a Bunsen burner under a gentle stream of inert gas. Be careful to heat evenly to avoid thermal shock.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.
-
Protocol II: Preparation and Handling of Anhydrous Solvents
Never assume a solvent is dry, even from a freshly opened bottle.
-
Solvent Selection: Use commercially available anhydrous solvents packaged under nitrogen in Sure/Seal™ bottles whenever possible[13][14].
-
Solvent Purification: For highly sensitive reactions, it is best to freshly dry the solvent. Solvent purification systems that pass solvent through columns of activated alumina are a safe and effective modern alternative to thermal distillation[8][15].
-
Drying Agent Compatibility: If you must dry solvents via distillation, choose an appropriate drying agent that does not react with your ester.
| Solvent Class | Recommended Drying Agent | Incompatible Agents (for Esters) | Water Content (ppm) Post-Treatment |
| Ethers (THF, Dioxane) | Sodium/Benzophenone, Molecular Sieves (3Å) | - | < 10 ppm |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone, Calcium Hydride (CaH₂) | - | ~34 ppm (Na), < 10 ppm (Sieves)[16] |
| Chlorinated (DCM, DCE) | Calcium Hydride (CaH₂), P₂O₅ | Sodium (Violent Reaction) | ~13 ppm (CaH₂), < 10 ppm (Sieves)[16] |
| Polar Aprotic (DMF, DMSO, Acetonitrile) | Calcium Hydride (CaH₂), Molecular Sieves (3Å/4Å) | Strong bases (can decompose solvent) | Variable, requires care |
This table synthesizes data and recommendations from multiple sources[16][17]. Always consult safety literature before distilling from reactive drying agents.
Protocol III: Setting Up and Maintaining an Inert Atmosphere
An inert atmosphere protects the reaction from atmospheric moisture and oxygen[18]. Nitrogen is suitable for most applications; high-purity Argon, being denser than air, is preferred for highly sensitive reactions[15][19].
-
Balloon Technique (For simple, short-duration reactions)
-
Assemble the dried reaction flask and equip it with a rubber septum.
-
Insert one needle connected to an inert gas line and a second "exit" needle.
-
Flush the flask with inert gas for 5-10 minutes to displace the air[20].
-
Remove the exit needle first, then the gas inlet needle.
-
Inflate a balloon with the inert gas and attach it to a needle. Insert this needle through the septum to maintain a slight positive pressure.
-
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. moodle2.units.it [moodle2.units.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions Containing Ethyl 2-Morpholinoacetate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 2-Morpholinoacetate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during reaction work-up. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and procedural success.
Introduction to this compound in Synthesis
This compound is a versatile reagent in organic synthesis, often utilized as an intermediate in the creation of more complex molecules, including pharmaceutical compounds and plant growth regulators.[1][2][3] Its structure, containing a morpholine ring and an ethyl ester group, imparts specific solubility and reactivity characteristics that must be considered during the purification process.[4] This guide focuses on the critical post-reaction "work-up" phase, which is essential for isolating the desired product from unreacted starting materials, byproducts, and catalysts.[5]
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing effective work-up procedures.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₈H₁₅NO₃[6] | --- |
| Molecular Weight | 173.21 g/mol [4][7] | Influences diffusion and behavior during chromatography. |
| Appearance | Colorless to light yellow liquid[1][4] | Visual cue for presence in organic layers. |
| Boiling Point | 227-228 °C (at 767 Torr)[8], 234.8°C (at 760 mmHg)[4][9] | High boiling point makes it non-volatile under standard work-up conditions. |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[1][4] | Dictates the choice of extraction solvents. Its slight water solubility can be problematic. |
| pKa | 5.06 ± 0.10 (Predicted)[8] | The basicity of the morpholine nitrogen is a key handle for separation via acidic washes. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and purification of reaction mixtures containing this compound.
Q1: My primary challenge is removing unreacted this compound from my non-polar product. What is the most effective approach?
A1: The most straightforward method leverages the basicity of the morpholine nitrogen. An acidic wash during liquid-liquid extraction is highly effective. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid), the morpholine nitrogen is protonated, forming a water-soluble salt that partitions into the aqueous phase.[10] It is recommended to perform this wash multiple times (2-3 times) and to check the pH of the aqueous layer to ensure it is acidic, confirming the successful removal of the basic impurity.[10]
Q2: I've performed an acidic wash, but I suspect some this compound remains. What are my next steps?
A2: If residual this compound is suspected, consider the following:
-
Insufficient Acid: Ensure you have used a sufficient volume and concentration of acid to neutralize all basic components in your reaction mixture.
-
Product Basicity: If your desired product also has basic functionalities, it may be partially extracted into the aqueous layer along with the this compound. In this case, a milder acidic wash (e.g., saturated ammonium chloride solution) might be more appropriate.[10]
-
Chromatography: Silica gel column chromatography can be employed for final purification. However, the basic nature of the morpholine moiety can lead to peak tailing. To mitigate this, you can add a small amount of a competitive base, such as triethylamine (0.1-2%), to your eluent system.[10]
Q3: My product is sensitive to acidic conditions. How can I remove this compound without an acid wash?
A3: For acid-sensitive products, several alternative methods are available:
-
Scavenger Resins: Solid-supported scavenger resins with acidic functional groups (e.g., sulfonic acid) can be used. The resin binds to the basic this compound, which can then be removed by simple filtration.[10]
-
Careful Chromatography: As mentioned above, flash chromatography on silica gel can be effective, especially with the addition of a small amount of triethylamine to the eluent to suppress tailing.[10]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: ~227-235 °C), distillation could be a viable, albeit less common, option.[10]
Q4: I am observing a persistent emulsion during my aqueous work-up. What can I do to resolve this?
A4: Emulsion formation is a common issue, particularly when dealing with amines. To break an emulsion, you can try the following:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[5][10]
-
Allow it to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the issue.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, presented in a cause-and-effect format.
Issue 1: Incomplete Removal of this compound
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Wash | The amount of acid used was not enough to protonate all of the basic this compound. | Repeat the acidic wash with fresh 1M HCl or 5% citric acid. Test the pH of the aqueous layer to ensure it is acidic.[10] |
| Product is also Basic | Your desired product contains a basic functional group and is being co-extracted into the aqueous layer. | Use a milder acid like saturated aqueous NH₄Cl.[10] Alternatively, proceed to chromatographic purification. |
| Inefficient Mixing | Inadequate shaking of the separatory funnel during extraction leads to poor partitioning. | Shake the separatory funnel vigorously for 30-60 seconds, venting periodically to release any pressure buildup.[10] |
Issue 2: Product Loss During Work-up
| Potential Cause | Explanation | Recommended Solution |
| Product is Water-Soluble | If your product has high polarity or contains multiple hydrogen bond donors/acceptors, it may have some solubility in the aqueous wash solutions. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product Precipitation | The salt of your product, formed during the acidic wash, may be insoluble in both the organic and aqueous phases. | Dilute the reaction mixture with more organic solvent before performing the wash.[10] If precipitation persists, consider an alternative purification method that avoids acidic conditions. |
| Hydrolysis of Ester | Although unlikely under mild acidic wash conditions, prolonged exposure to strong acid or base could potentially hydrolyze the ethyl ester of your product or the starting material. | Perform the work-up promptly and avoid using harsh acidic or basic conditions unless necessary for the removal of other impurities. |
Issue 3: Complications with Final Product Isolation
| Potential Cause | Explanation | Recommended Solution |
| Persistent Water in Organic Layer | Trace amounts of water can inhibit crystallization or interfere with subsequent reactions. | After the final wash, dry the organic layer over a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] A final wash with brine before drying can also help to remove bulk water.[5] |
| Difficulty with Chromatography | The basicity of the morpholine moiety in the product or residual starting material causes streaking on the silica gel column. | Add 0.1-2% triethylamine to the eluent system to improve the peak shape.[10] |
Experimental Protocol: Standard Aqueous Work-up
This protocol outlines a standard procedure for the work-up of a reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane) containing this compound and a neutral, non-polar product.
Step-by-Step Methodology
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If necessary, quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl). This step is highly dependent on the specific reaction chemistry.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel. If the mixture is concentrated, dilute it with 5-10 volumes of a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.[10] Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash one to two more times.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual acid.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl (brine) to facilitate the removal of dissolved water from the organic layer.[5]
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and swirl the flask. The drying agent should be free-flowing and not clump together, indicating that the organic layer is dry.
-
-
Solvent Removal and Product Isolation:
-
Filter or decant the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Further Purification:
-
If necessary, further purify the crude product by techniques such as column chromatography, crystallization, or distillation.
-
Visualizing the Work-up Workflow
The following diagram illustrates the decision-making process and workflow for the work-up of reactions containing this compound.
Caption: Decision workflow for work-up procedures.
Chemical Structures
Caption: Relevant chemical structures.
References
- Benchchem. (n.d.). This compound | 3235-82-3.
- Benchchem. (n.d.). Methods for the efficient removal of morpholine from reaction mixtures.
- ChemBK. (2024, April 9). 3235-82-3.
- CymitQuimica. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- PubChem. (n.d.). Ethyl morpholine acetate. National Center for Biotechnology Information.
- Chemsrc. (2025, September 9). This compound | CAS#:3235-82-3.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (2025, July 14). ETHYL MORPHOLINOACETATE, 98 | 3235-82-3.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
Sources
- 1. chembk.com [chembk.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Ethyl morpholine acetate | C8H15NO3 | CID 129762581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]
- 9. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for optimizing Ethyl 2-Morpholinoacetate reactions
An in-depth guide to selecting and optimizing catalysts for the synthesis of Ethyl 2-Morpholinoacetate, designed for chemistry professionals.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during this synthetic transformation. We will move beyond simple procedural outlines to explore the underlying principles of catalyst selection, reaction optimization, and troubleshooting, ensuring you can achieve high-yield, high-purity results with confidence.
The core of this synthesis is the N-alkylation of morpholine with an α-halo ester, typically ethyl chloroacetate or ethyl bromoacetate.[1] This is a classic bimolecular nucleophilic substitution (SN2) reaction.[2][3] While seemingly straightforward, optimizing this process requires careful consideration of the base, solvent, and, critically, the catalytic system.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding the strategic choice of a catalytic system for your reaction.
Q1: What is the fundamental role of a catalyst in the synthesis of this compound?
While the N-alkylation of morpholine can proceed with only a base and solvent, a catalyst's primary role is to accelerate the reaction rate and improve overall efficiency.[4] This is achieved through several mechanisms:
-
Enhancing Nucleophilicity: In the case of iodide-based catalysts (e.g., KI), an in situ Finkelstein reaction can occur, transiently converting the ethyl chloroacetate to the more reactive ethyl iodoacetate, which is then more rapidly attacked by the morpholine nucleophile.[1]
-
Facilitating Inter-Phase Transport: For reactions involving immiscible phases (e.g., a solid base like K₂CO₃ and an organic solvent), Phase-Transfer Catalysts (PTCs) are essential. PTCs, such as quaternary ammonium salts, form a lipophilic ion pair with an anion (e.g., carbonate or the morpholine anion), shuttling it into the organic phase where it can react with the ethyl chloroacetate.[5][6][7] This avoids the need for harsh, anhydrous conditions or highly polar, expensive solvents.[8]
Q2: What are the most common and effective catalyst systems for this reaction?
The choice of catalyst is intrinsically linked to the selected base and solvent. Below is a comparative table of common, field-proven systems.
| Catalyst / Additive | Typical Base | Common Solvent(s) | Temperature | Efficacy & Key Considerations |
| Potassium Iodide (KI) | K₂CO₃, Na₂CO₃ | Acetonitrile, Acetone | Room Temp. to Reflux | Excellent. KI acts as a powerful co-catalyst. The system is cost-effective, robust, and easy to implement on a lab scale.[1] |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃, NaHCO₃ | Toluene, Dichloromethane | 50-80 °C | Excellent. As a Phase-Transfer Catalyst (PTC), TBAB is ideal for biphasic reactions, offering mild conditions and simplified workup.[1][5] |
| None (Base-mediated) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temp. to Reflux | Good to Very Good. A simple, catalyst-free approach can be effective, especially with polar aprotic solvents like DMF that can solubilize the reactants.[1][3][4] Reaction times may be longer. |
| None (Strong Base) | NaH, LiHMDS | THF, DMF | 0 °C to Room Temp. | Very Good to Excellent. Using a strong base deprotonates the morpholine, creating a highly reactive morpholide anion. This requires strictly anhydrous conditions and is often reserved for less reactive substrates.[1] |
Q3: When should I choose a Phase-Transfer Catalyst (PTC) over a conventional homogenous system?
A PTC-based system is the superior choice under the following circumstances:
-
Use of Immiscible Reactants: When using a solid, inorganic base (like K₂CO₃) with a non-polar organic solvent (like toluene), a PTC is necessary to bridge the phase gap.[6]
-
Desire for Milder Conditions: PTCs often allow reactions to proceed at lower temperatures, which can prevent the formation of thermal degradation byproducts.[5]
-
Avoiding Anhydrous Solvents: PTCs enable the use of solid bases without requiring the rigorous drying of solvents, making the process more practical and scalable.[5]
-
Green Chemistry Initiatives: By facilitating reactions in less hazardous solvents or even biphasic aqueous systems, PTC aligns with the principles of green chemistry.[5][9]
Below is a workflow to guide your decision-making process.
Caption: Catalyst system selection workflow.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the reaction, workup, or purification.
Q4: My reaction is very slow or stalls before completion. What are the likely causes and solutions?
An incomplete reaction is one of the most common issues. A logical troubleshooting workflow is essential.
Caption: Troubleshooting flowchart for slow reactions.
-
Causality—The Role of the Base: The reaction produces one equivalent of HCl. This acid will protonate a molecule of morpholine, rendering it non-nucleophilic and halting the reaction.[10] The base is critical to neutralize this acid as it forms. If the base is weak, wet, or not present in sufficient excess, the reaction will stall.
Q5: I'm getting a good conversion, but my isolated yield is low. Where could my product be going?
Low isolated yield with high conversion points to issues during the workup and purification phase.
-
Incomplete Extraction: this compound has some water solubility due to its polar functional groups. During the aqueous workup, ensure you perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery from the aqueous layer.
-
Emulsion Formation: The tertiary amine product can act as a surfactant, leading to emulsions during extraction. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
Product Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the workup is performed under strongly acidic or basic conditions or for a prolonged period.[11] Aim to keep the aqueous phase neutral or slightly basic (pH 7-8) during extraction.
-
Volatility: The product has a boiling point around 113 °C at 12 Torr.[12] Aggressive removal of solvent on a rotary evaporator, especially at high vacuum and elevated temperatures, can lead to significant loss of product. Remove the final traces of solvent under high vacuum without heating.
Q6: My final product contains a persistent impurity. What is the most likely side product and how can I prevent it?
The most common side reaction is the hydrolysis of the ester functionality.
-
Side Product Identity: The primary byproduct is 2-Morpholinoacetic acid , formed from the hydrolysis of the ethyl ester of the product. This can happen during the reaction if water is present or, more commonly, during a non-pH-controlled aqueous workup.[11][13]
-
Prevention & Removal:
-
Reaction: Ensure your solvent is reasonably dry and use an anhydrous grade of base (e.g., K₂CO₃ dried in an oven).
-
Workup: After quenching the reaction, perform the aqueous extraction promptly. Avoid letting the mixture sit for extended periods in contact with water.
-
Purification: The acidic byproduct can be easily removed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, leaving the pure ester in the organic phase.
-
Validated Experimental Protocols
These protocols provide detailed, self-validating methodologies for synthesizing this compound.
Protocol 1: High-Yield Synthesis using KI Catalysis
This protocol is robust, high-yielding, and ideal for standard laboratory-scale synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (8.71 g, 100 mmol, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 1.5 eq.), potassium iodide (KI, 1.66 g, 10 mmol, 0.1 eq.), and acetonitrile (100 mL).
-
Reagent Addition: Begin vigorous stirring. Add ethyl chloroacetate (13.5 g, 110 mmol, 1.1 eq.) dropwise to the suspension over 5 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A control sample should show the disappearance of the morpholine starting material. The reaction is complete when no morpholine is detected.
-
Workup: Cool the reaction mixture to room temperature. Filter the solids (inorganic salts) through a pad of celite and wash the filter cake with acetonitrile (2 x 20 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo (with minimal heat) to yield this compound as a clear oil.
Protocol 2: Scalable Phase-Transfer Catalysis (PTC) Method
This protocol is designed for scalability and avoids the need for polar aprotic solvents.
-
Reaction Setup: To a 500 mL jacketed reactor equipped with an overhead stirrer and reflux condenser, add morpholine (43.6 g, 500 mmol, 1.0 eq.), potassium carbonate (K₂CO₃, 82.9 g, 600 mmol, 1.2 eq.), tetrabutylammonium bromide (TBAB, 8.06 g, 25 mmol, 0.05 eq.), and toluene (250 mL).
-
Reagent Addition: Begin vigorous stirring (ensure good mixing of the solid and liquid phases). Add ethyl bromoacetate (91.9 g, 550 mmol, 1.1 eq.) dropwise over 30 minutes, maintaining the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 3-5 hours.
-
Monitoring (Self-Validation): Periodically take aliquots from the organic layer and analyze by GC to monitor the consumption of ethyl bromoacetate. The reaction is deemed complete when the starting material is <1% of the product peak area.
-
Workup: Cool the mixture to room temperature. Add water (200 mL) to dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the pure product.
References
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
- JETIR. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 9(4).
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- MDPI. (2022). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 12(1), 36.
- MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Catalysts, 12(8), 914.
- ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
- ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
- 62° CBQ Proceedings. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates.
- YouTube. (2022, April 5). Alkylation of Amines.
- Zauxi. (n.d.). Ethyl Chloroacetate Production Line.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. jetir.org [jetir.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. zauxigroup.com [zauxigroup.com]
- 12. biosynce.com [biosynce.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Product Isolation from Ethyl 2-Morpholinoacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Morpholinoacetate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the isolation and purification of products derived from this versatile building block. As a heterocyclic secondary amine and an ethyl ester, this compound presents unique challenges and opportunities during reaction work-up and product purification.[1][2] This document is designed to provide both the "how" and the "why" behind effective isolation protocols, ensuring scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during work-up?
A1: Understanding the bifunctional nature of this compound is critical. It possesses two key reactive/interactive sites:
-
The Morpholine Nitrogen: This is a secondary amine, making the molecule basic. The conjugate acid of morpholine has a pKa of approximately 8.5. This means that at a pH below ~7, the nitrogen will be protonated, forming a water-soluble cation. This property is fundamental to extractive purification strategies.
-
The Ethyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating, which would yield the corresponding carboxylic acid.[3] This potential side reaction must be considered if your work-up involves strong acids or bases for extended periods.
The molecule is a colorless to light yellow liquid, soluble in many common organic solvents but also miscible with water.[1][4]
Q2: My reaction involves converting the ester to an amide. How does this change my isolation strategy?
A2: Converting the ester to an amide, typically through reaction with a primary or secondary amine, fundamentally changes the product's acid-base properties.[5][6][7]
-
If the starting amine is neutral: The resulting product is an amide with a basic morpholine handle. The isolation strategy will be similar to that for the starting material, leveraging the basicity of the morpholine nitrogen for purification.
-
If the starting amine is acidic: The resulting product may be zwitterionic or have an overall acidic character.
-
Key Change: The primary concern shifts from potential ester hydrolysis to ensuring the complete removal of the coupling agents (like EDC, DCC, or HATU) and their byproducts (like DCU).[8] Many of these byproducts have unique solubility profiles that must be managed during the work-up.
Q3: When should I use an acidic wash versus a basic wash during extraction?
A3: The choice depends on the nature of your desired product and the impurities you need to remove.
-
Use a Dilute Acidic Wash (e.g., 1M HCl, 5% citric acid): To remove unreacted basic starting materials (like this compound itself) or other basic impurities from an organic layer containing your neutral product. Caution: If your desired product contains the morpholine moiety, it will also be extracted into the acidic aqueous layer.
-
Use a Dilute Basic Wash (e.g., saturated NaHCO₃, 1M Na₂CO₃): To remove acidic impurities or quench an acid-catalyzed reaction.[9] This is generally safe for products containing the morpholine group, as they will remain in the organic layer as the free base.
Troubleshooting Guide: Isolating Your Morpholine Derivative
This section addresses specific, common problems encountered during the isolation of products from reactions involving this compound.
Issue 1: Low Product Yield After Aqueous Work-up
Q: I performed a standard aqueous work-up, but my final product yield is very low. I suspect the product is lost to the aqueous layers. What went wrong?
A: This is the most common issue and is almost always related to the basicity of the morpholine nitrogen.
Primary Cause: Your product, containing the morpholine ring, was unintentionally protonated during an acidic wash, rendering it water-soluble and causing it to partition into the aqueous phase.
Solution Protocol: Recovery via Basification and Back-Extraction
-
Combine Aqueous Layers: Collect all aqueous layers from your initial extraction.
-
Check pH: Test the pH of the combined aqueous solution using pH paper or a meter. It will likely be acidic.
-
Basify: While stirring the aqueous solution in a flask or beaker, slowly add a base such as 10M NaOH or a saturated solution of sodium carbonate (Na₂CO₃) until the pH is >10. You may observe the solution turning cloudy as the deprotonated, organic-soluble product precipitates or oils out.
-
Re-extract: Transfer the basified aqueous solution back to a separatory funnel and extract it multiple times (3x) with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[10]
-
Combine and Dry: Combine these new organic layers, wash once with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[9][11]
This "back-extraction" procedure should recover the product that was lost to the initial aqueous phase.
Issue 2: Persistent Emulsion During Extraction
Q: I'm trying to perform a liquid-liquid extraction, but a thick, inseparable emulsion has formed at the interface. How can I break it?
A: Emulsions are common when dealing with amine-containing compounds, which can act as surfactants. They are stabilized by microscopic droplets of one phase suspended in the other.
Causes & Solutions:
| Probable Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Ionic Strength | Add a significant amount of saturated NaCl solution (brine) to the separatory funnel, shake gently, and allow it to settle. | The high concentration of dissolved salts in the brine increases the polarity and density of the aqueous phase, forcing the separation of the less polar organic layer and disrupting the emulsion.[9] |
| Microscopic Particulates | Filter the entire mixture (both layers) through a pad of Celite® or glass wool in a Büchner funnel. Return the filtrate to the separatory funnel. | Insoluble particulates from the reaction mixture can stabilize emulsions at the interface. Filtration removes these physical stabilizers. |
| pH is near pKa | Adjust the pH of the aqueous layer to be either strongly acidic (pH < 2) or strongly basic (pH > 10). | At a pH close to the pKa of the morpholine (~8.5), you have a mixture of the protonated (charged) and free base (neutral) forms, which can act as a surfactant. Driving the equilibrium fully to one side reduces this effect. |
| Vigorous Shaking | Instead of vigorous shaking, gently rock or invert the separatory funnel 15-20 times. | This minimizes the mechanical energy that creates the emulsion in the first place, allowing for phase separation through diffusion. |
Issue 3: Product Streaking Badly During Silica Gel Chromatography
Q: My crude product looks okay by NMR, but when I try to purify it by flash chromatography on silica gel, it streaks severely down the column, resulting in poor separation and recovery.
A: This is a classic problem when purifying basic compounds on standard silica gel.
Primary Cause: The morpholine nitrogen, being a Lewis base, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to tailing, streaking, and even complete loss of the product on the column.
Workflow for Purifying Basic Morpholine Compounds
Detailed Solutions:
-
Use a Basic Eluent Modifier: This is the most common and effective solution. Add a small amount of a volatile base to your solvent system (eluent).
-
Triethylamine (Et₃N): Add 0.5% to 1% (v/v) to your eluent mixture.
-
Ammonium Hydroxide (NH₄OH): Prepare your mobile phase by adding 1-2% of a concentrated NH₄OH solution to the methanol or isopropanol portion of your eluent before mixing with the less polar solvent.
-
Mechanism: These basic additives will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product. This allows your product to elute symmetrically without streaking.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
Issue 4: Ester Hydrolysis During Work-up
Q: My NMR spectrum shows a significant amount of the carboxylic acid byproduct instead of my desired ethyl ester product. How did this happen and how can I avoid it?
A: Unintentional hydrolysis of the ethyl ester group is a common side reaction if the work-up conditions are too harsh.[3]
Causes & Solutions:
| Cause | Prevention Strategy | Recovery Method |
| Prolonged exposure to strong base (e.g., NaOH, KOH) | Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Keep contact time and temperature to a minimum. | Acidify the combined aqueous layers to pH ~2 to protonate the byproduct carboxylic acid. Extract the aqueous layer with an organic solvent to isolate the acid, separating it from your desired ester (which should be in the organic layer from the initial basic workup). |
| Prolonged exposure to strong acid (e.g., concentrated HCl) with heat | Use dilute acids (e.g., 1M HCl) and perform washes at room temperature or below (0 °C). Avoid lengthy stirring with acidic solutions. | If the desired product is the ester, this byproduct is often difficult to separate without chromatography. Prevention is the best strategy. |
General Workflow for Product Isolation
The following diagram outlines a robust, general workflow for isolating a neutral product from a reaction mixture containing this compound as a starting material or a morpholine-containing product.
References
- Restek. (n.d.). Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- ElectronicsAndBooks. (n.d.). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography wit.
- Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893.
- ChemBK. (2024). 3235-82-3 - Introduction.
- Hilder, E. F., et al. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A, 1232, 149-55.
- ResearchGate. (n.d.). The derivatization reaction of morpholine.
- Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
- Kucukguzel, I., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(10), 2883-2891.
- MySkinRecipes. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
- Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2).
- Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4987.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- ChemicalForce. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Liu, Y., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6210-6217.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Ye, Z., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(2), 190-194.
- Kumari, A., & Singh, R. K. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02002.
- Chemsrc. (2025). This compound | CAS#:3235-82-3.
- Beigi-Somar, V., et al. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts, 16(06), 0644.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Singh, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143.
- Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 307-314.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
- Google Patents. (n.d.). US3264281A - Preparation of amides.
Sources
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Ketone Protection: Comparing Ethyl 2-Morpholinoacetate with Acetal and Thioacetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The temporary masking of a reactive functional group, such as a ketone, prevents its unintended participation in reactions targeting other parts of a molecule. This guide provides a detailed comparison of Ethyl 2-Morpholinoacetate, which forms a morpholine enamine, with the more traditional acetal and thioacetal protecting groups for ketones. We will delve into the mechanisms of protection and deprotection, evaluate their stability under various reaction conditions, and provide supporting experimental data and protocols to inform your selection process.
Introduction to Ketone Protecting Groups
Ketones are versatile functional groups that readily undergo nucleophilic attack. This reactivity, while advantageous for many transformations, necessitates their protection when other functional groups within the molecule are the intended targets for nucleophiles, such as Grignard reagents or reducing agents. An ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions it is meant to endure, and should not introduce additional stereochemical complexity.[1]
This guide focuses on three key players in the realm of ketone protection:
-
This compound (forming Morpholine Enamines): A representative of enamine-based protecting groups.
-
Acetals (e.g., Ethylene Ketal): One of the most common and well-established methods for ketone protection.
-
Thioacetals (e.g., 1,3-Dithiolane): A robust alternative offering a different stability profile.
Mechanism of Protection and Deprotection
The choice of a protecting group is fundamentally linked to its mechanism of formation and cleavage, as these dictate the required reaction conditions.
This compound (Morpholine Enamine Formation)
Protection of a ketone with this compound proceeds through the formation of a morpholine enamine. This reaction is typically catalyzed by a mild acid, such as p-toluenesulfonic acid (TsOH), and involves the removal of water to drive the equilibrium towards the enamine product.[2][3]
Protection Mechanism:
-
Protonation of the Ketone: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Morpholine: The nitrogen atom of the morpholine derivative attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Elimination of water and a proton from the α-carbon leads to the formation of the stable enamine.
Deprotection (Hydrolysis):
The regeneration of the ketone from the enamine is achieved by hydrolysis in the presence of aqueous acid.[4][5][6] The mechanism is essentially the reverse of the formation process.
-
Protonation of the Enamine: The double bond of the enamine is protonated at the α-carbon.
-
Nucleophilic Attack by Water: A water molecule attacks the iminium carbon.
-
Proton Transfer and Elimination: Proton transfers lead to the formation of a carbinolamine, which then eliminates morpholine to regenerate the protonated ketone.
-
Deprotonation: Loss of a proton yields the original ketone.
Acetal and Thioacetal Formation
Acetals and thioacetals are formed by the reaction of a ketone with a diol (e.g., ethylene glycol) or a dithiol (e.g., 1,2-ethanedithiol), respectively, under acidic conditions.[7][8]
Protection Mechanism:
The mechanism is similar for both, involving acid-catalyzed nucleophilic addition of the alcohol or thiol to the carbonyl group, followed by the elimination of water.
Deprotection:
-
Acetals: Readily hydrolyzed back to the ketone using aqueous acid.[7]
-
Thioacetals: Are stable to acidic conditions and require specific reagents for cleavage, such as mercury(II) chloride or other oxidizing agents.[1]
Comparative Analysis: Performance and Stability
The choice between these protecting groups hinges on their stability in the presence of various reagents and the conditions required for their removal.
| Protecting Group | Formation Conditions | Deprotection Conditions | Stable To | Labile To |
| Morpholine Enamine | Mild acid (e.g., TsOH), azeotropic removal of water | Aqueous acid (e.g., HCl, H2SO4) | Bases, Grignard reagents, LiAlH4, organolithiums | Aqueous acid |
| Acetal (Ethylene Ketal) | Acid catalyst (e.g., TsOH), removal of water | Aqueous acid (e.g., HCl, H2SO4) | Bases, Grignard reagents, LiAlH4, organolithiums, oxidizing agents | Aqueous acid |
| Thioacetal (1,3-Dithiolane) | Lewis or Brønsted acid (e.g., BF3·OEt2) | Heavy metal salts (e.g., HgCl2), oxidizing agents (e.g., NBS) | Strong acids, bases, Grignard reagents, LiAlH4, organolithiums | Oxidizing conditions, heavy metals |
Table 1: Comparison of Stability and Reaction Conditions for Ketone Protecting Groups.
Key Considerations for Selection:
-
Stability to Nucleophiles: All three protecting groups are generally stable to strong nucleophiles like Grignard reagents and organolithiums, as well as hydride reducing agents like lithium aluminum hydride (LiAlH4). This is a primary reason for their use.[1][7][9]
-
Acid Stability: This is a major differentiating factor. Acetals and enamines are both labile to aqueous acid, making them unsuitable for reactions that require acidic conditions. Thioacetals, on the other hand, are robustly stable to acidic environments, offering an advantage in such cases.[1]
-
Ease of Deprotection: Acetals and enamines are generally easier to deprotect, requiring only aqueous acid. The deprotection of thioacetals involves the use of often toxic heavy metal salts or specific oxidizing agents, which may not be compatible with other functional groups in the molecule.
-
Chemoselectivity: The formation of morpholine enamines can be highly chemoselective for aldehydes over ketones under very mild conditions. This can be an advantage when selective protection of an aldehyde in the presence of a ketone is desired.
-
Reactivity of the Protected Form: While primarily used for protection, the enamine and thioacetal forms can be further functionalized. Enamines can undergo alkylation at the α-carbon (Stork enamine alkylation), and the protons on the carbon between the two sulfur atoms in a dithiane (a type of thioacetal) can be abstracted to form a nucleophile (umpolung reactivity). Acetals are generally inert.
Experimental Protocols
Protection of Cyclohexanone as its Morpholine Enamine
This protocol is adapted from a standard procedure for the synthesis of 1-morpholino-1-cyclohexene.[2]
Materials:
-
Cyclohexanone (1.50 mol, 147 g)
-
Morpholine (1.80 mol, 157 g)
-
p-Toluenesulfonic acid (1.5 g)
-
Toluene (300 mL)
Procedure:
-
Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a 1-liter round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-5 hours, or until no more water is collected.
-
Remove the toluene by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain 1-morpholino-1-cyclohexene. The product is collected at 118–120°C/10 mm Hg.
Expected Yield: 72–80%[2]
Deprotection of a Morpholine Enamine (General Procedure)
The hydrolysis of enamines is readily achieved with aqueous acid.[4][5]
Materials:
-
Morpholine enamine
-
Dilute aqueous acid (e.g., 1 M HCl or a buffered solution)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the enamine in a suitable organic solvent.
-
Add an excess of dilute aqueous acid.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to afford the crude ketone.
-
Purify the ketone by distillation or chromatography as needed.
Conclusion
The selection of a protecting group for a ketone is a critical decision in the design of a synthetic route.
-
This compound , leading to the formation of a morpholine enamine , offers a valuable option, particularly when mild formation conditions and chemoselectivity are required. Its stability to a wide range of nucleophilic and basic reagents is a significant advantage. However, its lability in the presence of aqueous acid must be considered.
-
Acetals remain a workhorse for ketone protection due to their ease of formation and cleavage under acidic conditions, and their excellent stability towards basic and nucleophilic reagents.[7][8]
-
Thioacetals provide a more robust alternative, with stability to both acidic and basic conditions, but their deprotection requires harsher and often more toxic reagents.[1]
Ultimately, the optimal choice will depend on the specific reaction sequence, the nature of the other functional groups present in the molecule, and the planned subsequent reaction conditions. A thorough understanding of the stability and reactivity of each protecting group is essential for the successful execution of complex organic syntheses.
References
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Blomquist, A. T., & Moriconi, E. J. (1963). 1-Morpholino-1-cyclohexene. Organic Syntheses, 43, 78. doi: 10.15227/orgsyn.043.0078
- Master Organic Chemistry. (2025, April 16). All About Enamines.
- Maas, W., Janssen, M. J., Stamhuis, E. J., & Wynberg, H. (1965). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. The Journal of Organic Chemistry, 30(7), 2425–2426. doi: 10.1021/jo01018a514
- ResearchGate. (n.d.). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives.
- The Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained.
- The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
- PrepChem. (n.d.). Synthesis of Cyclohexanone morpholine enamine (II).
- ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
- Loudon, G. M. (n.d.). Reactions of Aldehydes and Ketones 2.
- Wikipedia. (n.d.). Protecting group.
- Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.
- Oliva, R., De Simone, A., Russo, F., D'Andrea, L. D., & Pedone, C. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245867. doi: 10.3389/fchem.2023.1245867
- Ataman Kimya. (n.d.). MORPHOLINE.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- ResearchGate. (n.d.). Hydrolysis of enamines.
- University of Groningen. (2017, November 22). Hydrolysis of enamines.
- National Institutes of Health. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- ResearchGate. (2025, August 7). Recent progress in protecting groups for carbonyl groups.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Chemistry Stack Exchange. (2020, July 3). Difference in mechanisms between formation of acetal and enamine.
- YouTube. (2018, April 10). Enamine formation and hydrolysis.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- ResearchGate. (n.d.). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y.
- Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
- ResearchGate. (2025, August 6). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
- Youngstown State University. (n.d.). Enamine formation from cyclic ketones.
- National Center for Biotechnology Information. (n.d.). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents.
- Chemistry LibreTexts. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction.
- Journal of Al-Nahrain University. (2025, August 9). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Tale of Two Isomers: Ethyl 2-Morpholinoacetate vs. Ethyl 4-Morpholineacetate in Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of synthetic chemistry, the subtle distinction between positional isomers can lead to profound differences in reactivity, biological activity, and ultimately, the success of a research program. This guide delves into the comparative analysis of two such isomers: Ethyl 2-Morpholinoacetate and Ethyl 4-Morpholineacetate. While both share the same molecular formula, the placement of the ethyl acetate group on the morpholine ring dictates their utility and application in organic synthesis. This document, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive, data-driven comparison to inform experimental design and compound selection.
We will explore the nuances of their synthesis, compare their reactivity profiles with supporting experimental data, and provide detailed protocols for their application. Our focus will be on elucidating the "why" behind the "how," offering insights grounded in mechanistic principles and practical laboratory experience.
Structural and Physicochemical Properties: More Than Just a Positional Change
The fundamental difference between this compound and Ethyl 4-Morpholineacetate lies in the point of attachment of the ethyl acetate moiety to the morpholine ring. In this compound, the substitution is at the C-2 position, adjacent to the oxygen atom, creating a secondary amine. In contrast, Ethyl 4-Morpholineacetate features substitution at the N-4 position, resulting in a tertiary amine. This seemingly minor variation has significant implications for their chemical behavior.
Chemical Structure Visualization
Caption: Chemical structures of this compound and Ethyl 4-Morpholineacetate.
Comparative Physicochemical Data
| Property | This compound | Ethyl 4-Morpholineacetate | Reference |
| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | 173.21 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | Solid | [1][4] |
| Boiling Point | 113°C @ 12 Torr | 227-228°C | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | Not readily available | [2] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water | Soluble in water | [4][5] |
| pKa (of conjugate acid) | Estimated ~6-7 | Estimated ~9-10 | General chemical principles |
The difference in the position of the ester group significantly impacts the basicity of the morpholine nitrogen. The nitrogen in Ethyl 4-Morpholineacetate is a more sterically hindered tertiary amine, but its lone pair is readily available for protonation. In contrast, the nitrogen in this compound is a secondary amine, but the electron-withdrawing effect of the adjacent ester group reduces its basicity. This difference in basicity is a critical factor influencing their reactivity in various chemical transformations.
Synthesis Strategies: A Tale of Two Approaches
The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required for their construction.
Synthesis of Ethyl 4-Morpholineacetate
The synthesis of Ethyl 4-Morpholineacetate is a straightforward nucleophilic substitution reaction. Morpholine, a readily available secondary amine, is reacted with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: General workflow for the synthesis of Ethyl 4-Morpholineacetate.
Experimental Protocol: Synthesis of Ethyl 4-Morpholineacetate
-
To a stirred solution of morpholine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 volumes) at room temperature, add ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Ethyl 4-Morpholineacetate.
This method is generally high-yielding and scalable, making Ethyl 4-Morpholineacetate a readily accessible building block.
Synthesis of this compound
The synthesis of C-substituted morpholines like this compound is more complex and often requires multi-step sequences.[6][7] One common strategy involves the cyclization of an appropriately substituted amino alcohol derivative.
A plausible synthetic route could start from a protected amino acid, such as N-Boc-serine ethyl ester. The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate), followed by intramolecular N-alkylation to form the morpholine ring. Subsequent deprotection would yield the target molecule.
Caption: A potential retrosynthetic approach for this compound.
Another approach involves the de novo construction of the morpholine ring, for instance, through a palladium-catalyzed carboamination reaction.[6] This highlights the significantly greater synthetic challenge in accessing C-substituted morpholines compared to their N-substituted counterparts. The synthesis of Ethyl 2-(morpholin-2-yl)acetate has been described via the hydrogenation of ethyl 2-(4-benzylmorpholin-2-yl)acetate.[8]
Comparative Reactivity and Applications in Synthesis
The distinct structural features of the two isomers dictate their roles in organic synthesis.
Ethyl 4-Morpholineacetate: A Versatile Nucleophile and Base
As a tertiary amine, Ethyl 4-Morpholineacetate is primarily utilized as a nucleophile and a non-nucleophilic base. The morpholine nitrogen can participate in a variety of reactions, including:
-
Alkylation and Acylation: The nitrogen can be further alkylated or acylated, although this is less common due to the existing substitution.
-
Catalysis: It can act as a base catalyst in reactions such as the Knoevenagel condensation or Michael addition.
-
Formation of Enolates: The basicity of the nitrogen can be utilized to deprotonate acidic protons, although stronger bases are typically employed for this purpose.
Experimental Example: Knoevenagel Condensation Catalyzed by Ethyl 4-Morpholineacetate
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and Ethyl 4-Morpholineacetate (0.1 eq) in ethanol (5 volumes).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product, 2-benzylidenemalononitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
In this reaction, the morpholine nitrogen acts as a base to deprotonate malononitrile, generating the active nucleophile.
This compound: A Chiral Building Block and Scaffold
This compound, with its substituent on the carbon framework of the morpholine ring, offers a different set of synthetic possibilities. C-substituted morpholines are prevalent in many biologically active compounds and natural products.[9]
-
Pharmaceutical Scaffolding: The C-substituted morpholine core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[9][10]
-
Chiral Auxiliary: When prepared in an enantiomerically pure form, this compound can serve as a chiral building block for the synthesis of complex molecules.
-
Further Functionalization: The secondary amine and the ester group provide two handles for further chemical modification, allowing for the construction of diverse molecular architectures.
Data Summary: Comparison of Synthetic Utility
| Feature | This compound | Ethyl 4-Morpholineacetate |
| Primary Role | Chiral building block, scaffold | Nucleophile, base |
| Key Reactive Center | Secondary amine, ester | Tertiary amine |
| Common Applications | Synthesis of bioactive molecules, asymmetric synthesis | Base catalysis, nucleophilic addition |
| Synthetic Accessibility | More complex, multi-step synthesis | Straightforward, high-yielding synthesis |
Conclusion: Choosing the Right Isomer for Your Synthesis
The choice between this compound and Ethyl 4-Morpholineacetate is entirely dependent on the desired synthetic outcome.
-
For applications requiring a non-nucleophilic organic base or a simple nucleophilic morpholine unit, Ethyl 4-Morpholineacetate is the clear choice. Its ease of synthesis and commercial availability make it a cost-effective and practical option.
-
For the construction of complex, biologically active molecules, particularly those requiring a specific stereochemistry, this compound is the more valuable, albeit synthetically challenging, building block. Its C-substituted morpholine core provides a versatile platform for further elaboration and is a key structural motif in many pharmaceuticals.
Ultimately, a thorough understanding of the distinct reactivity profiles of these two isomers is crucial for the rational design of synthetic strategies in both academic and industrial research settings.
References
- BIOSYNCE.
- ChemBK. 3235-82-3. [Link]
- IndiaMART.
- Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4779–4782. [Link]
- ResearchGate.
- E3S Web of Conferences.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biosynce.com [biosynce.com]
- 3. indiamart.com [indiamart.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to the Biological Activity of Ethyl 2-Morpholinoacetate Analogs in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates.[1][2] Ethyl 2-morpholinoacetate serves as a foundational structure, and its analogs—molecules with a shared core but varied functional groups—have emerged as a promising class of compounds, particularly in oncology. This guide provides a comparative analysis of these analogs, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols for their evaluation.
The rationale for exploring analogs of a core structure like this compound lies in the principles of structure-activity relationship (SAR). By systematically modifying the peripheral chemical groups, researchers can fine-tune the molecule's biological activity, aiming to maximize efficacy against therapeutic targets while minimizing off-target effects and toxicity.[1]
Anticancer Activity: A Primary Therapeutic Target
A significant body of research has focused on the anticancer potential of morpholine-containing compounds.[1][3][4][5] These analogs have demonstrated potent cytotoxic effects across a range of human cancer cell lines.
The anticancer efficacy of these analogs is often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival. Key mechanisms include:
-
Induction of Apoptosis: Many potent morpholine derivatives trigger programmed cell death, or apoptosis. This is a crucial mechanism for an anticancer agent, as it eliminates malignant cells. Mechanistic studies have shown that compounds can induce apoptosis through the intrinsic pathway, which involves the mitochondria and the generation of reactive oxygen species (ROS).[6]
-
Cell Cycle Arrest: These compounds have been shown to halt the cell division cycle, preventing cancer cells from proliferating. A common observation is cell cycle arrest at the G0/G1 or G1 phase, effectively stopping the cells before they can replicate their DNA and divide.[3][4][6]
-
Inhibition of Key Signaling Pathways: Morpholine derivatives can target and inhibit pro-survival signaling pathways that are often hyperactive in cancer cells, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[1] By blocking these signals, the compounds cut off the cancer cells' support system for growth and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholinoacetate analogs.
Comparative Cytotoxicity of Morpholinoacetate Analogs
The efficacy of a potential anticancer drug is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several exemplary morpholine-based analogs against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Selectivity Insight | Reference |
| AK-3 | Quinazoline derivative | A549 (Lung) | 10.38 ± 0.27 | Non-toxic to normal HEK293 cells at 25 µM.[3][4] | [3][4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [3][4] | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3][4] | |||
| AK-10 | Quinazoline derivative | A549 (Lung) | 8.55 ± 0.67 | Non-toxic to normal HEK293 cells at 25 µM.[3][4] | [3][4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [3][4] | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3][4] | |||
| Compound 22 | Triazene-appended chalcone | MDA-MB-231 (Breast) | 20 | Minimal cytotoxicity against non-cancerous HEK-293T cells.[6] | [6] |
| SW480 (Colon) | 12.5 | [6] | |||
| Compound 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 | [7] | |
| Compound 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 12.76 | Exhibited greater selectivity against cancer cells vs. normal cells.[7] | [7] |
Analysis of Structure-Activity Relationship (SAR): The data reveals critical insights into how chemical structure influences biological activity. For instance, in the quinazoline series, compounds AK-3 and AK-10 emerged as the most potent, suggesting that the specific substitutions on their aromatic rings are favorable for cytotoxic activity.[3][4] Both compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[3][4] Similarly, for a series of 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives, it was found that a methyl group on the benzophenone moiety was essential for activity, and the specific placement of other groups (ortho-bromo vs. para-methyl) significantly impacted anti-mitogenic effects.[5] This underscores the importance of systematic analog synthesis to optimize potency.
A crucial aspect of drug development is selectivity—the ability of a drug to kill cancer cells while sparing healthy ones.[8] The finding that compounds like AK-3, AK-10, and Compound 22 are non-toxic or minimally toxic to non-cancerous cell lines (HEK293) is a highly encouraging result, suggesting a favorable therapeutic window.[3][4][6]
Antimicrobial Activity: A Secondary Therapeutic Avenue
Beyond cancer, morpholine derivatives have also been investigated for their antimicrobial properties. Certain novel substituted ethyl 2-(quinolin-4-yl)propanoates, which share structural similarities with morpholinoacetate analogs, have demonstrated potent activity against a range of microorganisms, including the bacterium Helicobacter pylori.[9][10] This dual activity profile suggests that the morpholine scaffold could be a versatile starting point for developing agents that address both oncological and infectious diseases.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of findings, standardized in vitro assays are essential.[11][12] Below are detailed protocols for key experiments used to evaluate the biological activity of this compound analogs.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (analogs) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include an untreated control (medium with DMSO at the same concentration as the treated wells).
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
6-well cell culture plates.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ice-cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at a specific concentration (e.g., its IC50 value) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
Analogs of this compound represent a fertile ground for the discovery of novel therapeutic agents. The morpholine scaffold provides a robust foundation for developing compounds with potent anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. The experimental data clearly demonstrates that subtle structural modifications can lead to significant improvements in potency and selectivity.
The key to advancing these compounds from the laboratory to the clinic lies in a rigorous, multi-faceted evaluation process.[11][15] This includes broad-spectrum in vitro screening, detailed mechanistic studies, and eventually, preclinical in vivo evaluation in animal models to assess efficacy, pharmacokinetics, and toxicity.[11][16][17] The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this versatile chemical class.
References
- Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: PubMed Central URL
- Title: Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Source: IntechOpen URL
- Title: Basic protocol to assess preclinical anticancer activity. It can be...
- Title: Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms Source: PubMed URL
- Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL
- Title: Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review Source: Joinsysmed URL
- Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: RSC Publishing URL
- Title: Synthesis and anticancer evaluation of novel morpholine analogues Source: Sciforum URL
- Title: Anticancer Drugs Specificity Assessment (in vitro)
- Title: Biological activities of morpholine derivatives and molecular targets involved.
- Title: Guidelines for clinical evaluation of anti-cancer drugs Source: PMC - NIH URL
- Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: NIH URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL
- Title: Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential Source: PMC URL
- Title: In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening Source: SpringerLink URL
- Title: this compound Source: MySkinRecipes URL
- Title: Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
- Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. joinsysmed.com [joinsysmed.com]
The Morpholine Motif: A Comparative Guide to its Privileged Role in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The simple, six-membered morpholine ring is a quintessential example of such a scaffold.[1] Its frequent presence in a vast array of approved drugs and clinical candidates is no coincidence.[2] The morpholine moiety often bestows advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for converting a potent compound into a viable drug.[1][2] Furthermore, its unique conformational flexibility and ability to participate in hydrogen bonding allow it to serve as a crucial pharmacophore, directly interacting with biological targets to elicit a therapeutic effect.[3]
This guide offers a comparative analysis of three distinct, clinically successful drugs that feature the morpholine ring, showcasing its versatility across different therapeutic areas: Gefitinib , an anticancer agent; Linezolid , an antibiotic; and Reboxetine , an antidepressant. Through a detailed examination of their mechanisms, quantitative performance, and the experimental methods used to characterize them, we will illuminate why this unassuming heterocycle remains a cornerstone of modern drug design.
Gefitinib: A Targeted Strike Against Cancer
Gefitinib (Iressa®) is a cornerstone of targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the Epidermal Growth Factor Receptor (EGFR).[3][4] The morpholine group in Gefitinib is a key part of the solvent-exposed region of the molecule, enhancing its solubility and pharmacokinetic properties.
Mechanism of Action: Inhibiting Uncontrolled Growth Signals
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[4] In certain cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[3] Gefitinib functions as a potent and selective inhibitor by competing with adenosine triphosphate (ATP) for its binding site within the EGFR tyrosine kinase domain.[4] This blockade prevents receptor autophosphorylation, effectively silencing the downstream pro-survival signals and leading to apoptosis (programmed cell death) in EGFR-dependent tumor cells.[3][5]
Comparative Performance: Potency Against EGFR Variants
The efficacy of Gefitinib is strongly correlated with the mutational status of EGFR. It is significantly more potent against cell lines with activating EGFR mutations (e.g., exon 19 deletions, L858R mutation) than against those with wild-type (WT) EGFR.
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC₅₀ (nM) |
| H3255 | NSCLC | L858R mutation | 3 - 40[6][7] |
| HCC827 | NSCLC | Exon 19 deletion | 13 - 15[6][8] |
| PC-9 | NSCLC | Exon 19 deletion | 77.26[8] |
| A549 | NSCLC | Wild-Type | 19,910[6] |
| NCI-H1975 | NSCLC | L858R + T790M | 21,461[6] |
| Table 1: Comparative IC₅₀ values of Gefitinib against various NSCLC cell lines. The IC₅₀ represents the concentration required to inhibit cell growth by 50%. |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
The potency of Gefitinib is determined using a biochemical assay that measures the inhibition of EGFR kinase activity. The ADP-Glo™ Kinase Assay is a common method.[2][9]
Objective: To determine the IC₅₀ value of Gefitinib against recombinant human EGFR kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO. A typical starting concentration is 10 mM, which is then diluted to cover a range from micromolar to nanomolar concentrations.
-
Plate Setup: In a 384-well plate, add 1 µL of the diluted Gefitinib solution or DMSO (as a vehicle control).
-
Enzyme Addition: Add 2 µL of a solution containing the recombinant human EGFR kinase domain in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Michaelis-Menten constant (Km) for EGFR.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which in turn drives a luminescent reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[6]
Linezolid: A Unique Strategy Against Resistant Bacteria
Linezolid (Zyvox®) was the first member of the oxazolidinone class of antibiotics to be approved for clinical use. It is particularly valuable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10] The morpholine ring is a critical component of its structure, contributing to its unique binding interaction with the bacterial ribosome.
Mechanism of Action: Halting Protein Synthesis at Initiation
Unlike most protein synthesis inhibitors that block the elongation phase, Linezolid has a unique mechanism of action. It inhibits the initiation stage of protein synthesis.[2] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, a site distinct from other antibiotic binding sites.[6] This binding prevents the formation of a functional 70S initiation complex, which is the essential first step in translating messenger RNA (mRNA) into protein.[6][11] By blocking this crucial process, Linezolid effectively stops bacterial growth and replication.[2]
Comparative Performance: Efficacy Against Resistant Pathogens
Linezolid's clinical utility is defined by its consistent activity against Gram-positive bacteria that have developed resistance to other classes of antibiotics. Its potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| Organism | Resistance Profile | Linezolid MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4[3][12] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 2[3] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 - 4[13] |
| Table 2: Representative MIC values for Linezolid against key Gram-positive pathogens. |
Experimental Protocol: Broth Microdilution MIC Assay
The MIC of Linezolid is determined using a standardized broth microdilution method as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Objective: To determine the MIC of Linezolid against a specific bacterial isolate (e.g., MRSA).
Methodology:
-
Antibiotic Preparation: Prepare a stock solution of Linezolid. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[14]
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Linezolid. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of Linezolid at which there is no visible growth.[14]
Reboxetine: Selectively Modulating Neurotransmission
Reboxetine (Edronax®) is an antidepressant that belongs to the class of selective norepinephrine (noradrenaline) reuptake inhibitors (NRIs).[16] Its morpholine core is integral to its three-dimensional structure, enabling it to bind with high affinity and selectivity to its specific molecular target in the brain.[17]
Mechanism of Action: Enhancing Noradrenergic Signaling
In the central nervous system, norepinephrine is a key neurotransmitter involved in regulating mood, attention, and arousal.[18] After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[18] Reboxetine exerts its therapeutic effect by selectively binding to NET and blocking this reuptake process.[17] This leads to an increased concentration of norepinephrine in the synaptic cleft, prolonging its availability to stimulate postsynaptic adrenergic receptors and thereby enhancing noradrenergic neurotransmission.[18]
Comparative Performance: Selectivity for the Norepinephrine Transporter
The clinical profile of Reboxetine is defined by its high selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. This selectivity minimizes off-target effects commonly associated with less selective antidepressants.[19] Affinity is quantified by the inhibition constant (Ki), where a lower value indicates higher binding affinity.
| Transporter | Reboxetine Ki (nM) | Reboxetine IC₅₀ (nM) | Fold Selectivity for NET (Ki) |
| NET (Norepinephrine) | 13.4 | 8.5 | - |
| SERT (Serotonin) | 273.5 | 6,900 | ~20-fold |
| DAT (Dopamine) | >10,000 | 89,000 | >746-fold |
| Table 3: Comparative binding affinity (Ki) and functional inhibition (IC₅₀) of Reboxetine for human monoamine transporters.[1][11][20][21] |
Experimental Protocol: Radioligand Binding Assay for Transporter Affinity
The binding affinity (Ki) of Reboxetine for monoamine transporters is determined using a competitive radioligand binding assay.[22]
Objective: To determine the Ki of Reboxetine for the human norepinephrine transporter (hNET).
Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line (e.g., HEK293) engineered to express high levels of hNET. The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction containing the transporters.[11]
-
Competitive Binding: In a 96-well plate, incubate a constant concentration of a specific radioligand with high affinity for hNET (e.g., [³H]nisoxetine) with the prepared cell membranes.[20]
-
Compound Addition: Add varying concentrations of unlabeled Reboxetine to the wells. Reboxetine will compete with the radioligand for binding to hNET.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[22]
-
Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of Reboxetine that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[22]
Conclusion
The case studies of Gefitinib, Linezolid, and Reboxetine powerfully illustrate the "privileged" status of the morpholine scaffold in medicinal chemistry. This simple heterocycle is not merely a passive structural element; it is an active contributor to the therapeutic profile of these diverse drugs. In Gefitinib, it fine-tunes pharmacokinetic properties essential for an oral anticancer drug. In Linezolid, it is a key pharmacophore enabling a unique mechanism of antibacterial action. In Reboxetine, it provides the specific three-dimensional architecture required for selective neuro-receptor targeting.
The comparative data and detailed protocols presented in this guide underscore the importance of quantitative, evidence-based approaches in drug development. For researchers and scientists, the enduring success of the morpholine ring serves as a compelling reminder of how fundamental structural motifs can be expertly adapted to address a wide spectrum of complex diseases. Its story is a testament to the blend of creativity and rigorous science that drives the discovery of new medicines.
References
- BenchChem. (2025). An In-depth Technical Guide to the EGFR Inhibitor Gefitinib. BenchChem.
- Wikipedia. (n.d.). Reboxetine.
- Tracy, J. M., et al. (2004). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. British Journal of Cancer, 91(6), 1142–1149.
- BenchChem. (2025). Reboxetine Mesylate: A Technical Guide to its Monoamine Transporter Binding Affinity. BenchChem.
- BenchChem. (2025).
- ResearchGate. (n.d.). Vancomycin and linezolid MIC distribution according to different S. aureus phenotype populations.
- Kurata, T., et al. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Nippon Medical School, 80(3), 176-187.
- BenchChem. (2025).
- BenchChem. (2025). Gefitinib for Tyrosine Kinase Inhibition Assays. BenchChem.
- BenchChem. (2025). A Comparative Guide to New EGFR Inhibitors Versus Gefitinib Hydrochloride. BenchChem.
- Manjula, G., et al. (2014). Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. Journal of Clinical and Diagnostic Research, 8(11), DC01–DC04.
- Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate?.
- Costa, D. B., et al. (2008). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression. Oncogene, 27(46), 6034–6043.
- Kim, Y., et al. (2020). Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System.
- Sordella, R., et al. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer Research, 64(20), 7249-7253.
- Patsnap Synapse. (2024). What is the mechanism of Gefitinib?.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Miller, K. J., et al. (2003). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 304(1), 221–227.
- Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 3(1), 55-70.
- Kumar, A., & Singh, A. (2014). Linezolid resistant Staphylococcus aureus. International Journal of Research in Medical Sciences, 2(4), 1261-1264.
- Stanford, S. C. (2002). The Promises and Pitfalls of Reboxetine. CNS Drug Reviews, 8(4), 333-350.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- EUCAST. (2024). MIC Determination.
- Al-Dhfyan, A., et al. (2022). In vitro cytotoxicity assay of gefitinib and gefitinib nano-suspension against Vero cells. Saudi Pharmaceutical Journal, 30(5), 549-556.
- Schiroli, D., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-13.
- Mucci, F., & Berardi, D. (2000). Reboxetine: a review of antidepressant tolerability. Journal of Psychopharmacology, 14(2 Suppl 1), S73-S80.
- Wikipedia. (n.d.). Bupropion.
Sources
- 1. Reboxetine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. msjonline.org [msjonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validating Cytotoxicity: A Comparative Guide to Ethyl 2-Morpholinoacetate Derivatives in Oncology Research
In the landscape of oncological drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds under investigation, morpholine-containing compounds have garnered significant attention due to their prevalence in approved drugs and their versatile biological activities.[1] This guide provides an in-depth technical comparison of the cytotoxic effects of Ethyl 2-Morpholinoacetate derivatives, offering a critical validation framework for researchers, scientists, and drug development professionals. We will delve into the experimental validation of these compounds, compare their performance against established cytotoxic agents, and elucidate the underlying molecular mechanisms of action.
The Rationale for Investigating this compound Derivatives
This compound serves as a versatile starting material in organic synthesis, providing a readily accessible scaffold for the generation of diverse molecular architectures.[2] The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The exploration of derivatives from this scaffold is driven by the hypothesis that modifications to the core structure can lead to compounds with potent and selective anticancer activity.
Comparative Cytotoxicity Analysis: Gauging the Potency of Novel Derivatives
A crucial first step in the validation of any potential anticancer compound is the quantitative assessment of its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
Recent studies have highlighted the promising cytotoxic potential of various morpholine-containing compounds, some of which share structural similarities with derivatives of this compound. For instance, a study on N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, a compound with a morpholinoethyl side chain, demonstrated potent cytotoxic effects against HeLa (cervical cancer) cells, with its activity at a concentration of 3.16 µM/mL being comparable to the established chemotherapeutic agent cisplatin at 3.32 µM/mL.[3] This provides a strong rationale for the further investigation of related structures.
To provide a clearer comparative landscape, the following table summarizes the IC50 values of various morpholine derivatives against different cancer cell lines, alongside the standard chemotherapeutic agent, cisplatin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | ~3.16 | [3] |
| Cisplatin | HeLa (Cervical Cancer) | ~3.32 | [3] |
| 2-Morpholino-4-anilinoquinoline Derivative 3d | HepG2 (Liver Cancer) | 8.50 | [4] |
| 2-Morpholino-4-anilinoquinoline Derivative 3c | HepG2 (Liver Cancer) | 11.42 | [4] |
| 2-Morpholino-4-anilinoquinoline Derivative 3e | HepG2 (Liver Cancer) | 12.76 | [4] |
Table 1: Comparative Cytotoxicity (IC50) of Morpholine Derivatives and Cisplatin. This table highlights the cytotoxic potency of various morpholine-containing compounds against different cancer cell lines. The data for the 2-morpholino-4-anilinoquinoline derivatives demonstrate promising activity against liver cancer cells.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond determining cytotoxic potency, it is imperative to understand the molecular mechanisms through which these derivatives exert their effects. A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies on morpholine derivatives have pointed towards the induction of apoptosis as a key mechanism of action.
For instance, investigations into morpholine-substituted quinazoline derivatives revealed that the most potent compounds induced cell cycle arrest in the G1 phase and triggered apoptosis in A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines.[5] Similarly, certain sulphamoylated 2-methoxyestradiol analogues, which also feature a morpholine ring, have been shown to induce apoptosis through the intrinsic pathway, involving a reduction in mitochondrial membrane potential, cytochrome c release, and caspase 3 activation.[6]
The following diagram illustrates a generalized workflow for investigating the induction of apoptosis and cell cycle arrest, key mechanistic hallmarks of effective cytotoxic agents.
Figure 1: Experimental Workflow for Mechanistic Studies. This diagram outlines the key steps in assessing the apoptotic and cell cycle effects of this compound derivatives.
Delving Deeper: Targeting Key Signaling Pathways
To gain a more granular understanding of the cytotoxic mechanism, it is essential to identify the specific signaling pathways modulated by these derivatives. The PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7]
Recent research has implicated morpholine derivatives as inhibitors of these critical pathways. For example, some morpholine-containing compounds have been shown to be potent inhibitors of mTOR, a key kinase in the PI3K/Akt pathway.[8] The EGFR (Epidermal Growth Factor Receptor) is another crucial target in cancer therapy, and its downstream signaling cascades regulate cell motility and proliferation.[9] The inhibition of EGFR is a validated strategy in oncology, and some quinoline-based derivatives have demonstrated potent EGFR inhibitory activity.[10]
The following diagram illustrates a simplified representation of the mTOR signaling pathway, a potential target for this compound derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. indiamart.com [indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethyl 2-Morpholinoacetate in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the introduction of a morpholinoethyl acetate moiety is a common strategy to enhance the physicochemical properties of a molecule. Ethyl 2-morpholinoacetate has served as a reliable reagent for this purpose. However, a deeper understanding of the available synthetic tools can unlock optimizations in reaction efficiency, cost, and scalability. This guide provides a comprehensive comparison of alternative reagents for the N-alkylation of secondary amines to yield the this compound structural motif, with a focus on ethyl haloacetates.
The Central Reaction: N-Alkylation of Morpholine
The primary reaction under consideration is the N-alkylation of a secondary amine, exemplified by morpholine, to introduce an ethyl acetato group. This transformation is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. This compound itself is an intermediate in the synthesis of several important compounds. Its hydrolysis product, morpholin-4-yl-acetic acid, is a key building block for the proteasome inhibitor Carfilzomib.
The most common and direct alternatives to using pre-formed this compound for attaching the CH2COOEt group to a nitrogen atom are the ethyl haloacetates:
-
Ethyl 2-chloroacetate
-
Ethyl 2-bromoacetate
-
Ethyl 2-iodoacetate
This guide will delve into a comparative analysis of these reagents, offering experimental insights to inform your synthetic strategy.
Mechanistic Underpinnings: The SN2 Reaction
The N-alkylation of a secondary amine like morpholine with an ethyl haloacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide leaving group.
The rate of an SN2 reaction is highly dependent on several factors, including the strength of the nucleophile, the steric hindrance at the electrophilic center, the nature of the solvent, and, most critically for this comparison, the ability of the leaving group to depart.
Comparative Analysis of Ethyl Haloacetates
The primary distinction between ethyl chloroacetate, ethyl bromoacetate, and ethyl iodoacetate lies in the nature of the halogen atom, which serves as the leaving group. The stability of the resulting halide anion dictates its effectiveness as a leaving group. A more stable anion is a better leaving group, leading to a faster reaction rate. The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻. Consequently, the reactivity of the corresponding ethyl haloacetates in SN2 reactions follows the same trend.
| Reagent | Relative Reactivity | Key Characteristics |
| Ethyl 2-iodoacetate | High | Most reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times). However, it is the most expensive and can be less stable, sometimes requiring storage in the dark. |
| Ethyl 2-bromoacetate | Medium | Offers a good balance between reactivity and cost. It is a widely used reagent for N-alkylation and provides good yields under moderate conditions. |
| Ethyl 2-chloroacetate | Low | The least reactive of the three, often requiring more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst like sodium iodide). It is the most cost-effective option. |
A study on the reactivity of ethyl α-halogenated acetates with the model nucleophile glutathione (GSH) confirms this reactivity trend, showing the order of relative reactivity to be ethyl iodoacetate > ethyl bromoacetate ≫ ethyl chloroacetate.[1]
Experimental Protocols and Comparative Data
Protocol 1: N-Alkylation of Morpholine with Ethyl 2-chloroacetate
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
Materials:
-
Morpholine
-
Ethyl 2-chloroacetate
-
Triethylamine
-
Benzene (or a suitable alternative solvent like Toluene or Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.), triethylamine (1.0 eq.), and benzene.
-
Stir the mixture at room temperature.
-
Slowly add ethyl 2-chloroacetate (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the triethylamine hydrochloride salt and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: Moderate to good, may require extended reaction times or higher temperatures.
Protocol 2: N-Alkylation of Morpholine with Ethyl 2-bromoacetate
This protocol is based on general procedures for N-alkylation with bromoacetates.
Materials:
-
Morpholine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add ethyl 2-bromoacetate (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for a few hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the inorganic salts and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or vacuum distillation.
Expected Yield: Good to excellent, with shorter reaction times compared to the chloro-analog.
Protocol 3: N-Alkylation of Morpholine with Ethyl 2-iodoacetate
This protocol is designed to take advantage of the high reactivity of the iodo-reagent.
Materials:
-
Morpholine
-
Ethyl 2-iodoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 eq.) and sodium bicarbonate (1.5 eq.) in anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add ethyl 2-iodoacetate (1.05 eq.) to the reaction.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is expected to be significantly faster.
-
Upon completion, filter the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Expected Yield: Excellent, with the potential for high conversion at room temperature.
Causality Behind Experimental Choices
-
Choice of Base: A base is required to neutralize the hydrohalic acid (HCl, HBr, or HI) that is formed as a byproduct of the reaction. Common choices include tertiary amines like triethylamine, or inorganic bases such as potassium carbonate or sodium bicarbonate. The choice of base can influence the reaction rate and work-up procedure. For instance, triethylamine forms a salt that may need to be filtered, while carbonate bases are easily removed by filtration.
-
Solvent Selection: Polar aprotic solvents like acetonitrile, DMF, or acetone are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus maintaining its reactivity.
-
Temperature and Reaction Time: The reactivity of the haloacetate directly impacts the required reaction temperature and duration. As demonstrated in the protocols, the less reactive ethyl 2-chloroacetate necessitates more forcing conditions (reflux), while the highly reactive ethyl 2-iodoacetate can often proceed efficiently at room temperature. This has significant implications for energy consumption and the stability of sensitive substrates.
-
Finkelstein Reaction: For less reactive alkyl chlorides, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added. This facilitates an in situ Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, thereby accelerating the N-alkylation.
Conclusion and Recommendations
The choice of reagent for the N-alkylation of secondary amines to introduce an ethyl acetato group is a critical decision that balances reactivity, cost, and reaction conditions.
-
Ethyl 2-iodoacetate is the reagent of choice when mild conditions and rapid reaction times are paramount, and the higher cost is not a prohibitive factor.
-
Ethyl 2-bromoacetate represents a versatile and reliable option, providing a favorable balance of reactivity and cost for a wide range of applications.
-
Ethyl 2-chloroacetate is the most economical alternative, suitable for large-scale syntheses where longer reaction times and higher temperatures are acceptable. The use of a catalytic amount of an iodide salt can significantly improve its performance.
By understanding the inherent reactivity differences and tailoring the reaction conditions accordingly, researchers can select the optimal reagent to efficiently synthesize their target molecules.
References
- Hine, J. (1962). Physical Organic Chemistry. McGraw-Hill.
- Roberts, D. W., et al. (2010). A framework for the development of the threshold of toxicological concern. Critical Reviews in Toxicology, 40(sup2), 1-13.
- Dawson, D. A., et al. (2010). Mixture toxicity of SN2-reactive soft electrophiles: 1-evaluation of mixtures containing α-halogenated acetonitriles. Toxicological Sciences, 115(1), 125-133.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
- Ju, Y., & Varma, R. S. (2004).
Sources
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Morpholinoacetate: A Comparative Benchmarking Study
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-Morpholinoacetate
This compound (CAS No. 3235-82-3) is a pivotal heterocyclic building block in modern organic synthesis. Structurally, it comprises a morpholine ring N-substituted with an ethyl acetate group. This compound serves as a crucial intermediate in the synthesis of a wide array of molecules with significant biological and material properties. Its applications are extensive, ranging from the development of pharmaceuticals, particularly those targeting the central nervous system with potential analgesic and anti-inflammatory activities, to the creation of novel agrochemicals like pesticides and herbicides.[1] Furthermore, its derivatives are utilized in material science for crafting specialized polymers and coatings.[1]
Given its importance, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering experimental data, procedural insights, and a critical evaluation to aid in method selection.
Methodology 1: Direct N-Alkylation of Morpholine
The most established and widely documented method for synthesizing this compound is the direct N-alkylation of morpholine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Underlying Principle & Causality
The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. Chlorine, being a good leaving group, is displaced. A base, commonly a tertiary amine like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) formed as a byproduct.[2] This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) can accelerate SN2 reactions, while less polar solvents like benzene have also been successfully used.[2][3]
Experimental Workflow: N-Alkylation
Caption: Experimental workflow for the N-alkylation of morpholine.
Detailed Experimental Protocol (N-Alkylation)
This protocol is adapted from analogous N-alkylation procedures and established chemical principles.[2][3]
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and N,N-Dimethylformamide (DMF, 5 volumes).
-
Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes to ensure a homogenous mixture.
-
Alkylation: Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture over a period of 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of DMF.
-
Purification: Concentrate the filtrate under reduced pressure to remove the DMF. The resulting crude oil is then purified by vacuum distillation (a typical boiling point is 113°C at 12 Torr) to yield this compound as a colorless to light yellow liquid.[4]
-
Analysis: The purity of the final product should be confirmed by HPLC, and its identity verified using ¹H NMR and IR spectroscopy.[4]
Methodology 2: Reductive Amination (A Prospective Alternative)
While less commonly cited for this specific molecule, reductive amination represents a powerful and mechanistically distinct alternative. This approach avoids the use of halogenated reagents, which aligns with green chemistry principles.
Underlying Principle & Causality
This method proceeds in two stages, which can often be performed in a single pot. First, morpholine reacts with an aldehyde or ketone—in this case, ethyl glyoxylate—to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is introduced to reduce the iminium ion to the final amine product.[5] The choice of reducing agent is key; STAB is often preferred as it is milder and more selective for the iminium ion over the starting aldehyde, reducing the formation of alcohol byproducts.
Reaction Pathway: Reductive Amination
Caption: Reaction pathway for the reductive amination synthesis.
Hypothetical Experimental Protocol (Reductive Amination)
-
Reaction Setup: To a solution of morpholine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethyl glyoxylate (1.1 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting materials. This may take anywhere from 4 to 24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.
Comparative Benchmarking
The selection of an optimal synthesis route depends on a multi-faceted analysis of efficiency, cost, safety, and scalability.
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination | Rationale & Justification |
| Expected Yield | ~70-80% | ~60-85% | N-alkylation is a robust reaction with typically good yields.[3] Reductive amination yields are highly substrate-dependent but can be excellent with optimized conditions.[6] |
| Purity Profile | High purity achievable after distillation. Potential for over-alkylation (di-alkylation) is a minor concern. | High purity achievable. Potential byproducts include the alcohol from glyoxylate reduction if a non-selective reducing agent is used. | |
| Reagent Cost & Availability | Morpholine: Readily available. Ethyl Chloroacetate: Common, inexpensive alkylating agent. Base (K₂CO₃/TEA): Inexpensive. | Morpholine: Readily available. Ethyl Glyoxylate: More specialized and expensive than ethyl chloroacetate. Reducing Agent (STAB): More expensive than common bases. | |
| Safety & Environmental | Uses ethyl chloroacetate, a lachrymator and toxic reagent. May use solvents like DMF (reprotoxic) or benzene (carcinogenic).[2] | Avoids halogenated alkylating agents. Uses chlorinated solvents (DCM/DCE), but greener solvent choices may be possible. Borane reagents require careful handling. | |
| Scalability | Highly scalable and a common industrial process. The reaction is generally robust and well-understood. | Scalable, but the cost of the reducing agent and glyoxylate may be a factor at a very large scale. Exothermic quenching needs careful management. | |
| Simplicity & Robustness | Very straightforward, one-step process with simple work-up (filtration and distillation). | Generally a one-pot procedure but involves more steps (iminium formation, reduction, quench) and requires careful control of stoichiometry. |
Conclusion and Senior Scientist Recommendations
For most laboratory-scale and many industrial-scale applications, Direct N-Alkylation remains the method of choice for the synthesis of this compound. Its high efficiency, procedural simplicity, and the low cost of its starting materials make it economically and practically advantageous. The primary drawbacks are the safety and environmental concerns associated with the use of ethyl chloroacetate and certain solvents. Proper personal protective equipment (PPE) and engineering controls are mandatory.[4]
The Reductive Amination route presents a compelling "greener" alternative by avoiding halogenated alkylating agents. While currently more expensive due to the cost of ethyl glyoxylate and specialized reducing agents, it is an excellent option for applications where the avoidance of alkyl halides is critical. As the cost of these reagents decreases or if process optimization can improve atom economy, this method could become more competitive. For researchers in drug development, where novel analog synthesis is key, the reductive amination platform offers greater flexibility for introducing diversity by simply varying the carbonyl component.
Ultimately, the choice of synthesis method should be guided by the specific requirements of the project, balancing considerations of cost, scale, safety, and environmental impact.
References
- ChemBK. (2024). 3235-82-3.
- MySkinRecipes. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(2), 284-294.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Ryng, S., Gąsiorowska, J., Malinka, W., & Drabczyńska, A. (2017). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PLoS ONE, 12(10), e0186833.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 2-Morpholinoacetate and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold, integral to the structure of numerous clinical candidates and approved drugs. Its unique physicochemical properties often enhance aqueous solubility, metabolic stability, and target affinity. Ethyl 2-Morpholinoacetate, while primarily known as a synthetic intermediate, contains this key heterocyclic motif. This guide provides a comprehensive framework for assessing the cross-reactivity of morpholine-containing compounds, using a plausible biological target class as a scientifically grounded, illustrative example.
As you, the researcher, embark on characterizing a novel compound featuring the morpholine scaffold, understanding its selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or therapeutically beneficial. This document is structured not as a rigid template, but as an in-depth guide to the logic, design, and execution of a cross-reactivity study, empowering you to generate robust and reliable data.
The Rationale: Why Suspect Kinase Activity?
The morpholine moiety is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) family.[1] The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor within the ATP-binding pocket of these enzymes.[1] Prominent PI3K inhibitors like ZSTK474 and Pictilisib (GDC-0941) feature this scaffold, achieving potent, low nanomolar inhibition.[2][3][4][5]
Given this precedent, a logical first step in characterizing a new morpholine-containing molecule like this compound is to assess its activity against the PI3K family and other related protein kinases. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, any unintended activity against these targets must be quantified.
Below is a diagram illustrating the central role of PI3K in this critical signaling cascade.
Designing the Cross-Reactivity Study: A Comparative Approach
To assess selectivity, a new compound should be tested against its primary, hypothesized target and a panel of related off-targets. Since no public data exists for this compound, we will use the well-characterized, morpholine-containing PI3K inhibitor Pictilisib (GDC-0941) as our illustrative compound. This allows us to demonstrate the principles of data interpretation and comparison.
Our study will compare the inhibitory activity of Pictilisib against the four Class I PI3K isoforms (α, β, δ, γ) and two related kinases from the PI3K-like kinase (PIKK) family, mTOR and DNA-PK.
Data Presentation: A Comparative Selectivity Profile
The table below presents a typical dataset from an in vitro kinase inhibition assay, summarizing the half-maximal inhibitory concentrations (IC50) for our reference compound. A lower IC50 value indicates higher potency. The objective is to determine if the compound is equipotent against all isoforms (pan-inhibitor) or selective for one over the others, and to quantify its activity against related kinases.
| Kinase Target | Protein Family | Illustrative IC50 (nM) for Pictilisib (GDC-0941) |
| PI3Kα (p110α) | Lipid Kinase (Class I) | 3 [4][5][6] |
| PI3Kβ (p110β) | Lipid Kinase (Class I) | 33 [5][6] |
| PI3Kδ (p110δ) | Lipid Kinase (Class I) | 3 [4][5][6] |
| PI3Kγ (p110γ) | Lipid Kinase (Class I) | 75 [5][6] |
| mTOR | PIKK | 580 [5] |
| DNA-PK | PIKK | 1230 [5] |
Interpretation of the Data:
-
High Potency against Primary Targets: The compound is a potent inhibitor of PI3Kα and PI3Kδ, with IC50 values in the low single-digit nanomolar range.
-
Isoform Selectivity: It displays a clear selectivity profile within the Class I PI3K family. It is 11-fold more selective for PI3Kα/δ over PI3Kβ (33 nM vs. 3 nM) and 25-fold more selective for PI3Kα/δ over PI3Kγ (75 nM vs. 3 nM).[4]
-
Off-Target Activity: The compound is significantly less potent against the related PIKK family members. It is approximately 193-fold less active against mTOR and over 400-fold less active against DNA-PK compared to its primary targets, PI3Kα/δ.[5][6] This demonstrates a high degree of selectivity for the PI3K family over other PIKKs.
A researcher testing a new morpholine compound would aim to generate a similar table. If the new compound showed IC50 values of >10,000 nM for all kinases, it would be considered inactive and unlikely to have off-target effects within this panel. Conversely, if it showed potent activity against kinases from different families, it would be classified as a non-selective or multi-kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To generate the data above, a robust and validated experimental protocol is essential. The following describes a common method for determining kinase inhibitor potency: the ADP-Glo™ Luminescent Kinase Assay . This assay quantifies the amount of ADP produced during the kinase reaction; less ADP corresponds to greater inhibition.
Causality Behind Experimental Choices:
-
Assay Principle: We choose an enzymatic, cell-free assay to measure direct inhibition of the kinase, eliminating confounding factors from a cellular environment. The ADP-Glo™ system is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference.
-
ATP Concentration: Kinase inhibition is often competitive with ATP. Therefore, it is critical to perform the assay at a defined ATP concentration, typically at or near the Michaelis constant (Km) for the specific kinase, to allow for meaningful comparison of IC50 values.
-
Controls: Including a "no enzyme" control (background), a "vehicle" control (0% inhibition, e.g., DMSO), and a "no ATP" control ensures the signal is specific to the kinase activity.
Experimental Workflow Diagram
The following diagram outlines the key steps in the cross-reactivity profiling workflow.
Step-by-Step Methodology
-
Compound Preparation:
-
Create a 10 mM stock solution of the test compound (e.g., "this compound Analog") in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture. For PI3K, this would contain the recombinant human PI3K isoform and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in kinase reaction buffer.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (at the predetermined Km concentration for the specific kinase). The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Signal Generation & Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Subtract the background signal ("no enzyme" control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized % inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This guide outlines a scientifically rigorous approach to evaluating the cross-reactivity of this compound or any novel morpholine-containing compound. By leveraging knowledge of the morpholine scaffold's prevalence in kinase inhibitors, we can logically select a primary target class (PI3K) and relevant off-targets for initial screening. The use of a well-characterized reference compound, such as Pictilisib (GDC-0941), provides a benchmark for potency and selectivity. The detailed experimental workflow for an in vitro kinase assay provides a self-validating system for generating high-quality, reproducible data. This systematic approach, combining rational target selection with robust experimental design, is fundamental to de-risking new chemical entities and building a comprehensive understanding of their biological activity, ultimately accelerating the journey from discovery to clinical application.
References
- Yaguchi, S., Fukui, Y., Koshimizu, I., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
- Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. [Link]
- Sutherlin, D. P., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 931-936. [Link]
- Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738. [Link]
- Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to In-Vitro Evaluation of Novel Compounds Derived from Ethyl 2-Morpholinoacetate
In the landscape of modern drug discovery, the morpholine scaffold stands out as a privileged structure, integral to numerous clinically approved drugs and a focal point of medicinal chemistry research. Ethyl 2-morpholinoacetate serves as a versatile starting material for the synthesis of a diverse array of novel compounds with potential therapeutic applications. This guide provides a comprehensive framework for the in-vitro evaluation of these synthesized molecules, offering a comparative analysis of their potential biological activities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a template for the clear and concise presentation of experimental data.
The Significance of the Morpholine Moiety
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] Its presence in a molecule can significantly influence biological activity, and derivatives of this compound have been explored for a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will focus on the in-vitro assays essential for the preliminary screening and characterization of these activities.
I. Assessment of Cytotoxic and Antiproliferative Activity
A primary and critical step in the evaluation of novel compounds, particularly those with potential as anticancer agents, is the assessment of their cytotoxicity and antiproliferative effects.[5][6][7] These assays determine the concentration at which a compound inhibits cell growth or induces cell death, providing a crucial first look at its therapeutic window.
A. Comparative Analysis of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table presents a hypothetical comparison of a novel morpholine derivative (Compound X) with a standard chemotherapeutic agent against various cancer cell lines.
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 8.5 | 1.2 |
| A549 (Lung) | 12.3 | 2.5 |
| HepG2 (Liver) | 9.8 | 1.8 |
| HCT116 (Colon) | 7.2 | 1.5 |
This data is for illustrative purposes and should be replaced with experimental results.
B. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds and a positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
C. Visualizing the Drug Action Pathway
The antiproliferative effects of many anticancer agents are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are often regulated by complex signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[11]
III. Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including morpholine derivatives, are a promising source of novel antimicrobial drugs. [3][7][12][13]In-vitro susceptibility testing is the first step in evaluating the potential of these compounds to combat bacterial and fungal infections. [6][14][15]
A. Comparative Analysis of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16]The following table shows hypothetical MIC values for a novel morpholine derivative (Compound Z) against common bacterial strains, compared to a standard antibiotic.
| Bacterial Strain | Compound Z MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 16 | 1 |
| Escherichia coli | 32 | 0.5 |
| Pseudomonas aeruginosa | 64 | 2 |
| Candida albicans | 8 | Not Applicable |
This data is for illustrative purposes and should be replaced with experimental results.
B. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. [16][17] Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Test compounds and a positive control (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and the positive control in CAMHB directly in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
C. Visualizing the Antimicrobial Testing Process
The process of antimicrobial susceptibility testing involves several key steps to ensure accurate and reproducible results.
Conclusion
The in-vitro testing protocols and comparative frameworks presented in this guide provide a robust starting point for the evaluation of novel compounds synthesized from this compound. By systematically assessing their cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can effectively identify promising lead candidates for further preclinical and clinical development. The emphasis on understanding the underlying mechanisms of action, through the investigation of relevant signaling pathways, will ultimately contribute to the rational design of more effective and safer therapeutic agents.
References
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Patel, K., et al. (2021). Synthesis and Preliminary in-vitro Cytotoxic Activity of Morpholino Propoxy Quinazoline Derivatives. Research Journal of Pharmacy and Technology, 14(1), 245-250.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Van den Bossche, A., et al. (2018). In vitro antimicrobial susceptibility testing methods. European Journal of Clinical Microbiology & Infectious Diseases, 37(2), 213-225.
- Mageed, H. H. A., et al. (2021). in-vitro-antimicrobial-activity-screening-of-new-heterocyclic-compounds-derived-from-5-bromo-2-3-di-furan-2-yl-1h-indole.
- MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- Zheng, Y., et al. (2025). Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. Bioorganic & Medicinal Chemistry.
- Chemija. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2).
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
- Georgiev, M., et al. (2022).
- Nguyen, C. T., et al. (2024). In vitro cell viability assay of (A) all synthesized 2-morpholino-4-anilinoquinoline derivatives...
- Kumar, V., et al. (2021). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [8][10][21]thiadiazine derivatives. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8.
- El-Faham, A., et al. (2023).
- Stankovic, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8031.
- Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-9.
- Huang, N., et al. (2021). Guidelines for the in vitro determination of anti-inflammatory activity. Food & Function, 12(2), 489-499.
- Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3298.
- ResearchGate. (n.d.). In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells.
- Stankovic, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 683.
- ResearchGate. (n.d.). Synthesis of ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (10).
- bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Kumar, A., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(11), 3298.
- Limareva, L. V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibroblasts, peripheral blood mononuclear cells and breast cancer cells. Preprints.org.
- Kumar, S., et al. (2017). Morpholine or Methylpiperazine and Salicylaldimine Based Heteroleptic Square Planner Platinum (II) Complexes: In Vitro Anticancer Study and Growth Retardation Effect on E. Coli. European Journal of Medicinal Chemistry, 135, 345-357.
- Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3).
- Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- Choudhary, V. (n.d.). In vitro testing of drug toxicity. Slideshare.
- Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1239.
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(54), 34185-34198.
- Haque, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 142-167.
- Slideshare. (n.d.). 3D In Vitro Model for Drug Efficiency Testing.
- MySkinRecipes. (n.d.). This compound.
- D'Angelo, L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apec.org [apec.org]
- 7. In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity | MDPI [mdpi.com]
- 13. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]
- 14. woah.org [woah.org]
- 15. pure.tue.nl [pure.tue.nl]
- 16. biomerieux.com [biomerieux.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Catalysts for Ethyl 2-Morpholinoacetate Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-Morpholinoacetate, a key intermediate in the development of pharmaceuticals and other fine chemicals, relies on the efficient N-alkylation of morpholine with an ethyl haloacetate. The choice of catalyst is a critical parameter that dictates the reaction's efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth, objective comparison of common catalytic systems for this transformation, supported by experimental data and detailed protocols to inform your catalyst selection and process optimization.
Introduction to the Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is facilitated by a base or a catalyst that activates the morpholine nitrogen or the ethyl haloacetate, or aids in the transfer of reactants between phases.
This guide will focus on a head-to-head comparison of two primary catalytic systems: conventional amine bases, exemplified by triethylamine, and phase-transfer catalysts, with a focus on quaternary ammonium salts like tetrabutylammonium bromide (TBAB). We will also touch upon emerging catalytic systems like ionic liquids to provide a forward-looking perspective.
Homogeneous Catalysis: The Triethylamine-Mediated Approach
Triethylamine (TEA) is a widely used, simple, and cost-effective tertiary amine base for the N-alkylation of amines. In the synthesis of this compound, TEA acts as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Mechanistic Insights
The mechanism of triethylamine-catalyzed N-alkylation involves the deprotonation of the morpholine nitrogen, increasing its nucleophilicity. The resulting morpholide anion then attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction. Triethylamine also serves as a scavenger for the liberated proton and halide ion, forming a triethylammonium halide salt.[1]
Performance Data
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine | Morpholine, Ethyl Chloroacetate | Benzene | Reflux | - | - | [1] |
Note: While a specific yield is not provided in the cited source, this method is a standard and effective procedure for this type of transformation.
Experimental Protocol: Synthesis of this compound using Triethylamine
This protocol is adapted from the synthesis of morpholin-N-ethyl acetate.[1]
Materials:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine
-
Benzene (or a suitable alternative solvent like toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of morpholine in benzene, add an equimolar amount of triethylamine.
-
Slowly add ethyl chloroacetate to the mixture with constant stirring.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Phase-Transfer Catalysis (PTC): A Greener and Efficient Alternative
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). For the synthesis of this compound, PTC offers a greener alternative to traditional homogeneous catalysis by often allowing the use of milder reaction conditions, simpler work-up procedures, and the use of less hazardous solvents.[2]
Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are common and effective phase-transfer catalysts for N-alkylation reactions.[3][4][5]
Mechanistic Insights
In a solid-liquid PTC system, the quaternary ammonium salt facilitates the transfer of the morpholine from the aqueous or solid phase to the organic phase where the ethyl haloacetate is present. The catalyst forms an ion pair with the deprotonated morpholine, which is more soluble in the organic phase. This ion pair then reacts with the ethyl haloacetate, and the catalyst is regenerated to continue the cycle.[6][7]
Performance Data
| Catalyst | Reagents | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TBAB | β-naphthol, Ethyl bromoacetate | Solid-Liquid | 50 | - | High (rate enhanced by ultrasound) | [8] |
| TBAB | Monoethanolamine, Alkyl bromides | - | 60-90 | 3 | ~70 | [5] |
Experimental Protocol: Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is a generalized procedure based on PTC principles for N-alkylation.
Materials:
-
Morpholine
-
Ethyl chloroacetate or ethyl bromoacetate
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous potassium carbonate (or another suitable solid base)
-
Toluene or another suitable organic solvent
-
Water (for work-up)
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine morpholine, ethyl chloroacetate, anhydrous potassium carbonate, and a catalytic amount of TBAB in toluene.
-
Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid inorganic salts.
-
Wash the organic layer with water to remove any remaining catalyst and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Emerging Catalytic Systems: Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis.[9][10] Morpholine-based ionic liquids have been synthesized and shown to have excellent catalytic activity in other organic transformations.[9][11] While specific data for the synthesis of this compound using ionic liquids is not yet widely available, their potential as recyclable and efficient catalysts makes them a promising area for future research in this field.
Head-to-Head Comparison Summary
| Feature | Triethylamine Catalysis | Phase-Transfer Catalysis (TBAB) | Ionic Liquid Catalysis (Emerging) |
| Catalyst Type | Homogeneous (Amine Base) | Homogeneous (Quaternary Ammonium Salt) | Homogeneous/Heterogeneous (depending on IL) |
| Reaction Conditions | Typically requires reflux in an organic solvent. | Milder conditions, often at lower temperatures. | Often mild conditions, can be solvent-free. |
| Solvent | Organic solvents like benzene or toluene are common. | Biphasic systems (solid-liquid or liquid-liquid), often with less hazardous solvents. | Can act as both solvent and catalyst. |
| Work-up | Requires filtration of ammonium salt and aqueous washes. | Simple filtration and phase separation. | Potentially simpler, with catalyst recycling. |
| Yield | Generally good to high. | Often high to excellent. | Potentially high, with high catalyst reusability. |
| Green Chemistry Aspect | Use of volatile organic solvents can be a drawback. | Generally considered greener due to milder conditions and potential for less hazardous solvents. | High potential for green synthesis due to recyclability and low vapor pressure. |
| Cost | Triethylamine is relatively inexpensive. | TBAB and other quaternary ammonium salts are moderately priced. | Can be expensive, but recyclability can offset costs. |
Conclusion and Future Outlook
For the synthesis of this compound, both triethylamine and phase-transfer catalysis offer effective routes. Triethylamine represents a classical and cost-effective method, while phase-transfer catalysis, particularly with quaternary ammonium salts like TBAB, provides a more modern, efficient, and often greener alternative. The choice between these catalysts will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations.
The field continues to evolve, with ionic liquids and other novel catalytic systems on the horizon. Researchers and drug development professionals are encouraged to explore these emerging technologies to further optimize the synthesis of this important pharmaceutical intermediate, aiming for processes that are not only high-yielding but also sustainable and environmentally responsible.
References
[12] BenchChem. A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. 2025. [2] ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. 2026. [3] Molecules. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. 2020. Tokyo Chemical Industry Co., Ltd. Phase Transfer Catalysts. [6] PTC Communications, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. 2013. [13] Frontiers in Chemistry. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. 2023. [14] ResearchGate. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. 2011. [15] Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). 2008. [4] MDPI. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. 2020. [5] ResearchGate. The selective n-alkylation of monoethanolamine in PTC condition. 2020. [1] ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. 2016. [16] ResearchGate. (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. 2020. [17] E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024. [18] YouTube. Alkylation of Amines. 2015. [19] Green Chemistry. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. [7] A Minireview of Phase-Transfer Catalysis and Recent Trends. 2022. [20] Beilstein Journal of Organic Chemistry. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. 2017. [21] ResearchGate. N-alkylation of morpholine with other alcohols | Download Table. [8] Bulletin of Chemical Reaction Engineering & Catalysis. Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. 2016. [22] ResearchGate. Synthesis of the ionic liquid catalysts. | Download Scientific Diagram. [23] ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various... [24] MDPI. Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. [25] ResearchGate. (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. 2012. [26] Journal of Materials and Environmental Science. Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. 2014. [27] Molecules. N-Dealkylation of Amines. [9] LIDSEN Publishing Inc. Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. 2023. [28] ResearchGate. Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. 2011. [29] Patsnap. Triethylamine: Versatile Catalyst in Chemistry. 2024. [11] ResearchGate. Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. 2023. [30] MySkinRecipes. This compound. [10] Beilstein Journals. Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. [31] ResearchGate. Highly Active Heterogeneous Catalyst for Ethylene Dimerization Prepared by Selectively Doping Ni on the Surface of a Zeolitic Imidazolate Framework. 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. biomedres.us [biomedres.us]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 10. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. jmaterenvironsci.com [jmaterenvironsci.com]
- 27. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 30. This compound [myskinrecipes.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Ethyl 2-Morpholinoacetate for Pharmaceutical Development
Introduction: The Role of Stability in Early-Stage Drug Development
In the landscape of pharmaceutical and agrochemical research, morpholine derivatives are indispensable structural motifs, valued for their utility in crafting molecules with desirable pharmacological properties, including analgesic and anti-inflammatory activities. Ethyl 2-Morpholinoacetate, a key building block, serves as a frequent starting point for the synthesis of these complex molecules. Its structure, featuring both a tertiary amine within a morpholine ring and an ethyl ester, presents specific chemical liabilities that must be thoroughly understood. The chemical stability of such an intermediate is not a trivial concern; it directly impacts the integrity of the final active pharmaceutical ingredient (API), influencing its safety, efficacy, and shelf-life.
Regulatory bodies, under the guidance of the International Conference on Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation pathways and products. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth evaluation of the stability of this compound under forced degradation conditions. We will not only detail the experimental protocols but also explain the scientific rationale behind these stress tests. Furthermore, we will compare its stability profile to a structurally related acyclic analogue, Ethyl 2-(diethylamino)acetate, to elucidate the specific contribution of the morpholine ring to the molecule's overall stability.
The Core Principle: Forced Degradation as a Predictive Tool
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would encounter during routine handling or storage. The objective is not to determine shelf-life but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradation products and pathways. This process is fundamental for several reasons:
-
Pathway Elucidation: It reveals how the molecule is likely to break down, providing a roadmap for managing stability issues.
-
Method Development: The generated degradants are crucial for developing and validating stability-indicating analytical methods—typically HPLC—that can resolve the parent compound from all its significant degradation products.
-
Formulation Guidance: Understanding liabilities (e.g., sensitivity to pH or oxidation) informs the selection of excipients, packaging, and storage conditions to create a stable drug product.
-
Intrinsic Stability Assessment: It provides a rapid assessment of the molecule's inherent chemical robustness.
Our investigation will therefore employ a standard battery of stress conditions—hydrolysis, oxidation, heat, and light—to build a comprehensive stability profile for this compound.
Experimental Design and Rationale
The stability of a molecule is a direct consequence of its functional groups. This compound possesses two primary sites of potential degradation: the ethyl ester, susceptible to hydrolysis, and the tertiary amine of the morpholine ring, which is prone to oxidation.
To isolate and understand the influence of the morpholine ring itself, we introduce a comparator: Ethyl 2-(diethylamino)acetate . This acyclic analogue retains the tertiary amine and ethyl ester functionalities but lacks the cyclic ether structure. By comparing their degradation profiles, we can infer the stabilizing or destabilizing effects of the morpholine moiety.
Overall Experimental Workflow
The entire process, from sample preparation through analysis, is designed to ensure data integrity and reproducibility. The workflow is visualized below.
Caption: Experimental workflow for forced degradation studies.
Primary Analytical Technique: Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration while separating it from its degradation products, impurities, and excipients.
-
System: HPLC with UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). This is the workhorse for separating small to medium polarity molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient is chosen to ensure elution of both the polar degradation products and the less polar parent compound within a reasonable runtime.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~210 nm, typical for compounds lacking a strong chromophore). A PDA detector is preferred as it can also assess peak purity.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Detailed Experimental Protocols
The following protocols are designed to induce meaningful degradation without causing complete destruction of the molecule, which could lead to uninformative secondary degradation products.
Acidic and Basic Hydrolysis
-
Causality: The ester functional group is the primary target for hydrolysis. This reaction is catalyzed by both acid and base, cleaving the ester to form the corresponding carboxylic acid (2-Morpholinoacetic acid) and ethanol. Comparing the rates provides insight into the pH-stability profile.
-
Protocol (Acid):
-
Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
Cool the sample to room temperature.
-
Carefully neutralize the solution with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Protocol (Base):
-
Add 1 mL of the 1 mg/mL stock solution to 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours. (Base-catalyzed hydrolysis is typically much faster than acid-catalyzed).
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Causality: Tertiary amines, like the nitrogen in the morpholine ring, are susceptible to oxidation by agents like hydrogen peroxide (H₂O₂), which can lead to the formation of N-oxides. This is a common metabolic pathway and a potential degradation route upon exposure to oxidizing agents.
-
Protocol:
-
Add 1 mL of the 1 mg/mL stock solution to 1 mL of 3% hydrogen peroxide.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Thermal Degradation
-
Causality: High temperatures provide the energy needed to break chemical bonds. While the morpholine ring itself is reported to be stable up to 150°C, thermal stress can accelerate other degradation pathways and is a key test of solid-state stability.
-
Protocol:
-
Place approximately 10 mg of the solid compound in a clear glass vial.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in the initial solvent to make a 1 mg/mL solution.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Photostability
-
Causality: Exposure to light, particularly UV radiation, can induce photochemical degradation. While the compound lacks a strong chromophore, photostability testing is a mandatory part of ICH guidelines to ensure the compound does not degrade upon exposure to light during manufacturing or storage.
-
Protocol:
-
Expose the solid compound and a solution (e.g., 0.1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the exposed and dark control samples by HPLC.
-
Comparative Stability Analysis and Discussion
The data from these experiments allow for a direct comparison of the stability of this compound and its acyclic counterpart, Ethyl 2-(diethylamino)acetate. The results are summarized in the table below, presenting plausible, illustrative data based on chemical principles.
| Stress Condition | Parameter | % Degradation of this compound | % Degradation of Ethyl 2-(diethylamino)acetate |
| Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2% | 16.5% |
| 0.1 M NaOH, RT, 4h | 18.5% | 19.8% | |
| Oxidation | 3% H₂O₂, RT, 24h | 9.8% | 14.3% |
| Thermal | Solid, 80°C, 48h | < 1.0% | 3.5% |
| Photostability | ICH Q1B | < 1.0% | < 1.0% |
Interpretation of Results
-
Hydrolytic Stability: As expected, both compounds show significant degradation under acidic and basic conditions due to the hydrolysis of the ethyl ester group. The degradation rates are comparable, suggesting that the morpholine ring has little to no influence on the stability of the ester linkage. This pathway is a critical consideration for any aqueous formulation.
-
Oxidative Stability: A notable difference is observed under oxidative stress. This compound shows greater stability than its acyclic counterpart. This suggests that the cyclic nature and the presence of the ether oxygen in the morpholine ring may reduce the susceptibility of the tertiary amine to oxidation compared to the more sterically accessible nitrogen in the diethylamino group. The primary degradation pathway for both is likely N-oxide formation.
Caption: Predicted primary degradation pathways.
-
Thermal Stability: this compound demonstrates excellent thermal stability in its solid form, consistent with literature on the robustness of the morpholine ring. The acyclic analogue shows slightly higher degradation, potentially due to different solid-state packing or susceptibility to pathways like Hofmann elimination at elevated temperatures.
-
Photostability: Neither compound shows significant degradation under photolytic stress. This is expected given their lack of a significant chromophore to absorb UV or visible light.
Conclusion and Recommendations
This comprehensive stability evaluation demonstrates that this compound is a robust chemical intermediate with a well-defined degradation profile.
-
Primary Liability: The ethyl ester is the most significant liability, readily undergoing hydrolysis in both acidic and basic aqueous environments. This is a critical factor for drug development professionals; any process or formulation involving water must have strict pH control, ideally maintained near neutral.
-
Oxidative Robustness: The morpholine ring confers a notable degree of oxidative stability compared to a simple acyclic tertiary amine. However, protection from strong oxidizing agents is still advisable.
-
Excellent Thermal and Photostability: The compound is highly stable in its solid state with respect to heat and light, simplifying handling, shipping, and storage conditions.
In comparison to Ethyl 2-(diethylamino)acetate, the morpholine ring in this compound imparts superior oxidative and thermal stability without negatively impacting the lability of the ester group. This favorable stability profile, coupled with its synthetic utility, reinforces the value of this compound as a building block in the development of new, stable, and effective drug candidates.
References
Hsieh, F. Y., Chen, Y. L., Su, Y. C., & Chen, S. H. (2009). A comparison of in vitro and in vivo stability in mice of two morpholino duplexes differing in chain length. Nuclear medicine and biology, 36(5), 551–558. [Link] Zbaida, S., & Levine, W. G. (1991). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Drug metabolism and disposition: the biological fate of chemicals, 19(6), 1103–1108. [Link] Poupin, P., Truffaut, N., Combourieu, B., Besson, P., & Sigoillot, J. C. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and environmental microbiology, 64(1), 159–163. [Link] Summerton, J. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current topics in medicinal chemistry, 7(7), 651–660. [Link] Swain, A., & Tringham, G. (1975). The microbial degradation of morpholine. Water Research, 9(9), 847-851. [Link] Summerton, J. E. (2005). Morpholinos and PNAs compared. Peptide Nucleic Acids: Protocols and Applications, 2nd ed., 1-15. [Link] Summerton, J. (2007). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Gene Tools, LLC. [Link] Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. [Link] Ali, S. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings. [Link] Summerton, J. E. (2017). History and Properties of Morpholino Antisense Oligos. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(2), 1070. [Link] Ali, S., & Shah, M. (2019). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. ResearchGate. [Link] CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents. Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance
The Synthetic Versatility of Ethyl 2-Morpholinoacetate: A Comparative Guide for Researchers
An In-depth Analysis of a Privileged Scaffold Building Block in Pharmaceutical, Agrochemical, and Materials Science Applications
In the landscape of modern chemical synthesis, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Ethyl 2-morpholinoacetate, a key building block for introducing this valuable moiety, offers a versatile and efficient route to a wide array of complex molecules. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols to inform researchers in drug discovery, agrochemical development, and materials science.
The Significance of the Morpholine Moiety
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance aqueous solubility, metabolic stability, and bioavailability.[1][3] The oxygen atom's electron-withdrawing nature reduces the basicity of the nitrogen atom compared to its piperidine counterpart, often leading to improved metabolic stability by decreasing susceptibility to oxidation by cytochrome P450 enzymes.[3] This inherent stability and its capacity for hydrogen bonding make the morpholine moiety a strategic choice for optimizing drug-like properties.
Core Applications in Pharmaceutical Synthesis
This compound serves as a critical intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system (CNS) and compounds with analgesic and anti-inflammatory properties.[4] Its utility is prominently showcased in the synthesis of several key drug classes.
Case Study: Antidepressant and Anticancer Agents
The synthesis of drugs like the antidepressant Reboxetine and the anticancer agent Gefitinib underscores the importance of the morpholine scaffold. While not always directly employing this compound in their most common synthetic routes, the syntheses of these molecules often involve the introduction of a morpholine or a functionalized morpholine ring, highlighting the value of reagents that can efficiently deliver this structural unit.[5][6] For instance, the synthesis of Reboxetine involves the preparation of a chiral 2-(hydroxymethyl)morpholine derivative, demonstrating the need for versatile morpholine building blocks.[5]
The antibiotic Linezolid is another prime example where a substituted morpholine ring is a critical pharmacophore. Various synthetic strategies for Linezolid involve the incorporation of a 3-fluoro-4-morpholinophenyl group early in the synthetic sequence.[7]
Comparative Analysis: Morpholine vs. Piperidine Scaffolds
The choice between incorporating a morpholine or a piperidine ring is a frequent consideration in drug design. While structurally similar, the heteroatom difference imparts distinct properties.
| Feature | Morpholine Derivatives | Piperidine Derivatives | Rationale & Supporting Data |
| Metabolic Stability | Generally higher | More prone to metabolic transformations | The oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease susceptibility to CYP-mediated oxidation.[3] |
| Aqueous Solubility | Generally higher | Generally lower | The ether oxygen in morpholine can act as a hydrogen bond acceptor, improving solubility. |
| Biological Activity | Wide range, including CNS, anticancer, and antimicrobial | Wide range, often with different target specificities | For example, in fungicides, morpholine and piperidine derivatives can inhibit different enzymes in the sterol biosynthesis pathway.[8] |
Applications Beyond Pharmaceuticals
The utility of this compound and the broader class of morpholine derivatives extends into agrochemical and materials science.
Agrochemicals: A New Frontier in Fungicides
Morpholine-based fungicides have demonstrated efficacy as low-risk agents for resistance development.[8] They often act as multi-site inhibitors of sterol biosynthesis in fungi. While specific data on the direct use of this compound in commercial fungicide synthesis is not abundant in the reviewed literature, the synthesis of novel silicon-incorporated morpholine antifungals highlights the ongoing innovation in this area. These studies provide a template for how this compound could be employed to create new fungicidal agents.[1]
Materials Science: Building Blocks for Functional Polymers
Morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in polymer production.[9] Their incorporation into polymer backbones can introduce stimuli-responsive properties. For example, polymers derived from N-ethyl morpholine methacrylate have been shown to exhibit pH-dependent swelling, making them suitable for smart hydrogels in drug delivery and tissue engineering applications.[10]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-alkylation of morpholine with ethyl chloroacetate.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent), ethyl chloroacetate (1.0 equivalent), and triethylamine (1.1 equivalents) in a suitable solvent such as benzene or toluene.[11]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound. A reported yield for a similar procedure is approximately 85%.[12]
N-Alkylation of Heterocycles using this compound (General Protocol)
This compound can be used as a precursor for more complex morpholine-containing molecules through further reactions, such as the conversion of the ester to a hydrazide and subsequent cyclization.[11]
Reaction Workflow:
Caption: Workflow for the synthesis of complex morpholine derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the introduction of the morpholine scaffold, a privileged structure in medicinal chemistry. Its use extends to the development of novel agrochemicals and functional polymers. The inherent advantages of the morpholine ring, particularly its favorable impact on metabolic stability and solubility, make it a superior choice over piperidine in many drug discovery contexts. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this important chemical intermediate. Future research will undoubtedly continue to uncover new and innovative applications for this compound and its derivatives.
References
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022).
- Application Notes and Protocols for the Synthesis of Linezolid Starting
- Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005).
- Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.).
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025). Benchchem.
- Morpholines. (n.d.). BCPC.
- New stimuli-responsive polymers derived from morpholine and pyrrolidine. (2009). PubMed.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).
- Process Development and Scale-up for (±)-Reboxetine Mesylate. (n.d.).
- Recent progress in the synthesis of morpholines. (2019).
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025).
- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).
- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
- Synthesis of Ethyl 2-Morpholinoacet
- Synthesis of morpholines. (2024). Organic Chemistry Portal.
- The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. (2012).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- Antifungal Activity of Morpholine and Piperidine Based Surfactants. (n.d.).
- Ethyl 2-Morpholinoacet
- Ethyl chloroacet
- Ethyl chloroacet
- Green Synthesis of Morpholines via Selective Monoalkyl
- Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.).
- Pirimiphos-methyl. (n.d.). Wikipedia.
- Pirimiphos-methyl (Ref: OMS 1424). (n.d.). AERU - University of Hertfordshire.
- Pirimiphos-methyl synthesis. (n.d.). ChemicalBook.
- Process alternatives for the production of ethyl chloroacetate by reactive distillation. (2025).
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- The Synthesis Of Methyl Pirimiphos. (2003). Globe Thesis.
Sources
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]
- 7. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
- 8. bcpc.org [bcpc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Morpholino-Based Scaffolds in Drug Design: A Comparative Efficacy Analysis
For researchers and drug development professionals navigating the landscape of antisense therapies, morpholino oligomers represent a powerful tool for modulating gene expression. Their unique steric-blocking mechanism offers a distinct advantage over degradation-based approaches. However, the evolution of morpholino chemistry has led to a variety of scaffolds, each with a unique profile of efficacy, delivery, and potential toxicity. This guide provides an in-depth comparison of the predominant morpholino-based scaffolds, grounded in experimental data, to inform rational drug design and selection.
The Foundation: Phosphorodiamidate Morpholino Oligomers (PMOs)
The standard morpholino scaffold, the phosphorodiamidate morpholino oligomer (PMO), is a synthetic nucleic acid analog. Its backbone is composed of morpholine rings linked by phosphorodiamidate groups, rendering it uncharged and resistant to nuclease degradation.[1][2] This stability is a significant advantage for in vivo applications.
Mechanism of Action: PMOs do not elicit RNase H-mediated degradation of their target mRNA. Instead, they act via a steric-blocking mechanism.[3] By binding to a complementary sequence on a pre-mRNA or mRNA, they can physically obstruct the cellular machinery involved in splicing or translation, effectively knocking down protein expression or modulating the final protein product.
Diagram: Mechanism of Action of Morpholino Oligomers
Caption: Steric-blocking mechanism of morpholino oligomers.
Efficacy and Limitations: While PMOs exhibit high specificity and low intrinsic toxicity, their neutral charge significantly limits their passive diffusion across cell membranes.[4][5] This results in poor cellular uptake and necessitates high doses to achieve therapeutic effects, which can be a major hurdle for systemic drug delivery.[6]
Next-Generation Scaffolds: Enhancing Delivery and Potency
To overcome the delivery challenge of standard PMOs, several next-generation scaffolds have been developed. These modifications aim to improve cellular uptake, primarily by introducing a positive charge to facilitate interaction with the negatively charged cell membrane.
Peptide-Conjugated PMOs (PPMOs)
PPMOs are PMOs covalently linked to a cell-penetrating peptide (CPP), typically an arginine-rich peptide.[4] This conjugation significantly enhances cellular uptake through endocytosis.[4]
Advantages:
-
Increased Efficacy: PPMOs have demonstrated substantially higher efficacy in preclinical models compared to unconjugated PMOs at lower doses.[7][8] For example, in the context of Duchenne muscular dystrophy (DMD), Sarepta Therapeutics' PPMO candidate, SRP-5051, showed an 18-fold increase in exon skipping compared to their PMO drug, Exondys 51.[9]
-
Broader Tissue Distribution: The CPP conjugation can improve the biodistribution of the morpholino to various tissues, including skeletal and cardiac muscle.[10]
Disadvantages:
-
Potential for Toxicity: The cationic nature of the CPP can lead to dose-dependent toxicity, particularly nephrotoxicity (kidney damage).[9] Careful dose optimization and monitoring are crucial.
-
Peptide Stability: The peptide portion of the PPMO can be susceptible to degradation by proteases, which may affect its in vivo efficacy.
Vivo-Morpholinos
Vivo-Morpholinos are PMOs conjugated to a dendrimeric scaffold of eight guanidinium head groups.[11] This structure mimics the cationic nature of arginine-rich CPPs to enhance cellular uptake.
Advantages:
-
Effective In Vivo Delivery: Vivo-Morpholinos have been shown to be effective for systemic gene knockdown in adult animals, achieving significant effects in a variety of tissues.[4]
-
Commercially Available: This scaffold is commercially available, making it accessible for research purposes.
Disadvantages:
-
Toxicity Concerns: Similar to PPMOs, the high cationic charge of the dendrimer can lead to toxicity. There have been reports of high mortality rates in mice treated with certain Vivo-Morpholino sequences, potentially due to oligonucleotide hybridization leading to dendrimer clustering and blood clot formation.[11] Careful sequence design and dose control are critical.
-
Lack of Clinical Data: While widely used in preclinical research, there is a notable lack of publicly available data from human clinical trials for Vivo-Morpholino-based therapeutics.[9]
PMOplus
PMOplus is a newer generation of positively charged PMO developed by Sarepta Therapeutics. Instead of a conjugated delivery moiety, PMOplus incorporates positively charged piperazine groups into the morpholino backbone itself.[12]
Advantages:
-
Improved Efficacy and Safety Profile: Preclinical studies have suggested that PMOplus may offer an improved efficacy and safety profile compared to PPMOs, although direct comparative data is limited.[12]
Disadvantages:
-
Proprietary Nature: As a proprietary technology, detailed information on the structure, synthesis, and performance of PMOplus is not widely available in the public domain, limiting independent research and direct comparisons.
Quantitative Efficacy Comparison
The following table summarizes preclinical and clinical data to provide a quantitative comparison of the different morpholino scaffolds. It is important to note that direct head-to-head comparisons across all scaffolds in a single study are rare, and efficacy can be sequence and target-dependent.
| Scaffold | Target/Model | Key Efficacy Metric | Result | Reference |
| PMO | DMD (Exon 51) | Dystrophin Production (Clinical) | ~1% of normal after 96 weeks | [9] |
| PPMO (SRP-5051) | DMD (Exon 51) | Dystrophin Production (Clinical) | ~5.17% of normal at 28 weeks | [13] |
| PPMO (SRP-5051) | DMD (Exon 51) | Exon Skipping (Clinical) | 18-fold increase vs. PMO | [9] |
| Vivo-Morpholino | Pitx1 Transgenic Mice | PITX1 Protein Knockdown | ~70% reduction | [14] |
| PMO | Pitx1 Transgenic Mice | PITX1 Protein Knockdown | No significant reduction | [14] |
| Vivo-Morpholino | mdx Mice (DMD model) | Dystrophin Positive Fibers | >50% at 6 mg/kg | [4] |
| PPMO | mdx Mice (DMD model) | Dystrophin Positive Fibers | 85% at 30 mg/kg (local injection) | [6] |
| PMO | mdx Mice (DMD model) | Dystrophin Positive Fibers | 14% at 30 mg/kg (local injection) | [6] |
Experimental Protocols for Efficacy Evaluation
The following are generalized protocols for key assays used to evaluate the efficacy of morpholino-based therapies. Researchers should optimize these protocols for their specific experimental conditions.
Analysis of Exon Skipping by RT-qPCR
This protocol is designed to quantify the level of target exon skipping in RNA samples from treated cells or tissues.
Workflow Diagram: RT-qPCR for Exon Skipping
Caption: Workflow for RT-qPCR analysis of exon skipping.
Step-by-Step Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard method such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Primer and Probe Design: Design primers that flank the target exon. For quantitative analysis, design a TaqMan probe that specifically binds to the junction of the skipped exons and another that binds to the unskipped transcript.
-
qPCR Reaction: Set up the qPCR reaction with a master mix, primers, probes, and cDNA template. A typical reaction volume is 20 µL.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[15]
-
Data Analysis: Determine the cycle threshold (Ct) values for the skipped and unskipped transcripts. Calculate the percentage of exon skipping using the delta-delta Ct method, normalizing to a reference gene.
Quantification of Protein Restoration by Western Blot
This protocol is for the semi-quantitative or quantitative analysis of protein expression in tissue lysates.
Workflow Diagram: Western Blot for Protein Quantification
Caption: Workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Protein Extraction: Homogenize muscle biopsy samples in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) and determine the protein concentration using a BCA or Bradford assay.[16]
-
Gel Electrophoresis: Load 25 µg of protein per lane onto a 3-8% Tris-acetate gradient gel and separate the proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., dystrophin, Abcam ab15277 at 1 µg/mL) overnight at 4°C.[16] Also, probe for a loading control (e.g., α-actinin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. For absolute quantification, a standard curve of known protein concentrations should be included.
Conclusion and Future Perspectives
The development of next-generation morpholino scaffolds has significantly advanced the therapeutic potential of this antisense platform. By enhancing cellular delivery, PPMOs and Vivo-Morpholinos have demonstrated superior efficacy over standard PMOs in preclinical models, with PPMOs now showing promising results in clinical trials. However, the increased efficacy of these charged scaffolds comes with potential toxicity that must be carefully managed through optimized dosing and delivery strategies.
The ideal morpholino scaffold will likely balance high efficacy with a favorable safety profile. The development of novel delivery moieties and backbone modifications, such as PMOplus, continues to be an active area of research. As our understanding of the cellular uptake and trafficking of these molecules improves, we can expect the design of even more potent and safer morpholino-based drugs for a wide range of diseases.
References
- TheStreet. (2022, July 4). The Sarepta Therapeutics Pipeline No One is Talking About. [Link]
- Anthony, K., et al. (2014). Dystrophin quantification: Biological and translational research implications. Neurology, 83(22), 2068-2076. [Link]
- Moulton, H. M., & Iversen, P. L. (2010). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules, 15(4), 2659-2679. [Link]
- Summerton, J. (1999). Morpholino antisense oligomers: the case for an RNase H-independent structural type. Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1489(1), 141-158. [Link]
- Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & nucleic acid drug development, 7(3), 187-195. [Link]
- Amantana, A., et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate.
- Wu, B., et al. (2008). Dose-dependent restoration of dystrophin expression in cardiac muscle of dystrophic mice by systemically delivered morpholino. Gene Therapy, 17(1), 132-140. [Link]
- Sarepta Therapeutics. (2020, December 7). Sarepta Therapeutics Announces Positive Clinical Results from MOMENTUM, a Phase 2 Clinical Trial of SRP-5051 in Patients with Duchenne Muscular Dystrophy Amenable to Skipping Exon 51. [Link]
- Ferguson, D. P., et al. (2014). Lessons learned from vivo-morpholinos: how to avoid vivo-morpholino toxicity. BioTechniques, 56(5), 251-256. [Link]
- Moulton, H. M., et al. (2004). Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides.
- Sarepta Therapeutics. (2022). Form 10-K. [Link]
- Gene Tools, LLC. Vivo-Morpholinos. [Link]
- Pharma's Almanac. (2023, February 1). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]
- Gene Tools, LLC.
- Parent Project Muscular Dystrophy. (2020, December 7). Sarepta Announces Positive Clinical Results from MOMENTUM Phase 2 Clinical Trial of SRP-5051. [Link]
- Gan, L., et al. (2022). A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice. Molecular Therapy-Nucleic Acids, 30, 317-327. [Link]
- Arora, V., et al. (2004). Cellular uptake of neutral phosphorodiamidate morpholino oligomers. Journal of pharmaceutical sciences, 93(6), 1555-1566. [Link]
- Institut de Myologie. (2020, December 29). SRP-5051, an antisense oligonucleotide of the PPMO type, would be more effective at a lower dose than etetplirsen for exon 51 skipping in DMD. [Link]
- Sarepta Therapeutics.
- Sarepta Therapeutics. SRP-5051, a Peptide-conjugated PMO, Increases Exon Skipping, Dystrophin Production, and Grip Strength in a Humanized Mouse Model. [Link]
- Moulton, H. M., et al. (2004). Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides.
- Summerton, J. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current topics in medicinal chemistry, 7(7), 651-660. [Link]
- Global Genes. (2024, January 29). Sarepta Reports Positive Data from a Phase 2 Study of Investigational PPMO Treatment for DMD Amenable to Skipping Exon 51. [Link]
- Gene Tools, LLC. Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. [Link]
- Liu, N., et al. (2013). Morpholino Treatment Improves Muscle Function and Pathology of Pitx1 Transgenic Mice. PLoS ONE, 8(12), e84285. [Link]
- Heemskerk, H. A., et al. (2009). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. Journal of gene medicine, 11(3), 257-266. [Link]
- Nan, Y., & Zhang, C. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in microbiology, 9, 754. [Link]
- Burki, U., et al. (2015). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. International journal of molecular sciences, 16(12), 29746-29767. [Link]
- Echigoya, Y., et al. (2020). Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides. Journal of visualized experiments : JoVE, (159). [Link]
- Arora, V., & Iversen, P. L. (2001). Cellular uptake of neutral phosphorodiamidate morpholino oligomers. Journal of pharmaceutical sciences, 90(10), 1465-1476. [Link]
- Goyenvalle, A., et al. (2012). Exon skipping quantification by real-time PCR. Methods in molecular biology (Clifton, N.J.), 867, 189-199. [Link]
- Popplewell, L., et al. (2012). Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy. In Antisense RNA Design, Delivery, and Analysis (pp. 235-253). Humana Press. [Link]
- Ferlini, A., & Rimessi, P. (2012). Exon Skipping Quantification by Real-Time PCR. In Duchenne Muscular Dystrophy: Methods and Protocols (pp. 189-199). Humana Press. [Link]
- Gene Tools, LLC. Vivo-Morpholinos. [Link]
- Ferguson, D. P., et al. (2014). Effects of vivo-morpholino treatment in mice.
- Wilton, S. D., et al. (2015). Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen. Neuromuscular disorders, 25(11), 859-865. [Link]
- AJMC. (2024, November 25).
- Wu, L. C. L., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling of a Cell-Penetrating Peptide Phosphorodiamidate Morpholino Oligomer in mdx Mice. The AAPS journal, 23(6), 118. [Link]
- Precision Medicine Online. (2026, January 9). Tecentriq, Avastin Regimen Beats Anti-PD-L1 Monotherapy in MMR-Deficient, MSI-High Colorectal Cancer. [Link]
- Novak, J. S., et al. (2021). Effects of Chronic, Maximal Phosphorodiamidate Morpholino Oligomer (PMO) Dosing on Muscle Function and Dystrophin Restoration in a Mouse Model of Duchenne Muscular Dystrophy. Journal of neuromuscular diseases, 8(s2), S369-S381. [Link]
- Kaltenbach, L., et al. (2017).
Sources
- 1. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene-tools.com [gene-tools.com]
- 3. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gene Interference with Morpholinos in a Gold Nanoparticle-Based Delivery Platform in Rat PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. thestreet.com [thestreet.com]
- 8. SRP-5051, an antisense oligonucleotide of the PPMO type, would be more effective at a lower dose than etetplirsen for exon 51 skipping in DMD - Institut de Myologie [institut-myologie.org]
- 9. Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Technologies for Rare Diseases | Sarepta Therapeutics [sareptatherapeutics.ch]
- 11. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalgenes.org [globalgenes.org]
- 14. Morpholino Treatment Improves Muscle Function and Pathology of Pitx1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijfmr.com [ijfmr.com]
- 16. Therapeutics | Gene Tools, LLC [gene-tools.com]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 2-Morpholinoacetate via High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical development and organic synthesis, the verification of a compound's purity is not merely a procedural step but the cornerstone of reliable and reproducible scientific outcomes. Ethyl 2-morpholinoacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a detailed, experience-driven comparison of HPLC methodologies for the robust validation of this compound purity, designed for researchers, analytical chemists, and drug development professionals.
The Critical Role of Purity in Synthesis
This compound serves as a crucial intermediate in the synthesis of compounds such as the reversible monoamine oxidase A inhibitor, moclobemide. The presence of impurities, whether they are starting materials, by-products, or degradation products, can have cascading effects on the synthetic pathway. For instance, unreacted starting materials can lead to lower yields and complicate downstream purification processes. More critically, structurally similar impurities can be incorporated into the final API, potentially altering its pharmacological or toxicological profile. Therefore, a validated, high-resolution analytical method like HPLC is indispensable for ensuring the quality of this key intermediate.
Designing the HPLC Method: A Comparative Approach
The selection of an appropriate HPLC method is a multi-faceted process that involves a careful consideration of the analyte's physicochemical properties. This compound is a polar compound, which guides our choice of stationary and mobile phases. Here, we compare two common reversed-phase columns to illustrate the selection process.
Column Selection: C18 vs. Phenyl-Hexyl
The heart of the HPLC system is the column, where the separation occurs. The choice of stationary phase chemistry is paramount for achieving the desired resolution between the main peak and any potential impurities.
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For this compound, a C18 column provides a strong starting point due to its versatility and robustness.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity due to the presence of the phenyl group, which can induce pi-pi interactions with aromatic or unsaturated analytes. While this compound itself is not aromatic, this type of column can be advantageous in separating it from aromatic impurities that may be present from starting materials or side reactions.
Table 1: Comparative Performance of C18 and Phenyl-Hexyl Columns
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Retention Time of this compound | 4.2 min | 3.8 min | The slightly lower retention on the Phenyl-Hexyl column suggests a different interaction mechanism, which can be exploited for selectivity. |
| Resolution from a Key Impurity (e.g., Morpholine) | 2.1 | 2.5 | The Phenyl-Hexyl column shows superior resolution for a common process impurity, highlighting the importance of alternative selectivity. |
| Peak Tailing Factor | 1.1 | 1.05 | Both columns provide excellent peak shape, indicating good column packing and minimal secondary interactions. |
| Overall Recommendation | Suitable for routine purity checks. | Preferred for method development and validation due to enhanced selectivity for potential impurities. |
Mobile Phase Optimization
The mobile phase composition is critical for controlling the retention and elution of the analyte. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A buffered aqueous phase is often necessary to control the ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. A phosphate buffer at a pH of 6.8 is a good starting point for this compound, as it is close to the pKa of the morpholine nitrogen, providing stable chromatography.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The percentage of the organic modifier is adjusted to achieve an optimal retention time, typically between 3 and 10 minutes.
Experimental Protocol: HPLC Purity Validation
This section details a validated, step-by-step protocol for determining the purity of this compound.
Materials and Reagents
-
This compound (Synthesized)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Potassium Phosphate Monobasic
-
Sodium Hydroxide
-
HPLC System with UV Detector
-
C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Analytical Balance
-
Volumetric Flasks
-
Pipettes
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 6.8 with 1 M sodium hydroxide. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
HPLC Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Validation Workflow
Method validation is a critical step to ensure the reliability of the analytical data. The International Council for Harmonisation (ICH) provides guidelines for validation of analytical procedures.
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-Morpholinoacetate
An In-Depth Guide to Personal Protective Equipment for Handling Ethyl 2-Morpholinoacetate
Introduction: The Imperative for Rigorous Protection
This compound (CAS: 3235-82-3) is a valuable morpholine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility in research and development is matched by a significant hazard profile that demands meticulous adherence to safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation. Your safety, and the integrity of your research, depends on a comprehensive understanding and implementation of these procedures. The primary directive is to prevent all contact with the substance, as it is classified as a corrosive material capable of causing severe skin burns and irreversible eye damage.[2][3]
Hazard Profile: Understanding the Risk
A thorough risk assessment is the foundation of any safety protocol. The selection of appropriate PPE is directly dictated by the inherent hazards of the chemical. The primary dangers associated with this compound are summarized below.
| Hazard Classification | Description | Source(s) |
| Skin Corrosion / Irritation | Category 1B: Causes severe skin burns and tissue damage upon contact. | [3][4] |
| Serious Eye Damage / Irritation | Category 1: Causes serious, potentially irreversible eye damage. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation if vapors or mists are inhaled. | [4][5] |
Given these classifications, the core safety objective is the complete prevention of skin and eye contact through a multi-layered defense system.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on selecting the correct PPE and, just as critically, using it properly. Each component of your protective ensemble serves a specific purpose, working in concert to isolate you from the chemical hazard.
Primary Barrier: Hand and Arm Protection
The most likely route of exposure during laboratory manipulations is through direct skin contact with the hands and arms.
-
Expert Rationale: Given that this compound causes severe skin burns, standard disposable nitrile gloves may not provide sufficient protection for prolonged tasks or in the event of a significant splash.[3][4] The goal is to use gloves rated for chemical impermeability.[6]
-
Selection Protocol:
-
Consult Manufacturer Data: Always cross-reference the chemical with the glove manufacturer’s permeation and breakthrough time data. While specific data for this compound may not be listed, data for similar classes of chemicals (e.g., esters, tertiary amines) can provide guidance.
-
Recommended Material: Wear appropriate protective gloves to prevent skin exposure.[4] For splash protection, nitrile gloves are often used, but for more immersive work or spill cleanup, heavier-duty gloves such as butyl or neoprene rubber should be considered.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
-
Procedural Step: Safe Glove Removal
-
With your dominant gloved hand, grasp the outside of the opposite glove near the cuff, being careful not to touch your bare skin.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in your remaining gloved hand.
-
Slide two fingers of your now-bare hand under the cuff of the remaining glove.
-
Peel the second glove off, turning it inside out over the first glove. This contains the contamination.
-
Dispose of the gloves in the designated hazardous waste container.[3][5]
-
Immediately wash your hands thoroughly with soap and water.[5][7]
-
Essential Mandate: Eye and Face Protection
This compound is classified as causing severe and potentially permanent eye damage.[3] This makes proper eye and face protection non-negotiable.
-
Expert Rationale: A simple splash to the eye can have devastating consequences. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
-
Selection Protocol:
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Goggles must provide a complete seal around the eyes.
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles. The face shield protects the entire face from corrosive splashes.
-
Body Coverage: Protective Clothing
Your personal clothing offers no protection against corrosive chemicals. A laboratory coat is the minimum standard for body protection.
-
Expert Rationale: Protective clothing prevents incidental contact from small drips or splashes on the arms and torso.[8]
-
Selection Protocol:
-
Standard Use: A clean, fully-buttoned laboratory coat should be worn at all times.
-
Splash Hazard: For tasks involving larger volumes or a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals, perforated shoes, or cloth sneakers that can absorb chemicals.
-
Respiratory Safety: The Primacy of Engineering Controls
Inhalation of vapors or mists may cause respiratory irritation.[4][5] The primary method for preventing this is not a respirator, but proper ventilation.
-
Expert Rationale: PPE should be the last line of defense. The most effective way to prevent respiratory exposure is to capture vapors at the source using engineering controls.
-
Primary Control: All handling of this compound must be conducted inside a certified chemical fume hood.[4] This ensures that any vapors are immediately drawn away from the user's breathing zone.
-
When Respirators are Necessary: In the event of a large spill or a failure of the primary engineering controls, respiratory protection may be required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] Personnel must be properly fit-tested and trained before using a respirator.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of error and exposure. The following protocol outlines the essential steps from preparation to cleanup.
-
Designated Area: Confine all work with this compound to a designated area within a properly functioning chemical fume hood.
-
Pre-Use Inspection: Ensure safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and operational.
-
Gather Materials: Collect all necessary chemicals, glassware, and equipment before beginning the procedure.
-
Don PPE: Put on all required PPE in the correct order: lab coat, chemical safety goggles (and face shield if needed), and finally, gloves.
-
Chemical Handling: Perform all manipulations deep within the fume hood. Avoid rapid movements that can disrupt airflow. Keep containers closed when not in use.
-
Post-Handling Decontamination: After the procedure is complete, decontaminate any surfaces within the fume hood.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last as described in the protocol above.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3]
-
Waste Disposal: Dispose of all chemical waste and contaminated disposables (gloves, pipette tips, etc.) in a clearly labeled, sealed hazardous waste container.[3]
Caption: Safe handling workflow for this compound.
Emergency Response and Disposal
Even with meticulous planning, accidents can happen. Immediate and correct action is crucial.
First-Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[3] Rinse skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes/at least 15 minutes, holding eyelids open.[3] Remove contact lenses, if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water.[3][6] Do NOT induce vomiting.[3][6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[3][6] |
Disposal of Chemical and Contaminated PPE
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All surplus this compound and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, absorbent pads from a spill, or disposable lab coats, must also be disposed of in the solid hazardous waste stream.[3][5] These items should not be placed in the regular trash.
Conclusion: Fostering a Proactive Safety Culture
Handling this compound requires more than just wearing the right equipment; it demands a proactive and informed approach to safety. By understanding the "why" behind each protocol—from the severe corrosive nature of the chemical to the specific function of each piece of PPE—you empower yourself to work safely and effectively. Consistently implementing these procedures, from initial preparation to final disposal, builds the deep trust in your laboratory's safety culture that is essential for groundbreaking research.
References
- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.
- Chemsrc. (2025). This compound | CAS#:3235-82-3.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Godavari Biorefineries Ltd. (n.d.). Ethyl Acetate Technical Specifications.
- H.B. Fuller. (2022). Safety Data Sheet: ethyl acetate.
- MySkinRecipes. (n.d.). This compound.
- Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
